molecular formula C9H10O2 B123567 3-Ethylbenzoic acid CAS No. 619-20-5

3-Ethylbenzoic acid

Cat. No.: B123567
CAS No.: 619-20-5
M. Wt: 150.17 g/mol
InChI Key: HXUSUAKIRZZMGP-UHFFFAOYSA-N
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Description

3-Ethylbenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10O2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59887. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUSUAKIRZZMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210924
Record name Benzoic acid, 3-ethyl-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

619-20-5
Record name Benzoic acid, 3-ethyl-
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Record name 619-20-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59887
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 3-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOIC ACID, 3-ETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NK9G60IQ0A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethylbenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethylbenzoic acid (CAS No. 619-20-5), a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and drug discovery. This document details its physicochemical properties, provides established experimental protocols for its synthesis and purification, and explores its application as a key intermediate in the development of therapeutic agents, with a focus on M3 muscarinic acetylcholine (B1216132) receptor antagonists. All quantitative data is presented in clear, tabular formats, and key chemical transformations and biological pathways are illustrated with detailed diagrams.

Chemical and Physical Properties

This compound is a white to light brown crystalline solid at room temperature. Its structural and physical properties are summarized in the tables below.

Table 1: General and Structural Properties of this compound
PropertyValueSource(s)
CAS Number 619-20-5[1][2][3][4]
Molecular Formula C₉H₁₀O₂[1][2][3][4]
Molecular Weight 150.17 g/mol [2][3][4]
IUPAC Name This compound[1][2][4]
Synonyms m-Ethylbenzoic acid[3]
SMILES CCC1=CC=CC(=C1)C(O)=O[2]
InChIKey HXUSUAKIRZZMGP-UHFFFAOYSA-N[1][2][4]
Table 2: Physicochemical Properties of this compound
PropertyValueSource(s)
Melting Point 47 °C[5]
Boiling Point 271.51 °C (estimated)[2]
Density 1.042 g/cm³[2]
pKa 4.27 ± 0.10 (Predicted)[2]
Solubility Poorly soluble in water; Slightly soluble in DMSO and Methanol[2]
LogP 2.8[6]
Refractive Index 1.5345[2]
Table 3: Safety Information for this compound
CategoryInformationSource(s)
Signal Word Warning[1][7]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1][7]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1][7]

Spectroscopic Data

While readily available spectra are not provided in the search results, the expected spectroscopic characteristics can be inferred from the structure of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons in the meta-substituted pattern, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic carbon, the aromatic carbons (with distinct chemical shifts due to the substitution pattern), and the two carbons of the ethyl group.

  • IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, and bands corresponding to C-H and C=C stretching of the aromatic ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 150.17 g/mol .

Experimental Protocols

This compound can be synthesized through various methods. Below are detailed protocols for two common synthetic routes: the Grignard reaction and the Suzuki coupling.

Synthesis via Grignard Reaction

This protocol describes the synthesis of a benzoic acid derivative via a Grignard reagent, which can be adapted for this compound starting from 3-ethylbromobenzene.

Materials:

  • 3-Ethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid

  • Sodium hydroxide (B78521) solution (10%)

  • Saturated sodium thiosulfate (B1220275) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, condenser, addition funnel, separatory funnel, Büchner funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • Ensure all glassware is thoroughly dried.

    • In a round-bottom flask, place magnesium turnings.

    • In an addition funnel, place a solution of 3-ethylbromobenzene in anhydrous diethyl ether.

    • Add a small amount of the 3-ethylbromobenzene solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

    • Once the reaction starts, add the remaining 3-ethylbromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

  • Carbonation of the Grignard Reagent:

    • Cool the Grignard reagent in an ice bath.

    • Carefully add crushed dry ice to the reaction mixture with stirring. The Grignard reagent will react with the CO₂ to form a magnesium salt of the carboxylic acid.[8]

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • Slowly add 6M hydrochloric acid to the reaction mixture to hydrolyze the magnesium salt and precipitate the this compound.[6]

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with water, followed by a saturated sodium thiosulfate solution, and then with 10% sodium hydroxide solution to extract the benzoic acid as its sodium salt.[8]

    • Separate the aqueous layer containing the sodium 3-ethylbenzoate and acidify it with concentrated hydrochloric acid to precipitate the this compound.[8]

    • Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry.[8]

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water.

Synthesis via Suzuki Coupling

This protocol outlines the synthesis of a biaryl carboxylic acid using a Suzuki coupling reaction, which can be adapted to synthesize this compound from 3-bromobenzoic acid and an ethylboronic acid derivative.[9]

Materials:

  • 3-Bromobenzoic acid

  • Ethylboronic acid (or a suitable derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water or Dioxane/Water)

  • Round-bottom flask, condenser

  • Magnetic stirrer and heating mantle

  • Ethyl acetate (B1210297), brine, anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, combine 3-bromobenzoic acid, ethylboronic acid, the palladium catalyst, and the base.[9]

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[9]

    • Add the degassed solvent system to the flask.[9]

  • Reaction Execution:

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.[9]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[9]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with water and then with brine.[9]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.[9]

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules with therapeutic potential. A notable application is in the preparation of bi-aryl amines that act as M3 muscarinic acetylcholine receptor antagonists.[2]

M3 Muscarinic Acetylcholine Receptor Signaling Pathway

M3 receptors are G-protein coupled receptors (GPCRs) that, upon binding to acetylcholine, primarily couple to Gq proteins. This initiates a signaling cascade that leads to various physiological responses, including smooth muscle contraction and glandular secretion.[3][4][7] M3 receptor antagonists block this pathway and are used in the treatment of conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.[10]

M3_Signaling_Pathway ACH Acetylcholine M3R M3 Muscarinic Receptor ACH->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction Antagonist M3 Antagonist (derived from This compound) Antagonist->M3R Blocks

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow: Synthesis of an M3 Receptor Antagonist Precursor

The following diagram illustrates a generalized workflow for the synthesis of a bi-aryl amine, a common core structure in M3 receptor antagonists, utilizing this compound.

Synthesis_Workflow start This compound step1 Activation (e.g., with SOCl₂) start->step1 intermediate1 3-Ethylbenzoyl Chloride step1->intermediate1 step2 Amide Coupling (with a substituted aniline) intermediate1->step2 intermediate2 N-Aryl-3-ethylbenzamide step2->intermediate2 step3 Reduction (e.g., with LiAlH₄) intermediate2->step3 product Bi-aryl Amine (M3 Antagonist Precursor) step3->product

Caption: Synthetic workflow for an M3 antagonist precursor.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties. The synthetic protocols provided herein offer reliable methods for its preparation, enabling its use in various research and development applications. Its role as a precursor in the synthesis of M3 muscarinic receptor antagonists highlights its importance in medicinal chemistry and drug discovery. The information and diagrams presented in this guide are intended to support researchers and scientists in their work with this valuable compound.

References

In-Depth Technical Guide to 3-Ethylbenzoic Acid: Molecular Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Ethylbenzoic acid, detailing its molecular characteristics, established synthetic routes, and its significant role as a precursor in the development of selective M3 muscarinic acetylcholine (B1216132) receptor antagonists. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and medicinal chemistry.

Core Molecular and Physical Properties

This compound is an aromatic carboxylic acid. The structural details and key physicochemical properties are summarized in the table below, providing a foundational dataset for its use in experimental research.

PropertyValueReference
Molecular Formula C₉H₁₀O₂[1][2][3]
Molecular Weight 150.17 g/mol [1][2][3]
CAS Number 619-20-5[1][2][3]
Appearance Solid
Melting Point 47-49 °C
Boiling Point 278-279 °C
Solubility Soluble in ethanol, ether, and chloroform.

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methodologies. Two common and effective routes are detailed below.

Protocol 1: Oxidation of 3-Ethyltoluene (B166259)

A prevalent method for the synthesis of this compound is the oxidation of 3-ethyltoluene using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄). This reaction selectively oxidizes the benzylic carbon of the ethyl group.

Reaction Scheme:

Oxidation of 3-Ethyltoluene cluster_0 Reactants cluster_1 Product 3-Ethyltoluene 3-Ethyltoluene 3-Ethylbenzoic_acid This compound 3-Ethyltoluene->3-Ethylbenzoic_acid Oxidation KMnO4 KMnO₄ KMnO4->3-Ethylbenzoic_acid

Oxidation of 3-ethyltoluene to this compound.

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of 3-ethyltoluene, water, and a base (e.g., sodium hydroxide) is prepared.

  • Addition of Oxidizing Agent: Potassium permanganate is added portion-wise to the stirred mixture. The reaction is exothermic and the rate of addition should be carefully controlled to maintain a safe temperature.

  • Reflux: Following the complete addition of potassium permanganate, the reaction mixture is heated to reflux with vigorous stirring for several hours to ensure the completion of the oxidation.

  • Work-up: After cooling, the reaction mixture is filtered to remove manganese dioxide. The filtrate is then acidified with a strong acid, such as hydrochloric acid, to precipitate the this compound.

  • Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pure product.

Protocol 2: Grignard Carbonation of 3-Ethylbromobenzene

An alternative synthetic route involves the formation of a Grignard reagent from 3-ethylbromobenzene, followed by carboxylation with carbon dioxide (dry ice).

Reaction Workflow:

Grignard Synthesis Workflow A 3-Ethylbromobenzene + Mg B Formation of 3-Ethylphenylmagnesium bromide (Grignard Reagent) A->B C Reaction with CO₂ (Dry Ice) B->C D Formation of Magnesium Carboxylate Salt C->D E Acidic Work-up (e.g., HCl) D->E F This compound E->F

Workflow for the Grignard synthesis of this compound.

Detailed Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of 3-ethylbromobenzene in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to initiate the formation of the Grignard reagent, 3-ethylphenylmagnesium bromide.

  • Carbonation: The prepared Grignard reagent is then slowly added to a vessel containing crushed dry ice, which serves as the source of carbon dioxide. This results in the formation of the magnesium salt of this compound.

  • Acidification and Extraction: The reaction mixture is quenched by the slow addition of an aqueous acid solution (e.g., dilute hydrochloric acid). This protonates the carboxylate salt, yielding this compound. The product is then extracted into an organic solvent.

  • Isolation and Purification: The organic extracts are combined, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate). The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by recrystallization.

Application in Drug Development: Precursor for M3 Muscarinic Receptor Antagonists

This compound serves as a key synthetic intermediate in the development of antagonists for the M3 muscarinic acetylcholine receptor.[4] M3 receptors are G-protein coupled receptors that are implicated in various physiological processes, and their antagonists are of significant interest for the treatment of conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD).[5]

The carboxylic acid functional group of this compound allows for its conversion into a variety of derivatives, such as amides and esters, which can be further elaborated to produce potent and selective M3 receptor antagonists.

Biological Evaluation of M3 Receptor Antagonists

The pharmacological activity of M3 antagonists derived from this compound is typically evaluated using in vitro cell-based assays. Two standard assays are the radioligand binding assay and the calcium mobilization assay.

M3 Receptor Signaling Pathway:

M3 Receptor Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ligand Acetylcholine (Agonist) Ligand->M3R Activates Antagonist M3 Antagonist (e.g., derived from This compound) Antagonist->M3R Blocks

Simplified signaling pathway of the M3 muscarinic receptor.

Experimental Protocol: Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration that is induced by an M3 receptor agonist.

  • Cell Culture and Plating: A suitable cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 or HEK-293 cells) is cultured and seeded into 96-well microplates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which will increase in fluorescence upon binding to intracellular calcium.

  • Compound Addition: The test compounds, including M3 antagonists derived from this compound, are added to the wells at various concentrations.

  • Agonist Stimulation and Signal Detection: An M3 receptor agonist (e.g., carbachol) is added to the wells to stimulate the receptor. The resulting change in fluorescence, which corresponds to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The data is analyzed to determine the concentration-response curve for the antagonist and to calculate its potency (e.g., IC₅₀ value).

Data Presentation: Representative Inhibitory Activity of an M3 Antagonist

The following table provides an example of the type of quantitative data that can be obtained from a calcium mobilization assay for a hypothetical M3 antagonist derived from this compound.

CompoundTargetAssay TypeAgonistIC₅₀ (nM)
M3 Antagonist (Hypothetical)Human M3 ReceptorCalcium MobilizationCarbachol15.2

This comprehensive guide provides essential information on this compound for researchers and professionals in the field of drug development and organic synthesis. The detailed protocols and background information are intended to facilitate the effective use of this versatile chemical building block in the laboratory.

References

3-Ethylbenzoic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 619-20-5), also known as m-ethylbenzoic acid, is an aromatic carboxylic acid. Its structure, featuring a benzene (B151609) ring substituted with a carboxyl group and an ethyl group at the meta-position, imparts a specific set of physical and chemical properties that make it a valuable intermediate in organic synthesis.[1] This is particularly relevant in the field of drug development, where it serves as a key precursor for the synthesis of bi-aryl amines that function as M3 muscarinic acetylcholine (B1216132) receptor antagonists.[2][3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of key experimental workflows and biological pathways to support researchers and drug development professionals in its application.

Chemical Identity and Physical Properties

The fundamental identity and physical characteristics of this compound are summarized below. The compound typically appears as a light brown solid at room temperature.[1][4]

Table 2.1: Chemical Identifiers for this compound
IdentifierValue
IUPAC Name This compound[5][6][7][8]
Synonyms m-Ethylbenzoic acid, Benzoic acid, 3-ethyl-[2][8][9]
CAS Number 619-20-5[2][5][6][7][9][10]
Molecular Formula C₉H₁₀O₂[2][5][6][9]
Molecular Weight 150.17 g/mol [1][2][8]
InChI Key HXUSUAKIRZZMGP-UHFFFAOYSA-N[5][6][7]
Canonical SMILES CCC1=CC(=CC=C1)C(=O)O[2][6][8]
Table 2.2: Physical and Thermodynamic Properties of this compound
PropertyValue
Melting Point 47 °C (320.15 K)[1][4][10]
Boiling Point 271.5 - 278.7 °C at 760 mmHg[1][4][9][10]
Density ~1.1 g/cm³[1][9][10]
Flash Point 128.5 °C[9]
Refractive Index ~1.53 - 1.546[1][4][9]
Vapor Pressure 0.002 mmHg at 25 °C[9]
Enthalpy of Sublimation (ΔsubH°) 99.1 - 99.7 kJ/mol
Enthalpy of Formation (ΔfH°gas) -346.8 ± 1.5 kJ/mol

Chemical Properties and Reactivity

As a carboxylic acid, this compound exhibits characteristic acidity and solubility profiles. The presence of the hydrophobic ethyl group reduces its solubility in water while allowing for dissolution in some organic solvents.

Table 3.1: Acidity and Solubility of this compound
PropertyValue / Observation
pKa 4.27 ± 0.10 (Predicted)[1][4]
Water Solubility Poorly soluble[1]
Methanol (B129727) Solubility Slightly soluble[1][4]
DMSO Solubility Slightly soluble[1][4]
LogP 1.9472[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Grignard Carbonation of 3-Ethylbromobenzene

A common laboratory method for the synthesis of this compound involves the Grignard reaction. This protocol is based on the general procedure for synthesizing benzoic acid derivatives.

  • Apparatus Setup : Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Place magnesium turnings in the flask.

  • Grignard Reagent Formation : Dissolve 3-ethylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium turnings to initiate the reaction, which may be evidenced by cloudiness or gentle bubbling.

  • Reaction Execution : Once the reaction begins, add the remaining 3-ethylbromobenzene solution dropwise to maintain a steady reflux. After the addition is complete, reflux the mixture for an additional 15-30 minutes.

  • Carbonation : Cool the flask in an ice bath and slowly pour the Grignard reagent solution onto an excess of crushed dry ice (solid CO₂) with vigorous stirring.

  • Work-up : After the excess dry ice has sublimed, hydrolyze the resulting magnesium salt by slowly adding cold dilute hydrochloric acid (e.g., 6M HCl) until the solution is acidic and all solids have dissolved.

  • Extraction and Purification : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. The crude this compound can be further purified by recrystallization.

Characterization Protocols
  • Sample Preparation : Place a small amount of dry, finely powdered this compound on a clean surface. Push the open end of a capillary tube into the powder to collect a sample, then tap the sealed end on a hard surface to pack the solid to a height of 1-2 mm.

  • Apparatus Setup : Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[10]

  • Measurement : Heat the apparatus rapidly to about 10-15 °C below the expected melting point (47 °C), then reduce the heating rate to approximately 1-2 °C per minute.[10]

  • Data Recording : Record the temperature at which the first drop of liquid appears (the start of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[4][9][10]

  • Apparatus Calibration : Calibrate a pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[2]

  • Sample Preparation : Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and methanol for sparingly soluble compounds) to a known concentration (e.g., 1 mM).[1][2] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[2]

  • Titration : Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[1][2]

  • Data Collection : Record the pH value after each addition of titrant, allowing the reading to stabilize.[2]

  • Analysis : Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the inflection point of the titration curve.[6]

  • Sample Preparation : In an agate mortar, thoroughly grind approximately 1 mg of this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr). The mixture should be a fine, homogenous powder.

  • Pellet Formation : Place the powder mixture into a pellet die. Apply high pressure (e.g., 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent disc.

  • Spectral Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer. Acquire a background spectrum using a blank KBr pellet. Then, acquire the sample spectrum.

  • Data Analysis : Analyze the resulting spectrum for characteristic absorptions. For this compound, expect a very broad O-H stretch from 2500-3300 cm⁻¹, a C=O stretch around 1710 cm⁻¹ (for the hydrogen-bonded dimer), and aromatic C-H and C=C stretches.

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Spectral Acquisition : Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Data Analysis :

    • ¹H NMR : Expect a highly deshielded, broad singlet for the carboxylic acid proton (-COOH) around 12 δ. Aromatic protons will appear in the 7-8 δ region. The ethyl group protons will show a quartet around 2.7 δ (-CH₂) and a triplet around 1.2 δ (-CH₃).

    • ¹³C NMR : Expect the carboxyl carbon to absorb in the 165-185 δ range. Aromatic carbons will appear between 125-150 δ, and the aliphatic carbons of the ethyl group will be upfield.

Visualized Workflows and Pathways

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

G cluster_char Characterization Start Starting Material (e.g., 3-Ethylbromobenzene) Reaction Grignard Reaction + Mg, Ether + CO2 (Dry Ice) Start->Reaction Workup Acidic Work-up & Extraction Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure this compound Purification->Product MP Melting Point Product->MP pKa pKa Titration Product->pKa IR IR Spectroscopy Product->IR NMR NMR Spectroscopy Product->NMR

Caption: Synthesis and Characterization Workflow for this compound.

Application in Drug Development: M3 Receptor Antagonism

This compound is a building block for antagonists targeting the M3 muscarinic acetylcholine receptor.[2][3] These receptors are Gq-protein coupled and are involved in mediating smooth muscle contraction and glandular secretion.[5] Antagonists block this signaling pathway, leading to therapeutic effects in conditions like overactive bladder and COPD.[5]

G ACH Acetylcholine (ACh) M3R M3 Receptor ACH->M3R Binds & Activates Gq Gq Protein M3R->Gq Activates Antagonist M3 Antagonist (from this compound) Antagonist->M3R Competitively Blocks PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Catalyzes PIP2 PIP2 PIP2 Ca Ca²⁺ Release (Intracellular) IP3->Ca Effect Physiological Effect (e.g., Smooth Muscle Contraction) Ca->Effect

Caption: M3 Muscarinic Receptor Signaling Pathway and Point of Antagonism.

Structure-Property Relationships

The molecular structure of this compound directly influences its key physical and chemical properties.

G Structure This compound Structure COOH Carboxyl Group (-COOH) Structure->COOH Ethyl Ethyl Group (-CH2CH3) Structure->Ethyl Ring Aromatic Ring Structure->Ring Acidity Acidity (pKa ~4.27) Proton Donor COOH->Acidity Hbond Hydrogen Bonding (Dimerization) COOH->Hbond Reactivity Site for Esterification, Amidation, etc. COOH->Reactivity Solubility Poor Water Solubility (Hydrophobicity) Ethyl->Solubility Ring->Solubility

Caption: Key Structure-Property Relationships of this compound.

References

Solubility of 3-Ethylbenzoic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-ethylbenzoic acid in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing established qualitative solubility information and comprehensive, generalized experimental protocols for determining the solubility of this compound. These methodologies are fundamental for research and development activities, particularly in fields such as drug formulation and chemical process design.

Physicochemical Properties of this compound

This compound is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol .[1] Its structure consists of a benzene (B151609) ring substituted with a carboxyl group and an ethyl group at the meta position.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 619-20-5[2]
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1]
Melting Point 47 °C
Boiling Point 278.7 °C at 760 mmHg
Density 1.114 g/cm³
pKa 4.27±0.10 (Predicted)[2]

Solubility Data

Currently, detailed quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in readily available scientific literature. However, qualitative solubility information has been reported.

Table 2: Qualitative Solubility of this compound in Selected Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
WaterPoorly Soluble[1]

The solubility of benzoic acid and its derivatives is influenced by factors such as the polarity of the solvent, temperature, and the potential for hydrogen bonding.[3] For instance, benzoic acid itself is readily soluble in organic solvents like benzene, carbon tetrachloride, acetone, and alcohols.[3] It can be inferred that this compound, due to its structural similarity, will exhibit comparable solubility trends. The ethyl group may slightly increase its solubility in nonpolar solvents compared to benzoic acid.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed methodologies for the experimental determination of the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[4][5] It relies on the direct measurement of the mass of the solute dissolved in a known mass of a saturated solution.

3.1.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Isothermal filtration apparatus (e.g., syringe filters with compatible membranes)

  • Drying oven

  • Glass vials with airtight seals

  • Spatula and weighing paper

3.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibrium should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant).

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known mass of the clear supernatant (the saturated solution) using a pre-weighed, airtight syringe. It is critical to perform this step at the equilibrium temperature to avoid precipitation.

    • Filter the collected supernatant through a syringe filter that is compatible with the organic solvent to remove any remaining solid particles.

  • Solvent Evaporation and Mass Determination:

    • Transfer the filtered saturated solution to a pre-weighed, clean, and dry container.

    • Evaporate the solvent under controlled conditions (e.g., in a fume hood at room temperature or in a vacuum oven at a temperature below the melting point of this compound) until the solute is completely dry.

    • Once a constant weight of the dried solute is achieved, record the final mass.

3.1.3. Calculation of Solubility

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

  • Solubility ( g/100 g solvent):

    • Mass of dissolved this compound = (Mass of container with dried solute) - (Mass of empty container)

    • Mass of solvent = (Mass of saturated solution) - (Mass of dissolved this compound)

    • Solubility = (Mass of dissolved this compound / Mass of solvent) * 100

UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high degree of sensitivity and accuracy. It involves creating a calibration curve to relate absorbance to concentration.

3.2.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvent (UV-grade)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance (±0.0001 g)

  • Thermostatic shaker or water bath

  • Isothermal filtration apparatus

3.2.2. Procedure

  • Determination of Maximum Wavelength (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution using the UV-Vis spectrophotometer over a relevant wavelength range to determine the wavelength of maximum absorbance (λmax). For benzoic acid in various organic solvents, the λmax is typically in the UV region.[6]

  • Preparation of Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent by serial dilution of a stock solution.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution of this compound in the organic solvent at a specific temperature as described in the gravimetric method (Section 3.1.2, step 1).

    • After reaching equilibrium, withdraw a sample of the clear supernatant and filter it.

    • Carefully dilute a known volume of the saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

3.2.3. Calculation of Solubility

  • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) to determine the concentration of the diluted solution.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the experimental determination of solubility using either the gravimetric or spectrophotometric method.

Solubility_Determination_Workflow A Preparation of Saturated Solution (Excess solute in solvent) B Equilibration at Constant Temperature (Thermostatic Shaker/Water Bath) A->B Agitation C Separation of Solid and Liquid Phases (Settling and Filtration) B->C Equilibrium Reached D Analysis of Saturated Solution C->D E Gravimetric Analysis D->E Method 1 H Spectrophotometric Analysis D->H Method 2 F Solvent Evaporation E->F G Mass Determination of Solute F->G K Calculation of Solubility G->K I Dilution to Linear Range H->I J Absorbance Measurement at λmax I->J J->K

Caption: General workflow for experimental solubility determination.

Conclusion

While quantitative solubility data for this compound in a wide array of organic solvents remains to be comprehensively published, this guide provides the essential qualitative information and detailed experimental protocols necessary for researchers to determine this critical parameter. The gravimetric and UV-Vis spectrophotometric methods described are robust and widely applicable for generating reliable solubility data. Accurate solubility information is paramount for the successful design of crystallization processes, formulation development, and other applications in the chemical and pharmaceutical industries.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 3-ethylbenzoic acid, with a specific focus on its melting and boiling points. This document also outlines standardized experimental protocols for the determination of these properties and includes a workflow diagram for the analytical characterization of chemical compounds.

Core Physicochemical Data

This compound is an organic compound with the chemical formula C9H10O2.[1] It is a substituted benzoic acid that finds utility as a synthetic intermediate in the preparation of various organic molecules, including bi-aryl amines that function as M3 muscarinic acetylcholine (B1216132) receptor antagonists. A precise understanding of its physical properties is crucial for its application in research and development.

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueUnitsConditions
Melting Point47[2][3]°C-
Boiling Point278.7[1]°Cat 760 mmHg
Molecular Weight150.174 g/mol -
Density1.1g/cm³-
Flash Point128.5°C-
Vapor Pressure0.002mmHgat 25°C

Experimental Protocols

The following sections detail standardized methodologies for the determination of the melting and boiling points of a solid organic compound such as this compound.

2.1. Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point using a capillary tube apparatus, a common and reliable method.

  • Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar), capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • Sample Preparation: A small, dry sample of this compound is finely powdered using a mortar and pestle.

    • Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm is achieved.

    • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

    • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

    • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The melting range is reported.

  • Data Analysis: The observed melting range is compared to the literature value. A sharp melting range (typically within 1-2 °C) is indicative of a pure substance.

2.2. Boiling Point Determination (Distillation Method)

This protocol describes the determination of the boiling point at atmospheric pressure using simple distillation.

  • Apparatus: Round-bottom flask, distillation head, condenser, thermometer, receiving flask, heating mantle, boiling chips.

  • Procedure:

    • Apparatus Assembly: A simple distillation apparatus is assembled. The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

    • Thermometer Placement: The thermometer is positioned in the distillation head such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

    • Heating: The flask is gently heated using a heating mantle.

    • Observation: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature at which the vapor temperature remains constant while the liquid is distilling is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Data Analysis: The observed boiling point is corrected to standard pressure (760 mmHg) if the determination is carried out at a different atmospheric pressure.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the quality control and characterization of a chemical substance like this compound, from initial receipt to final analysis.

Analytical_Workflow cluster_0 Sample Handling & Preparation cluster_1 Physicochemical Analysis cluster_2 Data Evaluation & Reporting Sample_Receipt Sample Receipt & Logging Preliminary_Inspection Visual Inspection Sample_Receipt->Preliminary_Inspection Sample_Preparation Sample Preparation (e.g., grinding, drying) Preliminary_Inspection->Sample_Preparation Melting_Point Melting Point Determination Sample_Preparation->Melting_Point to Physical Testing Boiling_Point Boiling Point Determination Sample_Preparation->Boiling_Point to Physical Testing Spectroscopy Spectroscopic Analysis (IR, NMR, MS) Sample_Preparation->Spectroscopy to Structural Elucidation Chromatography Chromatographic Analysis (HPLC, GC) Sample_Preparation->Chromatography to Purity & Impurity Profiling Data_Analysis Data Analysis & Comparison Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Spectroscopy->Data_Analysis Chromatography->Data_Analysis Purity_Assessment Purity Assessment Data_Analysis->Purity_Assessment Final_Report Certificate of Analysis Generation Purity_Assessment->Final_Report

Caption: Workflow for Chemical Analysis.

References

3-Ethylbenzoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethylbenzoic Acid

This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, and common analytical methodologies.

Chemical Identity and Nomenclature

The unequivocally recognized IUPAC name for this compound is This compound .[1][2][3] It is a substituted aromatic carboxylic acid with an ethyl group at the meta-position of the benzene (B151609) ring relative to the carboxyl group.

Synonyms: This compound is also known by several other names in scientific literature and commercial catalogs, including:

  • m-ethylbenzoic acid[4]

  • Benzoic acid, 3-ethyl-[2][5]

  • 3-Ethyl-benzoic acid[2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Registry Number 619-20-5[1][2][3][5]
Molecular Formula C₉H₁₀O₂[1][3][4][5]
Molecular Weight 150.17 g/mol [1][4]
Melting Point 47°C[4]
Boiling Point 271.51°C (Estimated)[4]
Density 1.114 g/cm³[5]
Flash Point 128.5°C[5]
InChI Key HXUSUAKIRZZMGP-UHFFFAOYSA-N[1][2][3][4]
SMILES CCC1=CC=CC(=C1)C(O)=O[1]
Solubility Poorly soluble in water; Slightly soluble in DMSO and Methanol (B129727).[4]

Experimental Protocols

Detailed methodologies for the analysis of substituted benzoic acids like this compound are crucial for quality control and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a primary technique for the structural elucidation of organic compounds.

Sample Preparation:

  • Quantity: For a standard 5 mm NMR tube, use 5-25 mg of the synthesized this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[6] The choice of solvent is critical to avoid interfering signals.[6]

Data Acquisition and Interpretation:

  • ¹H NMR: The proton NMR spectrum will provide information on the chemical environment of the hydrogen atoms. The aromatic protons will appear in the range of 7-8 ppm, the methylene (B1212753) protons of the ethyl group will be around 2.7 ppm, and the methyl protons will be around 1.2 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield shift, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

  • Interpretation: The chemical shifts, integration of peak areas, and splitting patterns are analyzed to confirm the structure of this compound.[6]

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and can provide structural information through fragmentation patterns.

Sample Preparation:

  • Solvent: Dissolve the sample in a high-purity, volatile solvent like methanol or acetonitrile.[6]

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL for electrospray ionization (ESI).[6]

  • Filtration: To prevent clogging of the instrument, filter the sample through a 0.2 µm syringe filter.[6]

Data Acquisition and Interpretation:

  • Ionization Mode: For benzoic acids, negative ion mode (ESI-) is often preferred to detect the deprotonated molecule [M-H]⁻.[6]

  • Molecular Ion Peak: The primary goal is to identify the molecular ion peak to confirm the molecular weight of the compound.[6]

  • Fragmentation Pattern: Analysis of the fragmentation can provide further structural confirmation.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

General Workflow for Analysis of this compound

G cluster_workflow Analytical Workflow start Synthesized This compound sample_prep_nmr Sample Preparation (NMR) start->sample_prep_nmr sample_prep_ms Sample Preparation (MS) start->sample_prep_ms nmr_analysis NMR Analysis (¹H, ¹³C) sample_prep_nmr->nmr_analysis structure_confirm Structural Confirmation nmr_analysis->structure_confirm final_report Final Report structure_confirm->final_report ms_analysis MS Analysis (ESI) sample_prep_ms->ms_analysis mw_confirm Molecular Weight Confirmation ms_analysis->mw_confirm mw_confirm->final_report

Caption: General experimental workflow for the analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-ethylbenzoic acid. In the absence of readily available experimental spectra, this guide utilizes high-quality predicted NMR data to facilitate the structural elucidation and characterization of this compound. The information is presented to meet the needs of researchers and professionals in the fields of chemistry and drug development, with a focus on clarity, detail, and practical application.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. The predictions were generated using a reliable online NMR prediction tool. It is important to note that actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.

¹H NMR Spectral Data (Predicted)
Atom Number(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-8, H-8'1.25Triplet7.63H
H-7, H-7'2.70Quartet7.62H
H-57.40Triplet7.61H
H-67.55Doublet7.71H
H-47.89Doublet7.61H
H-27.93Singlet-1H
H-10 (COOH)~12-13Broad Singlet-1H
¹³C NMR Spectral Data (Predicted)
Atom NumberChemical Shift (δ, ppm)
C-815.4
C-728.9
C-5128.2
C-6128.8
C-4130.3
C-2132.8
C-1137.9
C-3144.5
C-9172.5

Structural Visualization and NMR Assignments

The following diagram illustrates the chemical structure of this compound with atom numbering corresponding to the NMR data tables.

Caption: Chemical structure of this compound with atom numbering for NMR correlation.

Detailed Experimental Protocol for NMR Spectroscopy

The following is a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of an organic compound such as this compound.

Sample Preparation
  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the analyte is sufficiently soluble. Common choices for nonpolar to moderately polar organic compounds include deuterated chloroform (B151607) (CDCl₃) and deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Handling:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent to the vial.

    • Gently agitate or vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Ensure the solvent height in the NMR tube is approximately 4-5 cm.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

  • ¹H NMR Spectroscopy:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 8 to 16 scans are usually adequate for a sample of this concentration.

    • Receiver Gain (RG): Set automatically by the instrument.

    • Acquisition Time (AQ): Typically 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): A range of -2 to 14 ppm is generally sufficient to cover all proton signals.

    • Temperature: Standard probe temperature (e.g., 298 K).

  • ¹³C NMR Spectroscopy:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is standard to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 scans or more, depending on the sample concentration.

    • Receiver Gain (RG): Set automatically.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds. A longer delay may be necessary for quaternary carbons.

    • Spectral Width (SW): A range of 0 to 220 ppm will cover the chemical shifts of most organic compounds.

    • Temperature: Standard probe temperature (e.g., 298 K).

Data Processing
  • Fourier Transformation (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak is at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR. Tetramethylsilane (TMS) can also be used as an internal standard at 0 ppm.

  • Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and interpretation of the NMR data for this compound.

G cluster_workflow NMR Spectral Analysis Workflow start Acquire 1H and 13C NMR Spectra process_data Process Data (FT, Phasing, Baseline Correction) start->process_data reference_spectra Reference Spectra (Solvent or TMS) process_data->reference_spectra analyze_1h Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) reference_spectra->analyze_1h analyze_13c Analyze 13C Spectrum (Number of Signals, Chemical Shift) reference_spectra->analyze_13c correlate_data Correlate 1H and 13C Data analyze_1h->correlate_data analyze_13c->correlate_data assign_structure Assign Signals to Molecular Structure correlate_data->assign_structure final_report Final Structure Confirmation and Reporting assign_structure->final_report

Caption: A logical workflow for the acquisition and analysis of NMR spectra for structural elucidation.

An In-depth Technical Guide to Interpreting the Infrared Spectrum of 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected infrared (IR) spectrum of 3-Ethylbenzoic acid, a crucial tool for the identification and characterization of this compound in research and pharmaceutical development. The interpretation of the IR spectrum is based on the vibrational frequencies of its constituent functional groups: a carboxylic acid, a 1,3-disubstituted aromatic ring, and an ethyl group. While a reference spectrum for this compound is not publicly available, this guide outlines the expected absorption bands based on established spectroscopic principles and data from analogous compounds.

Data Presentation: Expected Infrared Absorption Bands for this compound

The following table summarizes the anticipated IR absorption bands for this compound, their characteristic wavenumber ranges, the vibrational modes responsible for the absorptions, and their expected intensities.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupIntensity
3300 - 2500O-H stretch (hydrogen-bonded)Carboxylic AcidStrong, Very Broad
3100 - 3000C-H stretchAromaticMedium to Weak
2975 - 2950C-H stretch (asymmetric)Ethyl (CH₃)Medium
2940 - 2915C-H stretch (asymmetric)Ethyl (CH₂)Medium
2885 - 2865C-H stretch (symmetric)Ethyl (CH₃)Medium to Weak
2865 - 2845C-H stretch (symmetric)Ethyl (CH₂)Medium to Weak
1710 - 1680C=O stretch (conjugated)Carboxylic AcidStrong, Sharp
1610 - 1590C=C stretchAromatic RingMedium
1590 - 1575C=C stretchAromatic RingMedium
1475 - 1450C-H bend (scissoring)Ethyl (CH₂)Medium
1465 - 1445C-H bend (asymmetric)Ethyl (CH₃)Medium
1440 - 1395O-H bend (in-plane)Carboxylic AcidMedium, Broad
1385 - 1370C-H bend (symmetric)Ethyl (CH₃)Medium
1320 - 1210C-O stretchCarboxylic AcidStrong
950 - 910O-H bend (out-of-plane)Carboxylic AcidMedium, Broad
810 - 750C-H bend (out-of-plane)1,3-Disubstituted AromaticStrong
710 - 690C-H bend (out-of-plane)1,3-Disubstituted AromaticStrong

Core Functional Group Analysis

Carboxylic Acid Group: The most prominent features in the IR spectrum of this compound arise from the carboxylic acid moiety. A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer.[1][2][3] Superimposed on this broad O-H band, the sharper C-H stretching vibrations of the aromatic ring and ethyl group will appear. Another key indicator of the carboxylic acid is the intense and sharp carbonyl (C=O) stretching band, which for an aromatic acid is typically found between 1700 and 1680 cm⁻¹.[1] The conjugation of the carbonyl group with the aromatic ring slightly lowers its stretching frequency compared to a non-conjugated carboxylic acid.[4][5] Furthermore, a strong C-O stretching vibration is expected between 1320 and 1210 cm⁻¹, and broad O-H bending vibrations can be observed around 1440-1395 cm⁻¹ (in-plane) and 950-910 cm⁻¹ (out-of-plane).[2]

Aromatic Ring: The presence of the benzene (B151609) ring is confirmed by several characteristic absorptions. The aromatic C-H stretching vibrations typically appear as weak to medium bands in the 3100-3000 cm⁻¹ region.[6][7] The carbon-carbon stretching vibrations within the aromatic ring give rise to two or more bands in the 1600-1450 cm⁻¹ region.[6] For a 1,3-disubstituted (meta-substituted) benzene ring, strong out-of-plane C-H bending bands are expected in the 810-750 cm⁻¹ and 710-690 cm⁻¹ regions, which are highly diagnostic of the substitution pattern.[7]

Ethyl Group: The ethyl substituent will show characteristic aliphatic C-H stretching and bending vibrations. The C-H stretching vibrations are expected just below 3000 cm⁻¹, typically in the 2975-2850 cm⁻¹ range.[8] The C-H bending (scissoring) of the CH₂ group and the asymmetric and symmetric bending of the CH₃ group will result in absorptions in the 1475-1370 cm⁻¹ region.[8]

Logical Relationships in the IR Spectrum of this compound

The following diagram illustrates the correlation between the structural components of this compound and their corresponding regions of absorption in the infrared spectrum.

IR_Spectrum_Interpretation This compound: Structure-Spectrum Correlation cluster_molecule This compound Structure cluster_spectrum Infrared Spectrum Regions (cm⁻¹) mol COOH Carboxylic Acid (-COOH) Aromatic Aromatic Ring (1,3-disubstituted) Ethyl Ethyl Group (-CH2CH3) OH_stretch 3300-2500 O-H Stretch COOH->OH_stretch Strong, Very Broad CO_double_stretch 1710-1680 C=O Stretch COOH->CO_double_stretch Strong, Sharp CO_OH_bends 1440-1395, 1320-1210, 950-910 C-O Stretch & O-H Bends COOH->CO_OH_bends Strong/Medium CH_arom_stretch 3100-3000 Aromatic C-H Stretch Aromatic->CH_arom_stretch Medium-Weak CC_arom_stretch 1610-1450 Aromatic C=C Stretch Aromatic->CC_arom_stretch Medium Arom_oop 810-690 Aromatic C-H Out-of-Plane Bend Aromatic->Arom_oop Strong, Diagnostic CH_aliph_stretch 3000-2850 Aliphatic C-H Stretch Ethyl->CH_aliph_stretch Medium CH_bend 1475-1370 C-H Bend Ethyl->CH_bend Medium

Caption: Correlation of this compound's functional groups with their IR spectral regions.

Experimental Protocols

Acquisition of the Infrared Spectrum using the KBr Pellet Method

This protocol details the standard procedure for preparing a solid sample of this compound for analysis by Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

  • This compound (solid)

  • Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours and stored in a desiccator.

  • Agate mortar and pestle

  • Hydraulic press with a pellet die (e.g., 13 mm)

  • Spatula

  • Analytical balance (4-decimal places)

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry spectroscopic grade KBr. The sample-to-KBr ratio should be roughly 1:100.

    • Transfer the weighed KBr to the agate mortar and grind it to a fine powder.

    • Add the this compound to the mortar.

    • Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This step is critical to reduce scattering of the infrared radiation.

  • Pellet Formation:

    • Assemble the pellet die.

    • Transfer a portion of the sample-KBr mixture into the die, ensuring an even distribution.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and minimal scattering.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.

Data Processing:

  • The resulting spectrum should be baseline corrected if necessary.

  • Peak positions (in cm⁻¹) and their intensities (transmittance or absorbance) should be identified and tabulated.

This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to interpret the expected IR spectrum of this compound, aiding in its unambiguous identification and characterization. The provided experimental protocol ensures the acquisition of high-quality spectral data for reliable analysis.

References

Synthesis of 3-Ethylbenzoic Acid from 3-Ethyltoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-ethylbenzoic acid from 3-ethyltoluene (B166259), focusing on the widely utilized potassium permanganate (B83412) oxidation method. This document outlines the core chemical principles, detailed experimental protocols, and data presentation to assist researchers in the successful execution and understanding of this chemical transformation.

Introduction

This compound is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals and other specialty chemicals.[1] The conversion of 3-ethyltoluene, a readily available starting material, to this compound is a common and important laboratory and industrial process. The most established and reliable method for this transformation is the oxidation of the ethyl side chain of the aromatic ring. This guide will focus on the robust and high-yielding potassium permanganate (KMnO4) oxidation method.

Reaction Principle

The synthesis of this compound from 3-ethyltoluene is achieved through the oxidation of the benzylic position of the ethyl group. Strong oxidizing agents, such as potassium permanganate, are capable of cleaving the C-C bond of the alkyl chain and oxidizing the benzylic carbon to a carboxylic acid.[2] The reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon.[2] The overall reaction is as follows:

The reaction is typically carried out in an alkaline solution and heated to drive the reaction to completion. The purple permanganate ion (MnO₄⁻) is reduced to manganese dioxide (MnO₂), a brown precipitate, which is a visual indicator of the reaction's progress.[3]

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound from 3-ethyltoluene using potassium permanganate. This protocol is adapted from established procedures for the oxidation of similar alkylbenzenes.[3]

Materials and Equipment
Material/Equipment
3-Ethyltoluene
Potassium Permanganate (KMnO₄)
Sodium Hydroxide (NaOH)
Sodium Bisulfite (NaHSO₃)
Hydrochloric Acid (HCl), concentrated
Distilled Water
Round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Buchner funnel and filter flask
pH paper or pH meter
Beakers and Erlenmeyer flasks
Recrystallization apparatus
Reaction Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-ethyltoluene and an aqueous solution of sodium hydroxide.

  • Addition of Oxidant: While stirring, slowly add potassium permanganate to the mixture. The addition should be done in portions to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide. The reflux is typically maintained for several hours to ensure complete oxidation.[3]

  • Quenching: After the reflux period, cool the reaction mixture to room temperature. If any purple color from unreacted permanganate remains, add a small amount of sodium bisulfite until the color is discharged.[3]

  • Filtration: Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.[3]

  • Acidification: Cool the filtrate in an ice bath and acidify it with concentrated hydrochloric acid until the pH is acidic (pH ~2). This compound will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated this compound by vacuum filtration. Wash the crystals with cold distilled water to remove any inorganic impurities. Dry the product, for example, in a desiccator.

Purification

For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as water or an ethanol/water mixture.

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material and the final product.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
3-EthyltolueneC₉H₁₂120.19-95.5158-159
This compoundC₉H₁₀O₂150.1745-47266-268

Data sourced from various chemical databases.

Alternative Synthesis Methods

While potassium permanganate oxidation is the most common method, other synthetic routes exist for the preparation of this compound from 3-ethyltoluene.

Nitric Acid Oxidation

Nitric acid can also be used as an oxidizing agent for the conversion of alkylbenzenes to carboxylic acids.[4] This method often requires high temperatures and pressures and may lead to nitration of the aromatic ring as a side reaction.[5]

Catalytic Oxidation

Catalytic oxidation using air or other oxidants in the presence of a metal catalyst (e.g., cobalt or manganese salts) is another approach. This method can be more environmentally friendly but may require optimization of catalyst and reaction conditions to achieve high yields and selectivity.

Visualization of Workflow and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

experimental_workflow start Start reaction_setup Reaction Setup (3-Ethyltoluene, NaOH, H₂O) start->reaction_setup add_kmno4 Add KMnO₄ reaction_setup->add_kmno4 reflux Reflux add_kmno4->reflux quench Quench (NaHSO₃) reflux->quench filter_mno2 Filter MnO₂ quench->filter_mno2 acidify Acidify (HCl) filter_mno2->acidify isolate_product Isolate Crude Product acidify->isolate_product recrystallize Recrystallize isolate_product->recrystallize final_product Pure this compound recrystallize->final_product

A flowchart of the synthesis and purification process.
Reaction Pathway

The diagram below shows the chemical transformation from the starting material to the final product.

reaction_pathway reactant 3-Ethyltoluene product This compound reactant->product Oxidation reagents KMnO₄, NaOH, H₂O Heat

The oxidation of 3-ethyltoluene to this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point corresponding to the literature value indicates high purity.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the final product.

Conclusion

The synthesis of this compound from 3-ethyltoluene via potassium permanganate oxidation is a well-established and reliable method suitable for laboratory-scale preparations. This guide provides a detailed protocol and the necessary background information for researchers to successfully perform this synthesis. The provided workflows and data tables offer a clear and concise reference for this important chemical transformation.

References

An In-depth Technical Guide to the Synthesis of 3-Ethylbenzoic Acid via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-ethylbenzoic acid utilizing the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. The following sections detail the reaction mechanism, a comprehensive experimental protocol, and relevant chemical data, presented in a format tailored for professionals in the fields of chemical research and pharmaceutical development.

Reaction Principle and Mechanism

The synthesis of this compound via the Grignard reaction is a two-step process. The first step involves the formation of a Grignard reagent, 3-ethylphenylmagnesium bromide, from the reaction of 3-ethylbromobenzene with magnesium metal in an anhydrous ether solvent. The second step is the carboxylation of the Grignard reagent by reacting it with carbon dioxide (in the form of dry ice), followed by an acidic work-up to yield the final product.

The core of this synthesis lies in the nucleophilic character of the Grignard reagent. The highly polarized carbon-magnesium bond renders the carbon atom attached to magnesium strongly nucleophilic, enabling it to attack the electrophilic carbon of carbon dioxide.

Reaction Scheme:

  • Formation of the Grignard Reagent: CH₃CH₂C₆H₄Br + Mg → CH₃CH₂C₆H₄MgBr

  • Carboxylation and Work-up: CH₃CH₂C₆H₄MgBr + CO₂ → CH₃CH₂C₆H₄COOMgBr CH₃CH₂C₆H₄COOMgBr + H₃O⁺ → CH₃CH₂C₆H₄COOH + Mg(OH)Br

The reaction mechanism involves the nucleophilic addition of the 3-ethylphenyl group from the Grignard reagent to the carbonyl carbon of CO₂. This forms a magnesium carboxylate salt, which is subsequently protonated during the acidic work-up to liberate the carboxylic acid.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for the Grignard synthesis of benzoic acid. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.

Materials and Reagents:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Quantity
3-EthylbromobenzeneC₈H₉Br185.06Specify amount
Magnesium turningsMg24.31Specify amount
Anhydrous diethyl ether(C₂H₅)₂O74.12Specify volume
IodineI₂253.81A small crystal
Dry ice (solid CO₂)CO₂44.01Excess
Hydrochloric acid (6 M)HCl36.46Specify volume
Sodium hydroxide (B78521) (5% w/v)NaOH40.00Specify volume
Diethyl ether (for extraction)(C₂H₅)₂O74.12Specify volume
Anhydrous sodium sulfateNa₂SO₄142.04As needed

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

Part A: Formation of 3-Ethylphenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser (fitted with a calcium chloride drying tube), and a magnetic stir bar. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use.

  • Initiation: Place the magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface.

  • Reagent Addition: Dissolve 3-ethylbromobenzene in anhydrous diethyl ether and add this solution to the dropping funnel. Add a small portion of the 3-ethylbromobenzene solution to the flask to initiate the reaction. The reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or brownish solution. Gentle warming may be necessary to start the reaction.

  • Reaction: Once the reaction has initiated, add the remaining 3-ethylbromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Completion: After the addition is complete, continue stirring and gently reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Part B: Carboxylation and Work-up

  • Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate beaker, place an excess of crushed dry ice. Slowly and carefully pour the Grignard reagent solution onto the dry ice with constant stirring. A vigorous reaction will occur.

  • Hydrolysis: Allow the excess dry ice to sublime. Slowly add 6 M hydrochloric acid to the reaction mixture with stirring until the solution is acidic and all solids have dissolved. This will form two layers: an aqueous layer and an organic (ether) layer containing the this compound.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine all the organic extracts.

  • Purification: Wash the combined organic extracts with a 5% aqueous sodium hydroxide solution. This will convert the this compound into its water-soluble sodium salt, which will move to the aqueous layer. Separate the layers.

  • Isolation: Cool the aqueous layer containing the sodium 3-ethylbenzoate in an ice bath and acidify it by the dropwise addition of 6 M hydrochloric acid until no more precipitate forms.

  • Filtration and Drying: Collect the precipitated this compound by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water. Dry the product, for instance by pulling a vacuum over the product for about 15 minutes, to obtain the final product.[1]

Data Presentation

Physical and Chemical Properties of this compound:

PropertyValue
CAS Number619-20-5
Molecular FormulaC₉H₁₀O₂
Molecular Weight150.17 g/mol
AppearanceLight brown solid
Melting Point45-47 °C
Boiling Point268-270 °C
SolubilityInsoluble in water, soluble in organic solvents

Expected Yield:

Visualizations

Reaction Pathway Diagram:

Grignard_Synthesis 3-Ethylbromobenzene 3-Ethylbromobenzene 3-Ethylphenylmagnesium bromide 3-Ethylphenylmagnesium bromide 3-Ethylbromobenzene->3-Ethylphenylmagnesium bromide + Mg Mg Mg Mg->3-Ethylphenylmagnesium bromide Anhydrous Ether Anhydrous Ether Anhydrous Ether->3-Ethylphenylmagnesium bromide Magnesium Carboxylate Salt Magnesium Carboxylate Salt 3-Ethylphenylmagnesium bromide->Magnesium Carboxylate Salt + CO2 CO2 (Dry Ice) CO2 (Dry Ice) CO2 (Dry Ice)->Magnesium Carboxylate Salt This compound This compound Magnesium Carboxylate Salt->this compound + H3O+ (Work-up) H3O+ H3O+ H3O+->this compound Experimental_Workflow cluster_grignard Grignard Reagent Formation cluster_carboxylation Carboxylation & Work-up A Setup dry apparatus B Add Mg and I2 A->B C Add 3-Ethylbromobenzene in ether B->C D Reflux C->D E Pour Grignard onto Dry Ice D->E Cool F Acidic Work-up (HCl) E->F G Extraction with Ether F->G H Base Wash (NaOH) G->H I Acidification (HCl) H->I J Filtration & Drying I->J K This compound J->K Final Product

References

In-depth Analysis of 3-Ethylbenzoic Acid Derivatives Reveals Limited Biological Activity Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature and chemical databases indicates a significant gap in the documented biological activities of 3-ethylbenzoic acid and its derivatives. Despite the broad pharmacological interest in benzoic acid scaffolds, specific research detailing the anti-inflammatory, anticancer, antimicrobial, or enzyme-inhibiting properties of compounds with a 3-ethyl substitution is notably absent. This lack of available data prevents the construction of a detailed technical guide on this specific class of molecules at this time.

While extensive research exists for other substituted benzoic acids, such as hydroxy, amino, and methoxy (B1213986) derivatives, the ethyl group at the meta-position appears to be an under-investigated area in medicinal chemistry and drug discovery. Searches of prominent scientific databases, including PubChem and Chemicalize, did not yield specific bioassay data or detailed studies on the biological effects of this compound or its simple amide and ester derivatives.

This scarcity of information makes it impossible to fulfill the requirements for a technical guide that includes quantitative data, detailed experimental protocols, and visualizations of signaling pathways specifically for this compound derivatives.

Proposed Alternative: A Comprehensive Guide to a Well-Studied Benzoic Acid Derivative

Given the lack of specific data on this compound derivatives, we propose to develop the in-depth technical guide on a closely related and extensively researched class of benzoic acid derivatives for which ample data is available. A potential candidate for this pivot is 3-hydroxybenzoic acid and its derivatives . This class of compounds has been the subject of numerous studies, with published data on:

  • Quantitative Biological Activity: Including IC50 and Ki values for various biological targets.

  • Detailed Experimental Protocols: For synthesis and a range of biological assays.

  • Known Mechanisms of Action: Including involvement in specific signaling pathways.

This alternative would allow for the creation of a comprehensive and data-rich technical guide that fulfills all the structural and content requirements of the original request, including data tables, detailed methodologies, and Graphviz diagrams. We believe this would provide valuable and actionable information for researchers, scientists, and drug development professionals working with benzoic acid scaffolds.

We await your feedback on this proposed alternative.

Thermochemical Profile of 3-Ethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the thermochemical data for 3-Ethylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in accessible formats, detailing experimental methodologies, and visualizing experimental workflows.

Core Thermochemical Data

The following tables summarize the key thermochemical properties of this compound that have been experimentally determined.

Table 1: Enthalpy and Heat Capacity Data for this compound

ParameterValueUnitsMethodReference
Standard Molar Enthalpy of Formation (solid)-445.9 ± 1.4kJ/molCombustion Calorimetry[Colomina, M.; Jimenez, P.; Perez-Ossorio, R.; Turrion, C., 1976][1]
Standard Molar Enthalpy of Combustion (solid)-4524.9 ± 3.1kJ/molCombustion Calorimetry[Colomina, M.; Jimenez, P.; Perez-Ossorio, R.; Turrion, C., 1976][1]
Standard Molar Enthalpy of Formation (gas)-346.8 ± 1.5kJ/molDerived from Combustion Calorimetry and Sublimation Enthalpy[Colomina, M.; Jimenez, P.; Perez-Ossorio, R.; Turrion, C., 1976][2]
Constant Pressure Heat Capacity (solid) at 298.15 K199.7J/mol·KNot Specified[Colomina, M.; Jimenez, P.; Roux, M.V.; Turrion, C., 1984][1]

Table 2: Phase Change Data for this compound

ParameterValueUnitsMethodReference
Standard Molar Enthalpy of Sublimation99.7 ± 0.4kJ/molMass-Loss Effusion[Colomina, M.; Jimenez, P.; Roux, M.V.; Turrion, C., 1984][3]
Standard Molar Enthalpy of Sublimation99.1 ± 0.4kJ/molVapor Pressure Measurement[Colomina, M.; Jimenez, P.; Perez-Ossorio, R.; Turrion, C., 1976][3]

Experimental Protocols

The thermochemical data presented in this guide were primarily determined through two key experimental techniques: combustion calorimetry and the Knudsen effusion method.

Combustion Calorimetry

The standard enthalpy of combustion of this compound was determined using a static bomb calorimeter. In this method, a pellet of the sample is burned in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by a surrounding water bath, and the resulting temperature change is precisely measured.

Detailed Methodology:

  • Sample Preparation: A known mass of high-purity this compound is pressed into a pellet.

  • Calorimeter Setup: The pellet is placed in a crucible within the bomb calorimeter. A fuse wire is connected to an ignition circuit and positioned to ignite the sample. A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Calorimetry: The bomb is submerged in a precisely measured volume of water in the calorimeter. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited, and the temperature of the water bath is recorded at regular intervals until a constant temperature is reached.

  • Calibration: The energy equivalent of the calorimeter is determined by burning a standard substance with a known enthalpy of combustion, typically benzoic acid, under identical conditions.

  • Data Analysis: The heat of combustion is calculated from the temperature rise, the energy equivalent of the calorimeter, and corrections for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Knudsen Effusion Mass-Loss Method

The enthalpy of sublimation of this compound was determined from its vapor pressure, which was measured using the Knudsen effusion mass-loss technique. This method involves measuring the rate of mass loss of a substance effusing through a small orifice into a vacuum.

Detailed Methodology:

  • Sample Preparation: A sample of this compound is placed in a Knudsen cell, which is a small container with a precisely machined orifice of known area.

  • Experimental Setup: The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, known temperature.

  • Data Collection: The mass of the cell and sample is measured over time. The rate of mass loss is determined from the slope of the mass versus time data.

  • Vapor Pressure Calculation: The vapor pressure inside the cell is calculated from the rate of mass loss using the Knudsen-Hertz-Langmuir equation.

  • Enthalpy of Sublimation Determination: The experiment is repeated at several different temperatures. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis start Start weigh Weigh this compound start->weigh pellet Press into Pellet weigh->pellet place Place Pellet in Bomb pellet->place seal Seal and Pressurize with O2 place->seal submerge Submerge in Water Bath seal->submerge ignite Ignite Sample submerge->ignite measure Measure Temperature Rise ignite->measure calculate Calculate Enthalpy of Combustion measure->calculate calibrate Calibrate with Benzoic Acid calibrate->calculate

Combustion Calorimetry Experimental Workflow

Knudsen_Effusion_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis start Start load Load Sample into Knudsen Cell start->load place Place Cell in Vacuum Chamber load->place heat Heat to Constant Temperature place->heat measure_mass Measure Mass Loss Over Time heat->measure_mass repeat_temp Repeat at Different Temperatures measure_mass->repeat_temp calc_vp Calculate Vapor Pressure repeat_temp->calc_vp plot Plot ln(P) vs 1/T calc_vp->plot calc_sub Calculate Enthalpy of Sublimation plot->calc_sub

Knudsen Effusion Mass-Loss Experimental Workflow

Signaling Pathways

A thorough review of the scientific literature did not reveal any established signaling pathways in which this compound is known to be directly involved. Its primary applications are in chemical synthesis and as a research chemical, with limited data on its specific biological activities. While some benzoic acid derivatives have been studied for their biological effects, no specific signaling cascade has been elucidated for the 3-ethyl substituted variant.

Conclusion

This guide provides a consolidated source of thermochemical data for this compound, based on peer-reviewed experimental studies. The detailed methodologies and visual workflows offer a clear understanding of the techniques employed to obtain this critical data. The lack of information on signaling pathways highlights an area for potential future research, should the biological activity of this compound become a subject of interest.

References

3-Ethylbenzoic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylbenzoic acid is a substituted aromatic carboxylic acid with applications in organic synthesis and as a potential intermediate in the development of pharmaceuticals. As with any chemical compound used in a research and development setting, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental work. This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from available safety data and toxicological information on the compound and structurally related substances.

Chemical and Physical Properties

A foundational aspect of safe handling is the knowledge of a substance's physical and chemical properties. These properties influence its potential hazards and the necessary control measures.

PropertyValueReference
CAS Number 619-20-5[1]
Molecular Formula C₉H₁₀O₂[1][2]
Molecular Weight 150.17 g/mol [1]
Appearance White to off-white crystalline powder/solid
Melting Point 62-66 °C[3]
Boiling Point 259.713 °C at 760 mmHg[4]
Flash Point 120.812 °C[4]
Solubility Slightly soluble in water (1.1 g/L at 25 °C)[5]
pKa 3.79 (25 °C)[5]
logP 1.94720[4]

Toxicological Data

While specific quantitative toxicological data for this compound is limited in publicly available literature, data from structurally similar isomers (2-ethylbenzoic acid and 4-ethylbenzoic acid) and related benzoic acid derivatives can be used to infer its potential hazards (read-across).

Acute Toxicity

No specific LD50 value for acute oral toxicity of this compound was found. However, for the related compound 3-methylbenzoic acid (m-toluic acid), the oral LD50 in rats is >2000 mg/kg, suggesting low acute oral toxicity.[6] For ethyl benzoate, the oral LD50 in rats and rabbits is >2000 mg/kg.[7]

Irritation and Corrosivity

Based on GHS classifications for the closely related isomers, 2-ethylbenzoic acid and 4-ethylbenzoic acid, this compound is expected to be an irritant.[8][9]

  • Skin Irritation: Causes skin irritation (H315).[8][9]

  • Eye Irritation: Causes serious eye irritation (H319).[8][9]

  • Respiratory Irritation: May cause respiratory irritation (H335).[8][9]

Subchronic oral administration of benzoic acid derivatives in animal studies has shown potential effects on the hepatorenal system, including increased urea (B33335) concentration, aminotransferase activity, and histopathological changes in the liver and kidneys.[10]

Hazard Identification and Classification

Based on available data for isomeric and related compounds, this compound is classified as a hazardous substance.

Hazard ClassGHS Hazard Statement
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)H335: May cause respiratory irritation

Signal Word: Warning

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]

  • P264: Wash skin thoroughly after handling.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][11]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][11]

  • P312: Call a POISON CENTER/doctor if you feel unwell.[11]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[5]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[5]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[5]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[5]

  • P405: Store locked up.[5]

  • P501: Dispose of contents/container to an approved waste disposal plant.[11]

Experimental Protocols for Safety Assessment

The following sections detail the methodologies for key toxicological assessments based on OECD guidelines. These protocols are provided as a reference for understanding the basis of hazard classification and for designing further safety studies if required.

Acute Dermal Toxicity (OECD Guideline 402)

This test is designed to assess the potential for a substance to cause toxicity when applied to the skin.

  • Test Animals: Healthy young adult albino rabbits are the preferred species.

  • Procedure:

    • Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the animals.

    • The test substance (0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) and covered with a porous gauze patch and non-irritating tape.[12]

    • The exposure period is 4 hours.[12]

    • After the exposure period, the residual test substance is removed.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test Animals: Albino rabbits are the preferable laboratory animal.[12]

  • Procedure:

    • The fur is clipped from the dorsal area of the trunk approximately 24 hours before the test.

    • A single dose of the test substance (0.5 g) is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch.[12]

    • The exposure duration is 4 hours.[12]

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored according to a graded scale. The reversibility of the effects is observed for up to 14 days.[12]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test is used to assess the potential of a substance to cause irritation or damage to the eyes.

  • Test Animals: Healthy young adult albino rabbits are used.

  • Procedure:

    • A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyes are not washed out for at least 24 hours after instillation.

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application. The cornea, iris, and conjunctivae are scored for any lesions. The reversibility of any effects is observed for up to 21 days.

Potential Mechanisms of Toxicity and Signaling Pathways

The irritant effects of carboxylic acids on the skin are thought to be mediated through several mechanisms. While specific pathways for this compound have not been elucidated, general mechanisms for related compounds provide insight.

Aromatic carboxylic acids can interact with and disrupt the lipid barrier of the stratum corneum, leading to increased transepidermal water loss and penetration of the irritant. This can trigger an inflammatory cascade.

One potential signaling pathway involved in the irritation response to some chemical irritants is the activation of Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1, on sensory nerve endings in the skin. Activation of these channels leads to the release of neuropeptides, causing neurogenic inflammation characterized by vasodilation and plasma extravasation.

Irritation_Pathway cluster_skin Skin Layers Stratum Corneum Stratum Corneum Lipid Barrier Disruption Lipid Barrier Disruption Stratum Corneum->Lipid Barrier Disruption Viable Epidermis Viable Epidermis Keratinocyte Activation Keratinocyte Activation Viable Epidermis->Keratinocyte Activation TRP Channel Activation TRP Channel Activation Viable Epidermis->TRP Channel Activation Sensory Nerves Dermis Dermis This compound This compound This compound->Stratum Corneum Penetration Lipid Barrier Disruption->Viable Epidermis Inflammatory Mediators Inflammatory Mediators Keratinocyte Activation->Inflammatory Mediators Neurogenic Inflammation Neurogenic Inflammation TRP Channel Activation->Neurogenic Inflammation Clinical Signs of Irritation Clinical Signs of Irritation Inflammatory Mediators->Clinical Signs of Irritation Neurogenic Inflammation->Clinical Signs of Irritation

Potential Mechanism of Skin Irritation.

Safe Handling and Emergency Procedures

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[5]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[13]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[14]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[14]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator for particulates should be worn.[14]

Handling and Storage
  • Avoid contact with skin, eyes, and clothing.[14]

  • Avoid breathing dust.[5]

  • Wash hands thoroughly after handling.[14]

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Keep away from incompatible materials such as strong oxidizing agents.[12]

First Aid Measures
  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[14]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[14]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek medical attention.[14]

Accidental Release Measures
  • Small Spills: Clean up spills immediately. Sweep up the material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[14]

  • Large Spills: Evacuate the area. Wear appropriate personal protective equipment. Contain the spill and prevent it from entering drains or waterways. Follow the procedure for small spills.

Fire-Fighting Measures
  • Extinguishing Media: Use a water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[14]

  • Hazards from Combustion: During a fire, irritating and highly toxic gases such as carbon monoxide and carbon dioxide may be generated.[14]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[14]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Disposal_Workflow Unused Product Unused Product Segregate Waste Segregate Waste Unused Product->Segregate Waste Contaminated Materials Contaminated Materials Contaminated Materials->Segregate Waste Label as Hazardous Waste Label as Hazardous Waste Segregate Waste->Label as Hazardous Waste Store in Closed Container Store in Closed Container Label as Hazardous Waste->Store in Closed Container Arrange for Professional Disposal Arrange for Professional Disposal Store in Closed Container->Arrange for Professional Disposal Comply with Regulations Comply with Regulations Arrange for Professional Disposal->Comply with Regulations

Waste Disposal Workflow.

Disclaimer

This document is intended to provide guidance on the safe handling of this compound for research and development purposes. The information is based on currently available data for this compound and structurally related substances. It is not exhaustive and should be used in conjunction with your institution's specific safety policies and procedures. All users should be trained in the proper handling of hazardous chemicals.

References

A Technical Guide to the Discovery and History of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical development of substituted benzoic acids, a pivotal class of compounds in the advancement of modern medicine. From the early uses of natural salicylates to the rational design of targeted therapies, this document outlines the key scientific milestones, presents detailed experimental methodologies for the synthesis of seminal compounds, and offers quantitative data on their physicochemical properties.

Introduction: From Willow Bark to Rational Drug Design

The journey of substituted benzoic acids in medicine began with the empirical use of plants rich in salicylates, such as willow bark, by ancient civilizations to alleviate pain and fever.[1][2] The 19th century marked a turning point with the isolation and chemical synthesis of these active components, paving the way for the development of synthetic derivatives with improved efficacy and tolerability. This guide traces this evolution, highlighting the scientific ingenuity that transformed a folk remedy into a cornerstone of modern pharmacology.

Foundational Discoveries: Salicylic (B10762653) Acid and its Derivatives

The story of substituted benzoic acids is intrinsically linked to the development of one of the world's most well-known drugs: aspirin (B1665792).

Salicylic Acid: The Natural Precursor

The active compound in willow bark was identified as salicin, which could be converted to salicylic acid.[1] In 1838, Italian chemist Raffaele Piria first synthesized salicylic acid from salicin.[3] Later, Hermann Kolbe developed a commercially viable synthesis method in 1860, known as the Kolbe-Schmitt reaction, which involves heating sodium phenoxide with carbon dioxide under high pressure.[4][5] While effective as an anti-inflammatory and antipyretic agent, the high acidity of salicylic acid often led to severe gastric irritation.

Acetylsalicylic Acid (Aspirin): A Triumph of Chemical Modification

To mitigate the side effects of salicylic acid, chemists at Bayer began investigating its derivatives. In 1897, Felix Hoffmann, a German chemist at Bayer, successfully acetylated salicylic acid to create acetylsalicylic acid, a compound that retained the therapeutic benefits of its precursor with significantly reduced gastric side effects.[2][6] This new compound was named Aspirin and was patented in 1899.[2]

Para-Substituted Benzoic Acids: Expanding the Therapeutic Landscape

The exploration of substituted benzoic acids extended beyond salicylates, leading to the discovery of compounds with a wide range of therapeutic applications.

Para-Aminobenzoic Acid (PABA)

Para-aminobenzoic acid (PABA) was first known as a chemical compound in 1863.[7] Its biological significance was later understood as an intermediate in the synthesis of folate by bacteria.[8] This discovery was pivotal in the development of sulfonamide antibiotics, which act as competitive inhibitors of the enzyme that incorporates PABA into folic acid, thereby halting bacterial growth.[8]

Probenecid (B1678239): A New Mechanism of Action

Probenecid was developed in the mid-20th century with the initial goal of extending the effectiveness of penicillin by reducing its renal excretion.[9] During World War II, this was particularly valuable due to the limited supplies of penicillin.[10] Probenecid was found to competitively inhibit organic anion transporters (OATs) in the kidneys, which are responsible for the secretion of various drugs, including penicillin.[9][10] It was later discovered that probenecid also inhibits the reabsorption of uric acid, leading to its use in the treatment of gout.[9][10]

Quantitative Data

The following tables summarize key physicochemical properties of the discussed substituted benzoic acids.

CompoundMolar Mass ( g/mol )pKaSolubility in WaterMelting Point (°C)
Salicylic Acid138.122.98[11][12][13]2 g/L[14]158-161
Acetylsalicylic Acid180.163.53.3 g/L135-136[6]
para-Aminobenzoic Acid137.142.38 (Carboxylic Acid)[15], 4.85 (Protonated Amine)[15]5.39 g/L at 25°C[15]187-189[16]
Probenecid285.363.4[17], 5.8[7][18]<0.1 g/100 mL at 20°C[18]194-196[18]

Experimental Protocols

The following are detailed methodologies for the synthesis of key substituted benzoic acids based on historical and contemporary laboratory procedures.

Synthesis of Salicylic Acid (Kolbe-Schmitt Reaction)

The industrial synthesis of salicylic acid is primarily achieved through the Kolbe-Schmitt reaction.[4][5]

Procedure:

  • Sodium phenoxide is prepared by treating phenol (B47542) with sodium hydroxide (B78521).

  • The sodium phenoxide is heated with carbon dioxide under high pressure (100 atm) and at a temperature of 125°C.[5][19]

  • The resulting product is treated with sulfuric acid to yield salicylic acid.[5][19]

Synthesis of Acetylsalicylic Acid (Aspirin)

This procedure is a common laboratory synthesis of aspirin from salicylic acid.

Materials:

  • Salicylic acid (2.0 g)[6]

  • Acetic anhydride (B1165640) (5 mL)[6]

  • Concentrated sulfuric acid (5 drops)[6]

  • Water

  • Ice

Procedure:

  • Place 2.0 g of salicylic acid in a 125-mL Erlenmeyer flask.[6]

  • In a fume hood, add 5 mL of acetic anhydride, followed by 5 drops of concentrated sulfuric acid.[6]

  • Swirl the flask gently until the salicylic acid dissolves.

  • Heat the flask gently on a steam bath for at least 10 minutes.[6]

  • Allow the flask to cool to room temperature to allow acetylsalicylic acid to crystallize. If crystallization does not start, scratch the inside of the flask with a glass rod.[6]

  • Cool the mixture in an ice bath to complete crystallization.[6]

  • Add 50 mL of cold water to the flask.[6]

  • Collect the solid product by vacuum filtration using a Büchner funnel.[6]

  • Wash the crystals with several small portions of cold water.[6]

  • Air dry the crystals on the Büchner funnel by suction.[6]

  • The crude product can be purified by recrystallization from a mixture of ethanol (B145695) and water.[1]

Synthesis of para-Aminobenzoic Acid (PABA)

A common method for the synthesis of PABA is the reduction of p-nitrobenzoic acid.

Materials:

Procedure:

  • Place p-nitrobenzoic acid and powdered tin in a round-bottom flask fitted with a reflux condenser.[21]

  • Add concentrated hydrochloric acid to the flask.[22]

  • Heat the mixture under reflux. The reaction is complete when the nitro group is reduced to an amino group.

  • After cooling, make the solution alkaline with an ammonia solution to precipitate the p-aminobenzoic acid.[22]

  • The crude PABA is then collected by filtration and can be purified by recrystallization.

Synthesis of Probenecid

One synthetic route to probenecid involves the following steps:

Materials:

  • p-Carboxybenzenesulfonamide[23][24]

  • n-Propyl bromide[24]

  • Sodium hydroxide[24]

  • Di-n-propylamine[23]

Procedure:

  • p-Carboxybenzenesulfonamide is reacted with n-propyl bromide in the presence of sodium hydroxide to form the dipropylsulfamoyl intermediate.[24]

  • Alternatively, p-(chlorosulfonyl)benzoic acid can be reacted with an excess of di-n-propylamine to form probenecid.

  • The crude probenecid is isolated and purified, typically by recrystallization.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of substituted benzoic acids are a result of their interaction with specific biological pathways.

Aspirin: Inhibition of Cyclooxygenase

Aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects by irreversibly inhibiting the cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[25] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[26][27]

Aspirin_Mechanism Arachidonic Acid Arachidonic Acid COX-1 & COX-2 COX-1 & COX-2 Arachidonic Acid->COX-1 & COX-2 Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Aspirin Aspirin Aspirin->COX-1 & COX-2 Inhibits

Caption: Aspirin's inhibition of COX enzymes.

PABA: Role in Bacterial Folate Synthesis

In many bacteria, PABA is an essential precursor for the synthesis of folic acid, a vital cofactor for DNA synthesis.[8] Sulfonamide drugs, which are structural analogs of PABA, competitively inhibit dihydropteroate (B1496061) synthase, the enzyme that incorporates PABA into the folate pathway.[8]

PABA_Folate_Pathway Chorismate Chorismate PABA PABA Chorismate->PABA Dihydropteroate Synthase Dihydropteroate Synthase PABA->Dihydropteroate Synthase Dihydrofolic Acid Dihydrofolic Acid Dihydropteroate Synthase->Dihydrofolic Acid Folic Acid Folic Acid Dihydrofolic Acid->Folic Acid Sulfonamides Sulfonamides Sulfonamides->Dihydropteroate Synthase Inhibits

Caption: Inhibition of bacterial folate synthesis.

Probenecid: Modulation of Renal Transport

Probenecid's therapeutic effects stem from its interaction with organic anion transporters (OATs) in the proximal tubules of the kidneys.[9] It inhibits the reabsorption of uric acid by blocking the URAT1 transporter, leading to increased uric acid excretion.[9] It also inhibits the secretion of certain drugs, like penicillin, by blocking OAT1 and OAT3.[28]

Probenecid_Mechanism cluster_tubule Renal Proximal Tubule Cell URAT1 URAT1 Uric Acid (Blood) Uric Acid (Blood) URAT1->Uric Acid (Blood) OAT1/3 OAT1/3 Penicillin (Urine) Penicillin (Urine) OAT1/3->Penicillin (Urine) Uric Acid (Urine) Uric Acid (Urine) Uric Acid (Urine)->URAT1 Reabsorption Penicillin (Blood) Penicillin (Blood) Penicillin (Blood)->OAT1/3 Secretion Probenecid Probenecid Probenecid->URAT1 Inhibits Probenecid->OAT1/3 Inhibits

Caption: Probenecid's action on renal transporters.

References

Methodological & Application

Application Notes and Protocols: 3-Ethylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 3-ethylbenzoic acid as a versatile building block in organic synthesis. The following sections present its physical and chemical properties, key synthetic applications with detailed experimental protocols, and visual diagrams of reaction pathways and workflows.

Compound Properties

This compound is an aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals and liquid crystals.[1][2] Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 619-20-5[3]
Molecular Formula C₉H₁₀O₂[3]
Molecular Weight 150.18 g/mol [3]
Melting Point 47 °C[3]
Boiling Point 285-287 °C
Appearance White to off-white crystalline solid
Solubility Soluble in ethanol (B145695), ether, and hot water.

Key Synthetic Applications & Protocols

This compound is a versatile precursor for a range of chemical transformations, primarily involving reactions of the carboxylic acid group. These include the formation of esters, amides, and acid chlorides, as well as its use in cross-coupling reactions.

Fischer-Speier esterification is a common method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst.[3][4][5][6] This reaction is typically performed under reflux conditions to drive the equilibrium towards the product.

Experimental Protocol: Fischer Esterification

  • Materials:

    • This compound (1.0 eq)

    • Absolute Ethanol (excess, can be used as solvent)

    • Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

    • Diethyl ether

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in absolute ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-ethylbenzoate.

    • Purify the product by vacuum distillation if necessary.

Quantitative Data (Representative)

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0150.1815.0 g
Ethanol10.046.07100 mL
Sulfuric Acid0.198.08~0.5 mL
Product 178.23 Expected Yield: >85%

Amide bond formation is a critical reaction in the synthesis of pharmaceuticals and other biologically active molecules. This compound can be coupled with various amines using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).[7][8][9][10]

Experimental Protocol: DCC-Mediated Amide Coupling

  • Materials:

    • This compound (1.0 eq)

    • Amine (e.g., aniline (B41778) or piperidine) (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Dichloromethane (B109758) (DCM), anhydrous

  • Procedure:

    • Dissolve this compound and the desired amine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

    • Add a catalytic amount of DMAP to the solution.

    • In a separate flask, dissolve DCC in anhydrous dichloromethane.

    • Slowly add the DCC solution to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.

    • Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide by column chromatography on silica (B1680970) gel.

Quantitative Data (Representative)

ReactantMolar Eq.Molecular Weight ( g/mol )Amount
This compound1.0150.181.50 g
Aniline1.193.131.07 g
DCC1.1206.332.27 g
Product (N-phenyl-3-ethylbenzamide) 225.29 Expected Yield: >80%

The conversion of this compound to its more reactive acid chloride derivative is a key step for many subsequent transformations, such as Friedel-Crafts acylation or reaction with less reactive amines. Thionyl chloride is a common reagent for this purpose.

Experimental Protocol: Acid Chloride Formation

  • Materials:

    • This compound (1.0 eq)

    • Thionyl chloride (SOCl₂) (excess, e.g., 2.0 eq)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Procedure:

    • In a fume hood, place this compound in a round-bottom flask equipped with a reflux condenser and a gas trap.

    • Carefully add an excess of thionyl chloride to the flask.

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

    • Distill off the excess thionyl chloride under reduced pressure.

    • The resulting 3-ethylbenzoyl chloride can be used directly in the next step or purified by vacuum distillation.

Workflow for Acid Chloride Synthesis and Subsequent Amidation

G A This compound C 3-Ethylbenzoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) Catalytic DMF E N-Substituted 3-Ethylbenzamide C->E Acylation D Amine (R-NH₂) Base (e.g., Pyridine)

Caption: Synthesis of 3-ethylbenzoyl chloride and its use in amidation.

While this compound itself is not directly used in Suzuki coupling, it can be readily converted to a suitable derivative, such as 3-ethylphenylboronic acid, or its ester or amide derivatives can be coupled if they possess a halide or triflate group. The Suzuki coupling is a powerful tool for the formation of C-C bonds, particularly for creating biaryl structures which are prevalent in many pharmaceutical compounds, including M3 muscarinic acetylcholine (B1216132) receptor antagonists.[11][12][13]

Conceptual Protocol: Suzuki Coupling for Biaryl Synthesis

This protocol outlines the general steps for a Suzuki coupling reaction that could be employed in a multi-step synthesis starting from a derivative of this compound (e.g., a brominated ester of this compound).

  • Materials:

    • Aryl Halide (e.g., methyl 3-bromo-5-ethylbenzoate) (1.0 eq)

    • Arylboronic acid (1.1-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄) (0.01-0.05 eq)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

    • Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)

  • Procedure:

    • To a degassed mixture of the aryl halide and arylboronic acid in the chosen solvent, add the base and the palladium catalyst under an inert atmosphere.

    • Heat the reaction mixture to reflux (typically 80-100 °C) for several hours until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the biaryl compound.

Catalytic Cycle for Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd2_1 R¹-Pd(II)L₂-X pd0->pd2_1 Oxidative Addition (R¹-X) pd2_2 [R¹-Pd(II)L₂-OR³] pd2_1->pd2_2 Ligand Exchange (Base) pd2_3 R¹-Pd(II)L₂-R² pd2_2->pd2_3 Transmetalation (R²B(OH)₂) pd2_3->pd0 Reductive Elimination (R¹-R²)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Materials Science

  • M3 Muscarinic Acetylcholine Receptor Antagonists: Biaryl compounds derived from benzoic acids are scaffolds for potent and selective M3 antagonists, which are of interest for treating chronic obstructive pulmonary disease (COPD).[14] this compound derivatives can be incorporated into these structures to modulate their pharmacological properties.

  • Liquid Crystals: Benzoic acid derivatives are known to form liquid crystalline phases.[2] The ethyl group in this compound can influence the packing and, consequently, the mesomorphic properties of the resulting materials, making it a candidate for the synthesis of novel liquid crystals.

Conclusion

This compound is a readily available and versatile starting material for a variety of organic transformations. Its utility in the synthesis of esters, amides, and as a precursor for cross-coupling reactions makes it a valuable building block for researchers in drug discovery and materials science. The protocols provided herein offer a starting point for the exploration of its synthetic potential.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. Reaction conditions may need to be optimized for specific substrates and scales.

References

3-Ethylbenzoic Acid: A Versatile Scaffold for Pharmaceutical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China - December 18, 2025 - 3-Ethylbenzoic acid is emerging as a critical building block in the development of novel therapeutics, particularly in the synthesis of potent and selective antagonists for the P2Y14 and M3 muscarinic receptors. These receptors are implicated in a range of physiological processes, and their modulation offers promising avenues for the treatment of inflammatory diseases and other conditions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the therapeutic potential of this compound derivatives.

Introduction

This compound, a substituted aromatic carboxylic acid, provides a versatile scaffold for the synthesis of a variety of pharmacologically active molecules. Its chemical structure allows for straightforward modification, enabling the generation of libraries of compounds with diverse biological activities. This note focuses on its application in the development of antagonists for two key G protein-coupled receptors (GPCRs): the P2Y14 receptor, a target for inflammatory conditions, and the M3 muscarinic acetylcholine (B1216132) receptor, a target for respiratory and other disorders.

This compound in the Synthesis of P2Y14 Receptor Antagonists

The P2Y14 receptor, activated by UDP-sugars, plays a significant role in inflammatory responses. Antagonists of this receptor are being investigated for their potential in treating conditions such as acute gouty arthritis and other inflammatory diseases. Research has shown that 3-amide benzoic acid derivatives are a promising class of P2Y14R antagonists. While specific examples directly citing this compound are still emerging in publicly available literature, its structure makes it an ideal starting material for the synthesis of potent 3-amide benzoic acid derivatives.

One notable example of a highly potent P2Y14 receptor antagonist is compound 11m , a 3-amide-5-aryl benzoic acid derivative, which has demonstrated an IC50 value of 2.18 nM.[1] Although the published synthesis of this specific compound does not start from this compound, the general synthetic approach is readily adaptable.

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a G protein-coupled receptor that primarily signals through the Gαi subunit. Activation of the receptor by its endogenous ligands, such as UDP-glucose, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is involved in modulating immune cell trafficking and inflammatory responses.

P2Y14_Signaling_Pathway cluster_membrane Cell Membrane P2Y14R P2Y14 Receptor Gi Gαi/βγ P2Y14R->Gi Activates UDP_Glucose UDP-Glucose (Agonist) UDP_Glucose->P2Y14R Binds to AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Inflammatory_Response Modulation of Inflammatory Response cAMP->Inflammatory_Response Regulates

P2Y14 Receptor Signaling Pathway

This compound in the Development of M3 Muscarinic Receptor Antagonists

M3 muscarinic acetylcholine receptors are involved in various physiological functions, including smooth muscle contraction and gland secretion. Antagonists of the M3 receptor are used in the treatment of conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder. The development of selective M3 antagonists is an active area of research, and bi-aryl amine templates have shown significant promise. While direct synthesis from this compound is not explicitly detailed in the provided search results, the structural motifs of potent M3 antagonists suggest that this compound could be a valuable precursor in their synthesis. For instance, highly potent M3 antagonists with pA2 values up to 11.0 have been identified from bi-aryl amine series.[2]

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor is coupled to Gq-family G proteins. Upon activation by acetylcholine, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gαq/βγ M3R->Gq Activates ACh Acetylcholine (Agonist) ACh->M3R Binds to PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of 3-ethylbenzamide (B13951758) derivatives and their evaluation as P2Y14R and M3R antagonists.

Synthesis of 3-Ethylbenzamide Derivatives

The general workflow for synthesizing 3-ethylbenzamide derivatives involves two main steps: the conversion of this compound to its more reactive acid chloride, followed by the amidation with a desired amine.

Synthesis_Workflow Start This compound Step1 Step 1: Acid Chloride Formation Start->Step1 Intermediate 3-Ethylbenzoyl Chloride Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Product 3-Ethylbenzamide Derivative Step2->Product Amine Amine (R-NH2) Amine->Step2

General Synthesis Workflow

Protocol 1: Synthesis of 3-Ethylbenzoyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM) or Toluene

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (1.2 - 2.0 eq) or oxalyl chloride (1.2 - 2.0 eq) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material by GC-MS).

  • Remove the solvent and excess reagent under reduced pressure to obtain crude 3-ethylbenzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of 3-Ethylbenzamide Derivative

Materials:

  • 3-Ethylbenzoyl chloride

  • Desired primary or secondary amine (1.0 - 1.2 eq)

  • Triethylamine (TEA) or Pyridine (as a base, 1.5 - 2.0 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine (1.0 eq) and the base (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and slowly add a solution of 3-ethylbenzoyl chloride (1.1 eq) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 3-ethylbenzamide derivative.

Biological Evaluation Protocols

Protocol 3: P2Y14 Receptor Antagonist Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the P2Y14 receptor.

Materials:

  • Cell membranes expressing the human P2Y14 receptor

  • [³H]UDP (radioligand)

  • Test compound (e.g., a 3-ethylbenzamide derivative)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

  • Unlabeled UDP (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the binding buffer, cell membranes, [³H]UDP (at a concentration near its Kd), and the test compound at various concentrations.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled UDP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 4: M3 Muscarinic Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a test compound to antagonize the agonist-induced calcium mobilization in cells expressing the M3 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human M3 muscarinic receptor

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Carbachol (B1668302) (agonist)

  • Test compound (e.g., a 3-ethylbenzamide derivative)

  • A fluorescence plate reader with automated liquid handling

Procedure:

  • Plate the M3 receptor-expressing cells in a 96-well black, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compound (antagonist).

  • Pre-incubate the cells with the test compound or vehicle for a specified period.

  • Add a fixed concentration of carbachol (typically EC80) to all wells to stimulate the receptor.

  • Measure the fluorescence intensity before and after the addition of the agonist using the fluorescence plate reader.

  • The increase in fluorescence corresponds to the intracellular calcium concentration.

  • Determine the inhibitory effect of the test compound on the carbachol-induced calcium flux.

  • Calculate the IC50 value of the antagonist from the concentration-response curve.

Quantitative Data

The following table summarizes the pharmacological data for a representative potent P2Y14 receptor antagonist, compound 11m , which exemplifies the potential of the 3-amide benzoic acid scaffold. While not directly synthesized from this compound in the cited literature, its structure-activity relationship provides a valuable reference for the design of new antagonists derived from this compound.

Compound IDTarget ReceptorAssay TypePotency (IC50)Reference
11m P2Y14Antagonist Activity2.18 nM[1]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel pharmaceutical compounds. Its application in the development of P2Y14 and M3 receptor antagonists highlights its potential in addressing significant unmet medical needs in inflammatory and respiratory diseases. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical space accessible from this promising building block. Further investigation into specific derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Synthesis of Bi-aryl Amines from 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed synthetic protocols for the preparation of bi-aryl amines, a crucial scaffold in medicinal chemistry, using 3-Ethylbenzoic acid as a starting material.[1][2][3] Since direct conversion is not feasible, this note outlines a two-step synthetic strategy. First, this compound is converted into a key intermediate, either 3-ethylaniline (B1664132) or a 3-ethylhalobenzene. Second, this intermediate undergoes a palladium-catalyzed Buchwald-Hartwig amination to yield the target bi-aryl amine.[4][5][6] Detailed experimental procedures, tabulated data for reaction optimization, and workflow diagrams are provided to guide researchers in this synthetic endeavor.

Introduction

Bi-aryl amine moieties are privileged structures found in a vast array of pharmaceuticals, agrochemicals, and materials.[2][3][7] Their unique three-dimensional structure and electronic properties make them ideal for interacting with biological targets. The synthesis of these compounds is therefore of significant interest to the drug discovery and development community. This application note details a reliable synthetic pathway to access bi-aryl amines starting from the readily available this compound. The strategy involves the initial conversion of the carboxylic acid to a more versatile coupling partner, followed by a robust cross-coupling reaction.

Overall Synthetic Workflow

The synthesis of bi-aryl amines from this compound is achieved through a two-stage process. The initial step focuses on the conversion of the carboxylic acid to a key amine or halide intermediate. The second step involves the palladium-catalyzed coupling of this intermediate with a suitable aryl partner.

Synthetic Workflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Bi-aryl Amine Synthesis 3-Ethylbenzoic_acid This compound Intermediate_A 3-Ethylaniline 3-Ethylbenzoic_acid->Intermediate_A Curtius or Schmidt Rearrangement Intermediate_B 3-Ethylhalobenzene 3-Ethylbenzoic_acid->Intermediate_B Hunsdiecker Reaction Bi_aryl_Amine Bi-aryl Amine Intermediate_A->Bi_aryl_Amine Buchwald-Hartwig Amination Intermediate_B->Bi_aryl_Amine Buchwald-Hartwig Amination Aryl_Halide Aryl Halide / Triflate Aryl_Halide->Bi_aryl_Amine Aniline_Derivative Aniline (B41778) Derivative Aniline_Derivative->Bi_aryl_Amine

Caption: Overall synthetic workflow for the preparation of bi-aryl amines from this compound.

Step 1: Synthesis of Key Intermediates

Method A: Synthesis of 3-Ethylaniline via Curtius Rearrangement

The Curtius rearrangement is a thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to form a primary amine.[8][9][10][11] This method effectively converts a carboxylic acid into an amine with the loss of one carbon atom (as CO2).[8][12]

Experimental Protocol:

  • Activation of Carboxylic Acid: To a solution of this compound (1.0 eq) in an anhydrous solvent such as THF or toluene (B28343) (0.5 M), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude 3-ethylbenzoyl chloride.

  • Formation of Acyl Azide: Dissolve the crude acyl chloride in acetone (B3395972) (0.5 M) and cool to 0 °C. Add a solution of sodium azide (1.5 eq) in water dropwise, ensuring the temperature remains below 10 °C. Stir vigorously for 1-2 hours.

  • Rearrangement and Trapping: After formation of the acyl azide, the reaction mixture is diluted with toluene and heated to reflux (80-110 °C) for 2-4 hours, leading to the rearrangement to the isocyanate with the loss of nitrogen gas.[9]

  • Hydrolysis to Amine: Cool the reaction mixture to room temperature and add aqueous HCl (2 M). Heat the mixture to reflux for 2-4 hours to hydrolyze the isocyanate to 3-ethylaniline.

  • Work-up and Purification: After cooling, basify the reaction mixture with NaOH to pH > 10 and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 3-ethylaniline can be purified by distillation or column chromatography.

Note: The Schmidt reaction provides an alternative one-pot method for converting carboxylic acids to amines using hydrazoic acid under acidic conditions.[12][13][14][15][16] However, hydrazoic acid is highly toxic and explosive, requiring specialized handling.[15]

Method B: Synthesis of 3-Ethylhalobenzene via Hunsdiecker Reaction

The Hunsdiecker reaction facilitates the conversion of the silver salt of a carboxylic acid to an organic halide by reaction with a halogen.[17][18][19] This reaction involves a decarboxylation step, resulting in a halide with one fewer carbon atom than the starting carboxylic acid.[17][18][20]

Experimental Protocol:

  • Preparation of the Silver Salt: Dissolve this compound (1.0 eq) in water with the stoichiometric amount of sodium hydroxide. To this solution, add a solution of silver nitrate (B79036) (1.0 eq) in water to precipitate the silver 3-ethylbenzoate. Filter the precipitate, wash with water and then acetone, and dry thoroughly in the absence of light.

  • Halogenation and Decarboxylation: Suspend the dry silver 3-ethylbenzoate (1.0 eq) in an inert solvent such as carbon tetrachloride (CCl4).[19][20] Add bromine (1.0 eq) dropwise while stirring. The reaction is often initiated by heating or photolysis.

  • Work-up and Purification: Once the reaction is complete (indicated by the disappearance of the silver salt and cessation of CO2 evolution), the silver bromide precipitate is filtered off. The filtrate is washed with aqueous sodium thiosulfate (B1220275) solution to remove any excess bromine, followed by washing with water and brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by distillation. The resulting crude 3-ethylbromobenzene can be purified by fractional distillation.

Step 2: Synthesis of Bi-aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6] This reaction can be used to couple the synthesized 3-ethylaniline with an aryl halide or 3-ethylhalobenzene with an aniline derivative.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd2(dba)3 (1-2 mol%), a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP; 2-4 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.4-2.0 eq).

  • Addition of Reactants: Add the aryl halide (1.0 eq) and the amine (1.2 eq) to the Schlenk tube. For example, couple 3-ethylaniline with an aryl bromide, or 3-ethylbromobenzene with a desired aniline.

  • Reaction Execution: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen). Add an anhydrous solvent (e.g., toluene or dioxane) and heat the reaction mixture to the required temperature (typically 80-110 °C) with stirring for 12-24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude bi-aryl amine is then purified by column chromatography on silica (B1680970) gel.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
13-EthylbromobenzeneAnilinePd2(dba)3 (1.0)XPhos (2.0)NaOtBu (1.4)Toluene100>90
24-Bromotoluene3-EthylanilinePd(OAc)2 (2.0)SPhos (4.0)Cs2CO3 (2.0)Dioxane11085-95
33-Ethyliodobenzene4-MethoxyanilinePd2(dba)3 (0.5)BINAP (1.5)K3PO4 (2.0)Toluene9080-90
41-Chloro-4-nitrobenzene3-EthylanilinePd(OAc)2 (2.0)RuPhos (4.0)K2CO3 (2.0)t-BuOH10075-85

Note: Yields are typical and may vary depending on the specific substrates and reaction scale.

Bi-aryl Amines in Drug Discovery Signaling

Bi-aryl amines are integral components of many biologically active molecules, including kinase inhibitors and modulators of nuclear receptors.[21] For instance, bi-aryl amides have been identified as potent inhibitors of RORγt, a key therapeutic target for autoimmune diseases.[21] The ability to synthesize diverse libraries of bi-aryl amines is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds.

Signaling Pathway Drug_Candidate Bi-aryl Amine (Drug Candidate) Target_Protein Target Protein (e.g., Kinase, Receptor) Drug_Candidate->Target_Protein Binding & Inhibition Signaling_Cascade Downstream Signaling Cascade Target_Protein->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Signaling_Cascade->Cellular_Response Modulation Therapeutic_Effect Therapeutic Effect Cellular_Response->Therapeutic_Effect

Caption: Role of bi-aryl amines as inhibitors in a generalized signaling pathway.

Conclusion

The protocols outlined in this application note provide a robust and versatile framework for the synthesis of bi-aryl amines starting from this compound. By employing a two-step strategy involving the formation of a key amine or halide intermediate followed by a palladium-catalyzed Buchwald-Hartwig amination, researchers can access a wide range of bi-aryl amine structures for applications in drug discovery and materials science. The provided methodologies and tabulated data serve as a valuable resource for the efficient synthesis and optimization of these important molecular scaffolds.

References

Application Notes and Protocols: 3-Ethylbenzoic Acid in the Synthesis of M3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the potential use of 3-ethylbenzoic acid as a starting material in the synthesis of M3 receptor antagonists. It includes a proposed synthetic route, detailed experimental protocols for the synthesis of a key M3 antagonist, darifenacin (B195073), and methods for pharmacological evaluation.

Introduction to M3 Receptor Antagonists

Muscarinic M3 receptors are G-protein coupled receptors (GPCRs) that play a critical role in mediating smooth muscle contraction, glandular secretion, and other physiological processes. Antagonism of the M3 receptor is a primary therapeutic strategy for treating conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). The development of selective M3 receptor antagonists is a key area of research in medicinal chemistry, aiming to minimize side effects associated with the blockade of other muscarinic receptor subtypes.

While various synthetic routes to M3 receptor antagonists exist, this document explores a conceptual pathway originating from this compound, a readily available starting material.

Proposed Synthetic Application of this compound

Currently, there is no established literature directly reporting the use of this compound for the synthesis of prominent M3 receptor antagonists like darifenacin. However, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles to convert this compound into a key intermediate, 2,3-dihydrobenzofuran-5-ylacetic acid, which is a known precursor in the synthesis of darifenacin.

Proposed Synthetic Workflow from this compound

G A This compound B 3-Ethylphenol A->B  Decarboxylation/Hydroxylation C 2-Bromo-5-ethylphenol B->C  Bromination D 1-(2-Bromo-5-ethylphenoxy)ethanol C->D  O-Alkylation E 5-Ethyl-2,3-dihydrobenzofuran D->E  Intramolecular Cyclization F 1-(5-Ethyl-2,3-dihydrobenzofuran-yl)ethanone E->F  Friedel-Crafts Acylation G 2,3-Dihydrobenzofuran-5-ylacetic acid F->G  Willgerodt-Kindler Reaction  or Haloform Reaction H Darifenacin (M3 Receptor Antagonist) G->H  Multi-step Synthesis

Caption: Proposed synthetic pathway from this compound to Darifenacin.

Synthesis of Darifenacin from a Key Intermediate

The following protocol details the synthesis of darifenacin from the intermediate 5-(2-bromoethyl)-2,3-dihydrobenzofuran.

Experimental Protocol: Synthesis of Darifenacin

(S)-2-{1-[2-(2,3-Dihydro-benzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide

  • Materials:

  • Procedure:

    • A mixture of 5-(2-bromo-ethyl)-2,3-dihydro-benzofuran (0.29 mmol), (S)-2,2-diphenyl-2-pyrrolidin-3-yl-acetamide (0.35 mmol), and anhydrous potassium carbonate (0.67 mmol) is prepared in acetonitrile (5 mL).[1]

    • The reaction mixture is heated at reflux for approximately 2 hours.[1]

    • After cooling, the solvent is removed by distillation.[1]

    • A standard extractive workup is performed using ethyl acetate and water.[1]

    • The crude product is purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final compound as a foam.[1]

Pharmacological Evaluation of M3 Receptor Antagonists

The affinity and selectivity of newly synthesized compounds for the M3 receptor are critical parameters. This is typically determined through radioligand binding assays.

M3 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG ER_Ca Ca²⁺ Store IP3->ER_Ca Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER_Ca->Ca2 Release Acetylcholine Acetylcholine Acetylcholine->M3R Binds

Caption: Simplified M3 muscarinic receptor signaling pathway.

Experimental Protocol: M3 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the M3 receptor.

  • Materials:

    • Cell membranes expressing human M3 receptors (e.g., from CHO or HEK cells).

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable M3 antagonist radioligand.

    • Test compound (e.g., synthesized darifenacin analog).

    • Non-specific binding control: Atropine (B194438) (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

    • 96-well filter plates.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or atropine (for non-specific binding).

    • Add the cell membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data for Selected M3 Receptor Antagonists

The following tables summarize the binding affinities of several known M3 receptor antagonists for the five human muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)

CompoundM1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M3 Affinity (Ki, nM)M4 Affinity (Ki, nM)M5 Affinity (Ki, nM)M3 vs M2 Selectivity
Darifenacin 9-fold lower than M359-fold lower than M3High Affinity59-fold lower than M312-fold lower than M3~59-fold
Solifenacin Data not availableData not availableHigh AffinityData not availableData not availableBladder selective over salivary gland
Tolterodine Weakly M2-selectiveHigher affinity than M3High AffinityData not availableData not availableLower than Darifenacin
Oxybutynin Non-selectiveNon-selectiveHigh AffinityData not availableData not availableNon-selective

Data compiled from publicly available pharmacological data.[2]

Table 2: pKi Values for Selected M3 Receptor Antagonists

CompoundpKi at M3 Receptor
Darifenacin 8.9
Aclidinium Bromide ~9.85 (Ki: 0.14 nM)
Imidafenacin ~9.5 (Kb: 0.317 nM)
Cyclopentolate ~8.58 (Ki: 2.63 nM)

Data compiled from publicly available pharmacological data.[3]

Conclusion

While the direct synthesis of M3 receptor antagonists from this compound is not a well-trodden path, a plausible synthetic route can be envisioned. The protocols provided herein for the synthesis of darifenacin and for the pharmacological evaluation of M3 antagonists offer a solid foundation for researchers in the field. The quantitative data presented allows for a comparative understanding of the binding profiles of existing M3 antagonists, which is crucial for the design and development of new, more selective therapeutic agents. Further research into novel synthetic pathways, including the one proposed from this compound, could lead to more efficient and cost-effective methods for producing these important drugs.

References

Applications of 3-Ethylbenzoic Acid in Medicinal Chemistry: A Focus on M3 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethylbenzoic acid, a substituted aromatic carboxylic acid, serves as a crucial building block in medicinal chemistry for the development of potent and selective therapeutic agents. Its primary application lies in the synthesis of bi-aryl amine derivatives that exhibit significant antagonist activity against the M3 muscarinic acetylcholine (B1216132) receptor (M3 receptor). These antagonists are of considerable interest for the treatment of various conditions, most notably chronic obstructive pulmonary disease (COPD) and overactive bladder, where modulation of smooth muscle contraction is desired. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of novel M3 receptor antagonists derived from this compound.

Application Note 1: Synthesis of Bi-aryl Amine M3 Muscarinic Receptor Antagonists

This compound is a key starting material for the synthesis of a class of potent bi-aryl amine M3 muscarinic receptor antagonists. The general structure of these antagonists involves the 3-ethylbenzoyl moiety amide-linked to a substituted aminobiphenyl core. The ethyl group at the 3-position of the benzoic acid has been shown to be important for achieving high potency.

Logical Workflow for Synthesis

The synthesis of these bi-aryl amine antagonists from this compound typically follows a multi-step sequence involving amide bond formation and a cross-coupling reaction to construct the bi-aryl system.

G A This compound C Amide Coupling A->C B Amine Partner (e.g., 3-Bromoaniline) B->C D 3-Ethyl-N-(3-bromophenyl)benzamide C->D F Suzuki Cross-Coupling D->F E Boronic Acid/Ester Partner E->F G Bi-aryl Amine M3 Antagonist F->G

Caption: General synthetic workflow for bi-aryl amine M3 antagonists.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for a representative bi-aryl amine M3 antagonist derived from this compound. The data highlights the high affinity and selectivity of these compounds for the M3 receptor over the M2 subtype, which is crucial for minimizing cardiac side effects.

Compound IDTargetAssay TypepA2M3 vs. M2 Selectivity
14 Human M3 ReceptorFunctional Antagonism11.0High
Human M2 ReceptorFunctional Antagonism-

Note: Specific pA2 value for the M2 receptor for compound 14 is not publicly available, but the selectivity is reported as high.

Experimental Protocols

Protocol 1: Synthesis of N-(3'-((diethylamino)methyl)-[1,1'-biphenyl]-3-yl)-3-ethylbenzamide (A Representative M3 Antagonist)

This protocol describes the synthesis of a specific bi-aryl amine M3 antagonist starting from this compound.

Step 1: Amide Coupling to form N-(3-bromophenyl)-3-ethylbenzamide

  • Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Acid Chloride Formation: Stir the reaction mixture at room temperature for 2 hours.

  • Amine Addition: Cool the mixture back to 0 °C and add a solution of 3-bromoaniline (B18343) (1.0 eq) and triethylamine (B128534) (1.5 eq) in DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield N-(3-bromophenyl)-3-ethylbenzamide.

Step 2: Suzuki Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine N-(3-bromophenyl)-3-ethylbenzamide (1.0 eq), (3-((diethylamino)methyl)phenyl)boronic acid (1.2 eq), palladium(II) acetate (B1210297) (0.05 eq), and triphenylphosphine (B44618) (0.1 eq).

  • Solvent and Base: Add a 2:1 mixture of toluene (B28343) and ethanol, followed by an aqueous solution of 2M sodium carbonate (2.0 eq).

  • Reaction: Degas the mixture with argon and heat at 80 °C for 12 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography to obtain the final product, N-(3'-((diethylamino)methyl)-[1,1'-biphenyl]-3-yl)-3-ethylbenzamide.

Protocol 2: In Vitro M3 Muscarinic Receptor Functional Antagonism Assay (Calcium Mobilization)

This protocol outlines a method to determine the antagonist potency (pA2) of a test compound at the human M3 muscarinic receptor.

  • Cell Culture: Culture CHO-K1 cells stably expressing the human M3 muscarinic receptor in appropriate media.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37 °C.

  • Compound Addition: Add varying concentrations of the test antagonist (e.g., N-(3'-((diethylamino)methyl)-[1,1'-biphenyl]-3-yl)-3-ethylbenzamide) to the wells and incubate for 15 minutes.

  • Agonist Stimulation: Add a fixed concentration of a muscarinic agonist (e.g., carbachol) corresponding to the EC80 to all wells.

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Determine the antagonist potency (pA2) by Schild analysis of the concentration-response curves.

Signaling Pathway

M3 Muscarinic Receptor Signaling and Antagonism

M3 muscarinic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gαq/11. Activation by acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), leading to smooth muscle contraction. This compound-derived bi-aryl amine antagonists competitively block the binding of acetylcholine to the M3 receptor, thereby inhibiting this signaling cascade and promoting smooth muscle relaxation.

G cluster_membrane Cell Membrane M3R M3 Receptor Gq Gαq/11 M3R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M3R Activates Antagonist This compound Derivative (Antagonist) Antagonist->M3R Blocks Relaxation Smooth Muscle Relaxation Antagonist->Relaxation IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Contraction Smooth Muscle Contraction Ca_release->Contraction

Caption: M3 receptor signaling pathway and point of antagonist intervention.

This compound is a valuable scaffold in medicinal chemistry, enabling the synthesis of highly potent and selective M3 muscarinic receptor antagonists. The detailed protocols and data presented herein provide a foundation for researchers to further explore and optimize this chemical series for the development of novel therapeutics for respiratory and urological disorders. The favorable pharmacological profile of these bi-aryl amine derivatives underscores the importance of this compound as a key starting material in modern drug discovery.

Application Notes and Protocols for the Esterification of 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification is a cornerstone of organic synthesis, pivotal in the development of new chemical entities and active pharmaceutical ingredients. Esters of 3-ethylbenzoic acid are valuable intermediates, contributing to the synthesis of a wide array of bioactive molecules and functional materials. This document provides detailed application notes and experimental protocols for the synthesis of various alkyl esters of this compound via the robust and widely utilized Fischer-Speier esterification method.

General Reaction Scheme

The fundamental transformation involves the acid-catalyzed reaction of this compound with an alcohol to produce the corresponding ester and water. The reaction is reversible, and strategies to drive the equilibrium toward the product, such as using an excess of the alcohol or removing water as it forms, are often employed.[1]

Figure 1: General scheme for the esterification of this compound.

Data Presentation: Summary of Esterification Reactions

While specific literature data for the esterification of this compound is limited, the following table presents illustrative data based on typical results for substituted benzoic acids under Fischer esterification conditions.[2][3] These values serve as a practical guide for reaction planning and optimization.

Ester Product Alcohol Used Catalyst Reaction Time (h) Illustrative Yield (%)
Methyl 3-ethylbenzoateMethanolH₂SO₄4 - 685 - 90
Ethyl 3-ethylbenzoateEthanolH₂SO₄4 - 688 - 95
n-Propyl 3-ethylbenzoaten-PropanolH₂SO₄6 - 885 - 92
n-Butyl 3-ethylbenzoaten-ButanolH₂SO₄6 - 890 - 98

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This protocol describes a general procedure for the synthesis of alkyl esters of this compound using a strong acid catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol, n-butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Diethyl ether or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an excess of the desired anhydrous alcohol (e.g., 5-10 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to a gentle reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid and the sulfuric acid catalyst.[3]

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Characterization of Ethyl 3-ethylbenzoate (Illustrative):

  • ¹H NMR (CDCl₃): Chemical shifts (δ) are expected to be similar to ethyl benzoate (B1203000) with additional signals for the ethyl group on the benzene (B151609) ring. Expected signals include a triplet for the methyl protons and a quartet for the methylene (B1212753) protons of the ester ethyl group, signals for the aromatic protons, and a triplet and quartet for the ethyl group at the 3-position.[4]

  • ¹³C NMR (CDCl₃): Expected signals include those for the carbonyl carbon, aromatic carbons (with shifts influenced by the ethyl and ester groups), and the carbons of both ethyl groups.[4]

  • IR (KBr, cm⁻¹): A strong absorption band characteristic of the C=O stretch of the ester group is expected around 1720 cm⁻¹.

Visualizations

Reaction Mechanism: Fischer-Speier Esterification

The following diagram illustrates the step-by-step mechanism of the acid-catalyzed esterification of this compound.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products RCOOH This compound Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid Protonation of Carbonyl ROH Alcohol (R'-OH) Tetrahedral_Intermediate Tetrahedral Intermediate ROH->Tetrahedral_Intermediate H_plus H⁺ (Catalyst) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack by Alcohol Protonated_Ether Protonated Ether-like Intermediate Tetrahedral_Intermediate->Protonated_Ether Proton Transfer Ester Ester Protonated_Ether->Ester Elimination of Water Water Water Protonated_Ether->Water H_plus_regen H⁺ (Catalyst Regenerated) Protonated_Ether->H_plus_regen Deprotonation

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and purification of this compound esters.

Esterification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Mixing 1. Mix this compound, Alcohol, and H₂SO₄ Reflux 2. Heat to Reflux (4-8 hours) Mixing->Reflux Cooling 3. Cool Reaction Mixture Reflux->Cooling Evaporation 4. Remove Excess Alcohol (Rotary Evaporator) Cooling->Evaporation Extraction 5. Dissolve in Ether/EtOAc & Wash with NaHCO₃ and Brine Evaporation->Extraction Drying 6. Dry Organic Layer (MgSO₄ or Na₂SO₄) Extraction->Drying Filtration 7. Filter Drying Agent Drying->Filtration Concentration 8. Concentrate Filtrate Filtration->Concentration Purification 9. Purify by Distillation or Chromatography Concentration->Purification Characterization 10. Characterize Product (NMR, IR, etc.) Purification->Characterization

Caption: Experimental workflow for ester synthesis.

References

Application Notes and Protocols: 3-Ethylbenzoic Acid as a Precursor for High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 3-ethylbenzoic acid as a precursor for the synthesis of advanced polymers. While this compound, a monofunctional molecule, cannot be directly polymerized, it serves as a versatile starting material for the synthesis of bifunctional monomers, such as 5-ethylisophthalic acid. These monomers can then be incorporated into high-performance polyesters and polyamides. The introduction of the ethyl group on the aromatic backbone can enhance solubility and modify the thermal and mechanical properties of the resulting polymers, making them attractive for applications in advanced materials and drug delivery systems. This guide outlines a hypothetical, yet chemically robust, pathway for monomer synthesis and subsequent polymerization, providing detailed experimental protocols and expected material properties based on analogous polymer systems.

Introduction

Aromatic polyesters and polyamides are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid structures often lead to poor solubility and high processing temperatures, which can limit their applications. A common strategy to improve processability is the incorporation of flexible or asymmetric units into the polymer backbone.

This compound provides a unique starting point for creating monomers that introduce an ethyl substituent onto the aromatic ring. This modification can disrupt chain packing, leading to enhanced solubility and lower melting temperatures without significantly compromising the desirable properties of the aromatic backbone. This application note details the synthesis of polymers using a bifunctional derivative of this compound, specifically focusing on the hypothetical but plausible monomer, 5-ethylisophthalic acid .

Monomer Synthesis: A Proposed Route

A key challenge is the conversion of monofunctional this compound into a polymerizable bifunctional monomer. A plausible synthetic strategy to obtain 5-ethylisophthalic acid is proposed below. This multi-step synthesis involves the introduction of a second alkyl group followed by oxidation.

Experimental Workflow for Monomer Synthesis

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Oxidation A This compound B React with Acetyl Chloride (AlCl3 catalyst) A->B C 5-Acetyl-3-ethylbenzoic Acid B->C D 5-Acetyl-3-ethylbenzoic Acid E Wolff-Kishner or Clemmensen Reduction D->E F 3,5-Diethylbenzoic Acid E->F G 3,5-Diethylbenzoic Acid H Oxidize with KMnO4 G->H I 5-Ethylisophthalic Acid H->I

Caption: Proposed synthetic pathway for 5-ethylisophthalic acid.

Polymer Synthesis Protocols

Once the bifunctional monomer, 5-ethylisophthalic acid, is obtained, it can be used to synthesize polyesters and polyamides through various polymerization techniques. Below are detailed protocols for both solution and melt polycondensation.

Synthesis of Aromatic Polyamides via Low-Temperature Solution Polycondensation

This method is advantageous for producing high molecular weight aromatic polyamides that may be thermally unstable at elevated temperatures. The protocol involves the conversion of the dicarboxylic acid to a more reactive diacyl chloride, followed by reaction with a diamine in an aprotic polar solvent.[1][2]

Step 1: Synthesis of 5-Ethylisophthaloyl Dichloride

A 5-Ethylisophthalic Acid B Suspend in excess Thionyl Chloride A->B C Add catalytic DMF B->C D Reflux at 80°C for 4-6 hours C->D E Remove excess Thionyl Chloride by distillation D->E F Purify by vacuum distillation E->F G 5-Ethylisophthaloyl Dichloride F->G

Caption: Workflow for the synthesis of the diacyl chloride monomer.

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add 5-ethylisophthalic acid (1 equivalent).

  • Reagent Addition: Under a nitrogen atmosphere, add an excess of thionyl chloride (5-10 equivalents).

  • Catalyst: Add a few drops of anhydrous N,N-dimethylformamide (DMF) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 80°C) with stirring. The reaction is complete when the evolution of gas (HCl and SO₂) ceases and the solution becomes clear (typically 4-6 hours).

  • Purification: Remove the excess thionyl chloride by distillation under atmospheric pressure. The crude 5-ethylisophthaloyl dichloride can be purified by vacuum distillation.

Step 2: Low-Temperature Solution Polycondensation

Experimental Protocol:

  • Diamine Solution: In a separate flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve an aromatic diamine (e.g., 4,4'-oxydianiline, 1 equivalent) and anhydrous lithium chloride (5-10 wt% of the solvent) in anhydrous N-Methyl-2-pyrrolidone (NMP). Stir until a homogeneous solution is formed.

  • Cooling: Cool the diamine solution to 0°C using an ice bath.

  • Monomer Addition: Dissolve the synthesized 5-ethylisophthaloyl dichloride (1 equivalent) in a minimal amount of anhydrous NMP and add it to the dropping funnel. Add the diacyl chloride solution dropwise to the vigorously stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Polymerization: After the addition is complete, continue stirring at 0°C for 2-4 hours, then allow the reaction to warm to room temperature and stir overnight.

  • Precipitation and Purification: Pour the viscous polymer solution into a large volume of methanol (B129727) or water in a blender to precipitate the polyamide. The fibrous polymer is then collected by filtration, washed thoroughly with methanol and water, and dried in a vacuum oven at 80-100°C.

Synthesis of Aromatic Polyesters via Melt Polycondensation

Melt polycondensation is a solvent-free method suitable for the synthesis of thermally stable polyesters. This process is typically carried out at high temperatures under vacuum to drive the removal of the condensation byproduct (e.g., water or a low boiling point alcohol).[3][4]

Experimental Protocol:

  • Monomer Mixture: In a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine 5-ethylisophthalic acid (1 equivalent), an aromatic diol (e.g., hydroquinone (B1673460) diacetate, 1 equivalent), and a polycondensation catalyst (e.g., antimony trioxide, 200-300 ppm).

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen.

  • Esterification: Heat the mixture under a slow stream of nitrogen to a temperature sufficient to melt the monomers and initiate the esterification reaction (typically 180-220°C). The condensation byproduct (acetic acid in this case) will begin to distill off.

  • Polycondensation: After the initial esterification, gradually increase the temperature to 250-280°C while slowly applying a vacuum (less than 1 mmHg). The viscosity of the melt will increase as the polymerization proceeds.

  • Polymer Isolation: Continue the reaction until the desired melt viscosity is achieved (typically indicated by the stirrer torque). The molten polymer is then extruded from the reactor under nitrogen pressure into a water bath to solidify. The resulting polymer strands can be pelletized for further processing and analysis.

Expected Polymer Properties

The introduction of an ethyl group into the polymer backbone is expected to influence the material's properties. The following tables summarize the anticipated properties of polyamides and polyesters derived from 5-ethylisophthalic acid, based on data from structurally analogous polymers.

Table 1: Predicted Properties of Polyamide from 5-Ethylisophthalic Acid and 4,4'-Oxydianiline

PropertyExpected ValueComparison to Unsubstituted Analog (from Isophthalic Acid)
Inherent Viscosity (dL/g)0.8 - 1.5Similar
Glass Transition Temp. (Tg, °C)240 - 260Slightly Lower
5% Weight Loss Temp. (TGA, °C)> 450Similar
Tensile Strength (MPa)90 - 110Slightly Lower
Tensile Modulus (GPa)2.5 - 3.5Slightly Lower
SolubilitySoluble in NMP, DMAc, DMFImproved Solubility

Table 2: Predicted Properties of Polyester from 5-Ethylisophthalic Acid and Hydroquinone Diacetate

PropertyExpected ValueComparison to Unsubstituted Analog (from Isophthalic Acid)
Intrinsic Viscosity (dL/g)0.6 - 0.9Similar
Glass Transition Temp. (Tg, °C)170 - 190Slightly Lower
Melting Temperature (Tm, °C)Amorphous or semi-crystallinePotentially lower crystallinity
5% Weight Loss Temp. (TGA, °C)> 430Similar
Tensile Strength (MPa)70 - 90Slightly Lower
Tensile Modulus (GPa)2.0 - 3.0Slightly Lower

Characterization

The synthesized monomers and polymers should be characterized using standard analytical techniques:

  • Monomer Characterization:

    • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • FTIR Spectroscopy: To identify characteristic functional groups.

    • Mass Spectrometry: To determine the molecular weight.

    • Melting Point Analysis: To assess purity.

  • Polymer Characterization:

    • Viscometry: To determine the inherent or intrinsic viscosity, which is related to the molecular weight.

    • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).

    • Thermal Analysis (DSC and TGA): To determine the glass transition temperature (Tg), melting temperature (Tm), and thermal stability.

    • Mechanical Testing: To evaluate tensile strength, modulus, and elongation at break.

    • Solubility Tests: To assess the solubility in various organic solvents.

Conclusion

This compound serves as a valuable, yet underexplored, precursor for the synthesis of novel aromatic polymers. Through its conversion to bifunctional monomers like 5-ethylisophthalic acid, polymers with tailored properties can be achieved. The incorporation of the ethyl substituent is anticipated to enhance the processability of aromatic polyamides and polyesters by improving their solubility, making them promising candidates for a wide range of applications, from high-performance films and fibers to advanced matrices for drug delivery systems. The protocols and expected properties outlined in this document provide a solid foundation for researchers to explore this promising area of polymer chemistry.

References

Application Note and Protocol: Oxidation of 3-Ethyltoluene to 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxidation of alkylated aromatic compounds is a fundamental transformation in organic synthesis, providing a direct route to valuable benzoic acid derivatives. 3-Ethylbenzoic acid is a useful intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1] This protocol details a standard laboratory procedure for the oxidation of 3-ethyltoluene (B166259) to this compound using potassium permanganate (B83412), a strong and reliable oxidizing agent for this purpose. The reaction proceeds by converting the benzylic position of the ethyl group into a carboxylic acid.[2][3] This method is effective for any alkylbenzene that possesses at least one benzylic hydrogen.[2][3]

Reaction Principle

The ethyl group of 3-ethyltoluene is oxidized at the benzylic position by potassium permanganate (KMnO₄) under alkaline conditions, followed by acidification. The entire ethyl group is cleaved, leaving a carboxylic acid group attached to the aromatic ring, yielding this compound. The reaction mixture is typically heated to ensure a reasonable reaction rate.

Experimental Protocol

Materials:

  • 3-Ethyltoluene (C₉H₁₂)

  • Potassium Permanganate (KMnO₄)

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (B76179) (Na₂SO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Deionized Water

Equipment:

  • Round-bottom flask (250 mL or 500 mL)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethyltoluene (e.g., 5.0 g, 41.6 mmol).

    • Add a solution of sodium carbonate (e.g., 2.5 g, 23.6 mmol) in 150 mL of deionized water. This creates an alkaline medium.[4]

  • Addition of Oxidant:

    • Slowly and in portions, add potassium permanganate (e.g., 15.8 g, 100 mmol) to the stirred mixture. The addition should be done carefully to control the initial exothermic reaction.

    • Once the addition is complete, the mixture will be a deep purple color.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 100°C) using a heating mantle.

    • Continue heating under reflux with vigorous stirring for 4-6 hours. During this time, the purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂).[4]

    • Monitor the reaction progress by observing the disappearance of the purple color.

  • Workup - Quenching and Filtration:

    • After the reaction is complete (the purple color is gone), cool the mixture to room temperature.

    • To destroy any excess potassium permanganate, carefully add a saturated aqueous solution of sodium bisulfite or sodium sulfite until the mixture becomes colorless and only the brown MnO₂ precipitate remains.

    • Filter the mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure all the product is collected in the filtrate.

  • Workup - Acidification and Isolation:

    • Transfer the clear filtrate to a large beaker and cool it in an ice bath.

    • Slowly and with stirring, acidify the filtrate by adding concentrated hydrochloric acid until the pH is approximately 2.

    • A white precipitate of this compound should form.

  • Purification:

    • Collect the crude this compound by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any remaining inorganic salts.

    • For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.

    • Dry the purified crystals under vacuum to obtain the final product.

Data Presentation

ParameterValue
Starting Material3-Ethyltoluene
Molecular Weight of Starting Material120.19 g/mol [5]
Amount of Starting Material5.0 g (41.6 mmol)
Oxidizing AgentPotassium Permanganate (KMnO₄)
Amount of Oxidizing Agent15.8 g (100 mmol)
Reaction Time4-6 hours
Reaction TemperatureReflux (~100°C)
ProductThis compound
Molecular Weight of Product150.17 g/mol [6]
Theoretical Yield6.25 g
Typical Experimental Yield4.4 - 5.3 g (70-85%)
AppearanceWhite crystalline solid
Melting Point47°C[7]

Experimental Workflow Diagram

Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Setup 3-Ethyltoluene, Na₂CO₃, H₂O B 2. Add KMnO₄ A->B Slowly C 3. Reflux (4-6 hours) B->C Heat D 4. Cool & Quench (NaHSO₃) C->D E 5. Filter MnO₂ D->E F 6. Acidify Filtrate (HCl, pH ~2) E->F G 7. Isolate Crude Product (Filtration) F->G H 8. Recrystallize G->H I 9. Dry Product H->I J Final Product: This compound

References

Application Notes and Protocols for the Carbonylation of 3-Ethylbromobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed carbonylation of aryl halides is a powerful transformation in organic synthesis, enabling the direct introduction of a carbonyl group to an aromatic ring. This methodology is widely employed in the synthesis of valuable compounds such as carboxylic acids, esters, and amides, which are key intermediates in the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the experimental setup of the carbonylation of 3-ethylbromobenzene, a representative meta-substituted aryl bromide. The protocols outlined below are based on established palladium-catalyzed carbonylation methods for aryl bromides and can be adapted for various nucleophiles to yield the corresponding carbonyl derivatives.

Data Presentation

Table 1: General Reaction Parameters for Palladium-Catalyzed Carbonylation of Aryl Bromides

ParameterRecommended ConditionsNotes
Catalyst Pd(OAc)₂ (2-3 mol%)Palladium(II) acetate (B1210297) is a common and effective precursor.
Ligand Xantphos (2-6 mol%) or [(t-Bu)₃PH]BF₄Bulky phosphine (B1218219) ligands are crucial for efficient catalysis.[1]
Base Na₂CO₃ or Et₃N (3 equivalents)The choice of base can depend on the nucleophile and desired product.[1]
Solvent Toluene (B28343) or DMFThe solvent should be anhydrous and inert to the reaction conditions.
Carbon Monoxide Source CO gas (1 atm) or CO surrogatesAtmospheric pressure of CO is often sufficient.[1]
Temperature 60-120 °CThe optimal temperature may vary depending on the specific substrate and catalyst system.[1]
Nucleophile Alcohol, Amine, WaterDetermines the final carbonyl derivative (ester, amide, or carboxylic acid).

Table 2: Representative Yields for the Carbonylation of Various Aryl Bromides

Aryl BromideNucleophileProductYield (%)Reference
p-BromoanisoleN,O-dimethylhydroxylamineWeinreb Amide95[1]
4-BromobiphenylN,O-dimethylhydroxylamineWeinreb Amide92[1]
p-BromotolueneBenzylamineBenzamide98[1]
4-BromoacetophenoneMorpholineAmide93[1]

Experimental Protocols

The following are detailed protocols for the methoxycarbonylation, hydroxycarbonylation, and aminocarbonylation of 3-ethylbromobenzene. These protocols are adapted from established procedures for similar aryl bromides.[1]

Protocol 1: Methoxycarbonylation of 3-Ethylbromobenzene to Methyl 3-Ethylbenzoate

Materials:

  • 3-Ethylbromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium Carbonate (Na₂CO₃)

  • Anhydrous Methanol (B129727) (MeOH)

  • Anhydrous Toluene

  • Carbon Monoxide (CO) gas balloon

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), Xantphos (e.g., 0.03 mmol, 3 mol%), and Na₂CO₃ (e.g., 3.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (e.g., 5 mL) and anhydrous methanol (e.g., 2 mL) via syringe.

  • Add 3-ethylbromobenzene (e.g., 1.0 mmol) via syringe.

  • Evacuate and backfill the flask with carbon monoxide gas from a balloon three times.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford methyl 3-ethylbenzoate.

Protocol 2: Hydroxycarbonylation of 3-Ethylbromobenzene to 3-Ethylbenzoic Acid

Materials:

  • 3-Ethylbromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium Carbonate (K₂CO₃)

  • Water

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Carbon Monoxide (CO) gas

  • High-pressure autoclave

Procedure:

  • To a high-pressure autoclave equipped with a stirrer, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), dppp (B1165662) (e.g., 0.02 mmol, 2 mol%), K₂CO₃ (e.g., 2.0 mmol), and 3-ethylbromobenzene (e.g., 1.0 mmol).

  • Add anhydrous DMF (e.g., 5 mL) and water (e.g., 1.0 mmol).

  • Seal the autoclave, purge with CO gas several times, and then pressurize to the desired pressure (e.g., 10-20 atm).

  • Heat the reaction mixture to 120-150 °C with vigorous stirring for 12-24 hours.

  • After cooling to room temperature, carefully vent the CO gas in a well-ventilated fume hood.

  • Acidify the reaction mixture with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield this compound.

Protocol 3: Aminocarbonylation of 3-Ethylbromobenzene to N-substituted 3-Ethylbenzamide

Materials:

  • 3-Ethylbromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Triethylamine (B128534) (Et₃N)

  • Desired primary or secondary amine

  • Anhydrous Toluene

  • Carbon Monoxide (CO) gas balloon

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%) and Xantphos (e.g., 0.02 mmol, 2 mol%).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (e.g., 5 mL), the desired amine (e.g., 1.5 mmol), and triethylamine (e.g., 3.0 mmol) via syringe.

  • Add 3-ethylbromobenzene (e.g., 1.0 mmol) via syringe.

  • Evacuate and backfill the flask with carbon monoxide gas from a balloon three times.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the corresponding N-substituted 3-ethylbenzamide.

Analytical Protocols

Accurate monitoring of the reaction progress and characterization of the final product are critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose.

GC-MS Analysis Protocol
  • Sample Preparation: Take a small aliquot (e.g., 0.1 mL) from the reaction mixture, dilute it with ethyl acetate, and filter it through a short plug of silica gel before injection. For the analysis of this compound, derivatization to its methyl or trimethylsilyl (B98337) ester is recommended to improve volatility and peak shape.

  • Instrumentation: A standard GC-MS system equipped with a capillary column is used.

  • GC Conditions (Example):

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250 °C.

    • Oven Program: 50 °C (hold 2 min), then ramp to 280 °C at 10 °C/min (hold 5 min).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification start Dry Schlenk Flask reagents Add Pd Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent substrate Add 3-Ethylbromobenzene solvent->substrate nucleophile Add Nucleophile (MeOH, H2O, or Amine) substrate->nucleophile co Introduce Carbon Monoxide heat Heat and Stir co->heat monitor Monitor Progress (GC-MS/TLC) heat->monitor cool Cool to Room Temperature extract Extraction and Washing cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Figure 1. Experimental workflow for the carbonylation of 3-ethylbromobenzene.

reaction_mechanism pd0 Pd(0)L_n pd_complex (3-Et-Ar)Pd(II)(Br)L_n pd0->pd_complex Oxidative Addition aryl_halide 3-Et-Ar-Br oxidative_addition Oxidative Addition acyl_pd_complex (3-Et-Ar-CO)Pd(II)(Br)L_n pd_complex->acyl_pd_complex CO Insertion co CO co_insertion CO Insertion product 3-Et-Ar-CO-Nu acyl_pd_complex->product Reductive Elimination nucleophile Nu-H reductive_elimination Reductive Elimination product->pd0 Catalyst Regeneration

Figure 2. Generalized catalytic cycle for palladium-catalyzed carbonylation.

References

Application Notes and Protocols for the Derivatization of 3-Ethylbenzoic Acid for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethylbenzoic acid is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and pharmacokinetic studies. Due to its polarity and relatively low volatility, direct analysis by gas chromatography (GC) can be challenging, often leading to poor peak shape and reduced sensitivity. Derivatization, a chemical modification to enhance a compound's analytical properties, is a common strategy to overcome these limitations.

This document provides detailed application notes and protocols for two widely used derivatization techniques for this compound: esterification to form a methyl ester and silylation to form a trimethylsilyl (B98337) (TMS) ester. These methods render the analyte more volatile and amenable to GC-mass spectrometry (GC-MS) analysis. Additionally, a protocol for the direct analysis of underivatized this compound by high-performance liquid chromatography (HPLC) with UV detection is presented as a viable alternative.

Choosing an Analytical Method

The selection of an appropriate analytical method depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

  • GC-MS after Derivatization: This is the preferred method for achieving high sensitivity and specificity, especially in complex matrices.

    • Esterification (Methylation): A robust and cost-effective method that forms stable methyl esters. Boron trifluoride-methanol (BF3-methanol) is a common and effective reagent for this purpose.[1]

    • Silylation: This method typically offers rapid reaction times and can be performed under mild conditions.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that readily derivatizes carboxylic acids.[2]

  • HPLC-UV: A straightforward and reliable method for the analysis of this compound without the need for derivatization.[3][4] This technique is suitable for samples where high sensitivity is not the primary concern and for monitoring reactions where the disappearance of the carboxylic acid is of interest.

Experimental Workflows

The overall experimental workflows for the derivatization and analysis of this compound are depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness (under N2 stream) Extraction->Drying Derivatization Add Derivatization Reagent (BF3-Methanol or BSTFA) Drying->Derivatization HPLC HPLC-UV Analysis Drying->HPLC Reconstitute in Mobile Phase Reaction Heating Derivatization->Reaction GCMS GC-MS Analysis Reaction->GCMS Quantification Quantification GCMS->Quantification HPLC->Quantification

Figure 1: General experimental workflow for the analysis of this compound.

Derivatization Reaction Pathways

The chemical reactions for the esterification and silylation of this compound are illustrated below.

reaction_pathways cluster_esterification Esterification with BF3-Methanol cluster_silylation Silylation with BSTFA reactant_e This compound product_e Methyl 3-Ethylbenzoate reactant_e->product_e + reagent_e CH3OH / BF3 reactant_s This compound product_s Trimethylsilyl 3-Ethylbenzoate reactant_s->product_s + reagent_s BSTFA

Figure 2: Derivatization reaction pathways for this compound.

Experimental Protocols

Protocol 1: Esterification of this compound with BF3-Methanol for GC-MS Analysis

This protocol describes the conversion of this compound to its methyl ester.

1. Reagents and Materials

  • This compound standard

  • Boron trifluoride-methanol solution (10-14% w/v)

  • Methanol (anhydrous, HPLC grade)

  • Hexane (B92381) (HPLC grade)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

2. Procedure

  • Sample Preparation: Accurately weigh 1-5 mg of the sample containing this compound into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Add 500 µL of 14% BF3-methanol solution to the dried sample.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60°C for 30-60 minutes in a heating block or oven.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 500 µL of saturated sodium chloride solution and 600 µL of hexane.

    • Vortex vigorously for 1 minute to extract the methyl 3-ethylbenzoate into the hexane layer.

    • Allow the layers to separate.

  • Drying and Transfer:

    • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

Protocol 2: Silylation of this compound with BSTFA for GC-MS Analysis

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.

1. Reagents and Materials

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (B52724) (anhydrous, GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

2. Procedure

  • Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the residue is completely dry. Moisture will deactivate the silylating reagent.

  • Derivatization:

    • Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample to dissolve it.

    • Add 100 µL of BSTFA + 1% TMCS.[5]

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 70°C for 30 minutes.[5]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS system.

Protocol 3: Direct Analysis of this compound by HPLC-UV

This protocol is for the analysis of this compound without derivatization.

1. Reagents and Materials

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (HPLC grade)

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Syringe filters (0.45 µm)

2. Procedure

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 40:60 v/v) containing a small amount of acid (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group.[4] The optimal ratio may need to be adjusted based on the specific column and system.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Acetonitrile/Water with 0.1% acid (isocratic or gradient)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Column Temperature: 30°C

    • UV Detection Wavelength: 230 nm (or a wavelength determined by a UV scan of the standard)

Data Presentation

The following tables summarize the expected analytical data for the derivatized and underivatized this compound. Note that the exact values for retention time and mass fragments may vary depending on the specific instrumentation and chromatographic conditions used.

Table 1: GC-MS Data for Derivatized this compound

DerivativeExpected Retention Time (min)Key Mass Fragments (m/z)Limit of Detection (LOD)Derivatization Yield (%)
Methyl 3-EthylbenzoateVaries with column and conditions164 (M+), 135, 105, 77Low ng/mL to pg/mL range>95
Trimethylsilyl 3-EthylbenzoateVaries with column and conditions222 (M+), 207, 193, 117, 73Low ng/mL to pg/mL range>98

Table 2: HPLC-UV Data for Underivatized this compound

AnalyteExpected Retention Time (min)Limit of Detection (LOD)Linearity (R²)
This compoundVaries with mobile phase and columnHigh ng/mL to low µg/mL range>0.999

Conclusion

The derivatization of this compound via esterification or silylation followed by GC-MS analysis provides sensitive and specific methods for its quantification. The choice between these two derivatization techniques will depend on the specific requirements of the analysis, with silylation often providing faster reaction times. For applications where high sensitivity is not required, direct analysis by HPLC-UV offers a simpler alternative without the need for chemical derivatization. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for this compound.

References

Application Notes and Protocols for 3-Ethylbenzoic Acid in Corrosion Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic corrosion inhibitors is a key strategy to mitigate this issue. Benzoic acid and its derivatives have been identified as effective corrosion inhibitors for various metals and alloys in acidic environments. This document provides detailed application notes and protocols for the investigation of 3-Ethylbenzoic acid as a potential corrosion inhibitor. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data and protocols from studies on closely related compounds, such as benzoic acid and 3-nitrobenzoic acid, to provide a comprehensive guide for researchers.

Mechanism of Action

Organic corrosion inhibitors, like benzoic acid derivatives, function by adsorbing onto the metal surface, creating a protective barrier that isolates the metal from the corrosive environment. This adsorption can occur through physisorption, chemisorption, or a combination of both. The process involves the interaction of the inhibitor's functional groups and π-electrons with the metal's surface. This protective layer impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Data Presentation

The following tables summarize representative quantitative data from studies on benzoic acid and 3-nitrobenzoic acid, which can serve as a benchmark for evaluating this compound.

Table 1: Corrosion Inhibition Efficiency of Benzoic Acid on AISI 316 Stainless Steel in 0.5 M HCl

Concentration (M)Weight Loss Inhibition Efficiency (%)
1.0 x 10⁻⁵25.3
5.0 x 10⁻⁵45.1
1.0 x 10⁻⁴58.2
5.0 x 10⁻⁴70.4
1.0 x 10⁻³78.9

Data adapted from a study on benzoic acid derivatives. Actual values for this compound may vary.

Table 2: Electrochemical Parameters for Mild Steel in 0.1 M H₂SO₄ in the Presence of 3-Nitrobenzoic Acid

Inhibitor Conc. (M)Corrosion Current Density (i_corr) (μA/cm²)Polarization Resistance (R_p) (Ω·cm²)EIS Inhibition Efficiency (%)
0 (Blank)115022.5-
0.00121818588.4
0.00515426091.5
0.01011035099.4

Data from a study on 3-nitrobenzoic acid, intended to provide a reference for expected trends with this compound.[1][2]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices for evaluating corrosion inhibitors.

Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel, stainless steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 0.5 M H₂SO₄)

  • This compound

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

  • Desiccator

  • Beakers

  • Polishing paper (various grits)

  • Acetone, ethanol, and distilled water

Procedure:

  • Mechanically polish the metal coupons with successively finer grades of emery paper, rinse with distilled water, degrease with acetone, rinse again with distilled water, and finally dry in a desiccator.

  • Weigh the prepared coupons accurately using an analytical balance (W_initial).

  • Prepare the corrosive solutions with and without various concentrations of this compound.

  • Immerse the coupons in the test solutions for a specified period (e.g., 6, 24, 48 hours) at a constant temperature.

  • After the immersion period, retrieve the coupons, rinse with distilled water, clean with a soft brush to remove corrosion products, rinse again, dry, and re-weigh (W_final).

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (mm/year) = (87.6 × ΔW) / (D × A × T)

      • ΔW = Weight loss (mg)

      • D = Density of the metal (g/cm³)

      • A = Area of the coupon (cm²)

      • T = Immersion time (hours)

    • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • CR_blank = Corrosion rate in the absence of inhibitor

      • CR_inhibitor = Corrosion rate in the presence of inhibitor

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and the type of inhibition.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: metal specimen; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Test solutions (corrosive medium with and without inhibitor)

Procedure:

  • Prepare the working electrode by embedding a metal specimen in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the working electrode as described in the weight loss protocol.

  • Assemble the three-electrode cell with the test solution.

  • Immerse the electrodes in the solution and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV versus OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the Tafel plots.

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

      • i_corr_blank = Corrosion current density in the absence of inhibitor

      • i_corr_inhibitor = Corrosion current density in the presence of inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer processes at the metal/solution interface.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode electrochemical cell (same as for potentiodynamic polarization)

  • Test solutions

Procedure:

  • Prepare and set up the electrochemical cell as described for the potentiodynamic polarization measurement.

  • Allow the OCP to stabilize.

  • Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Measure the impedance response of the system.

  • Represent the data using Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (IE%) from the charge transfer resistance values:

    • Inhibition Efficiency (%) = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100

      • R_ct_blank = Charge transfer resistance in the absence of inhibitor

      • R_ct_inhibitor = Charge transfer resistance in the presence of inhibitor

Visualizations

Experimental Workflow

Experimental_Workflow A Material Preparation (Metal Coupon Polishing) C Weight Loss Measurement A->C D Electrochemical Cell Setup A->D B Solution Preparation (Corrosive Medium +/- Inhibitor) B->C B->D H Data Analysis (CR, IE%, Ecorr, icorr, Rct) C->H I Surface Analysis (Optional) (SEM, AFM) C->I E OCP Stabilization D->E F Potentiodynamic Polarization E->F G Electrochemical Impedance Spectroscopy (EIS) E->G F->H G->H H->I

Caption: Experimental workflow for evaluating corrosion inhibitors.

Proposed Inhibition Mechanism

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface (e.g., Fe) H+ H⁺ Cl- Cl⁻ Fe Fe Cl-->Fe Pitting Corrosion Inhibitor This compound Inhibitor->Fe Adsorption (Protective Film Formation) p1 Fe->p1 Anodic Reaction (Fe²⁺ Dissolution) p2

Caption: Proposed mechanism of corrosion inhibition by this compound.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the industrial-scale synthesis of 3-ethylbenzoic acid, a valuable intermediate in the manufacturing of pharmaceuticals and other fine chemicals. The protocols detailed below are based on established industrial practices for the synthesis of aromatic carboxylic acids, primarily focusing on the liquid-phase air oxidation of the corresponding alkylbenzene.

Overview of Industrial Synthesis Routes

For the large-scale production of this compound, the most economically viable and industrially proven method is the liquid-phase air oxidation of 3-ethyltoluene (B166259). This process offers high conversion rates and utilizes readily available and cost-effective raw materials.

An alternative, though less common on an industrial scale due to reagent costs and waste generation, is the Grignard reaction of 3-ethylbromobenzene followed by carboxylation. This method is typically reserved for smaller-scale production or when high purity is required without extensive purification.

This document will focus on the liquid-phase oxidation of 3-ethyltoluene.

Liquid-Phase Air Oxidation of 3-Ethyltoluene

The core of the industrial synthesis is the catalytic oxidation of the ethyl group of 3-ethyltoluene to a carboxylic acid using compressed air.

Reaction: 3-Ethyltoluene + O₂ --(Catalyst)--> this compound + H₂O

A combination of cobalt and manganese salts is typically employed as the catalyst system to ensure high conversion and selectivity.

Process Workflow

The overall industrial process can be broken down into three main stages: reaction, primary purification (toluene recovery), and final purification.

cluster_0 Reaction Stage cluster_1 Primary Purification cluster_2 Final Purification Raw Materials Raw Materials Reactor Reactor Raw Materials->Reactor 3-Ethyltoluene, Catalyst (Co/Mn salts) Toluene (B28343) Recovery Column Toluene Recovery Column Reactor->Toluene Recovery Column Crude Reaction Mixture Air Compressor Air Compressor Air Compressor->Reactor Compressed Air Recycled Toluene Recycled Toluene Toluene Recovery Column->Recycled Toluene Unreacted 3-Ethyltoluene Purification Unit Purification Unit Toluene Recovery Column->Purification Unit Crude this compound Recycled Toluene->Raw Materials Final Product Final Product Purification Unit->Final Product High-Purity This compound

Caption: Industrial synthesis workflow for this compound.

Quantitative Data and Reaction Parameters

The following table summarizes typical operating parameters for the liquid-phase air oxidation of 3-ethyltoluene on an industrial scale. These values are based on established processes for similar alkylbenzene oxidations.[1][2]

ParameterValueUnitNotes
Reactants
3-Ethyltoluene--Substrate
Oxygen SourceCompressed Air-
Catalyst System
Cobalt Salt (e.g., Cobalt Acetate)0.05 - 0.2% w/w of 3-ethyltoluenePrimary catalyst
Manganese Salt (e.g., Manganese Acetate)0.01 - 0.05% w/w of 3-ethyltolueneCo-catalyst to improve conversion
Reaction Conditions
Temperature150 - 175°CHigher temperatures increase reaction rate but may lead to side products.
Pressure0.3 - 1.0MPaMaintained to keep reactants in the liquid phase.
Reaction Time2 - 6hoursDependent on catalyst concentration and desired conversion.
Process Metrics
3-Ethyltoluene Conversion> 90%Per pass
Selectivity to this compound85 - 95%
Typical Yield (after purification)80 - 90%

Experimental Protocols

The following protocols provide a detailed methodology for the key stages of the industrial synthesis of this compound.

Protocol 1: Liquid-Phase Oxidation of 3-Ethyltoluene

Objective: To oxidize 3-ethyltoluene to crude this compound in a high-pressure reactor.

Materials:

  • 3-Ethyltoluene (substrate)

  • Cobalt (II) acetate (B1210297) tetrahydrate (catalyst)

  • Manganese (II) acetate tetrahydrate (co-catalyst)

  • Compressed Air

Equipment:

  • High-pressure stainless-steel reactor with agitator, heating/cooling jacket, gas inlet, and condenser.

  • Air compressor and flow controller.

  • Temperature and pressure sensors.

Procedure:

  • Reactor Charging: Charge the reactor with 3-ethyltoluene.

  • Catalyst Addition: Add the cobalt and manganese acetate catalysts to the reactor. The catalyst can be dissolved in a small amount of acetic acid to ensure homogeneity before charging.

  • Pressurization and Heating: Seal the reactor and pressurize with nitrogen to check for leaks. Release the nitrogen and begin agitation. Heat the reactor contents to the desired reaction temperature (e.g., 160°C).

  • Initiation of Oxidation: Once the desired temperature is reached, introduce compressed air into the reactor at a controlled flow rate. The reaction is exothermic, and the reactor temperature should be carefully controlled using the cooling jacket.

  • Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for the concentration of 3-ethyltoluene and this compound using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Reaction Completion: Continue the reaction until the desired conversion of 3-ethyltoluene is achieved.

  • Cooling and Depressurization: Stop the airflow and cool the reactor to below 100°C. Carefully depressurize the reactor.

  • Discharge: Discharge the crude reaction mixture for primary purification.

Protocol 2: Purification of this compound

Objective: To purify the crude this compound to industrial-grade specifications.

3.2.1. Primary Purification: Toluene Recovery

Equipment:

  • Distillation column (for unreacted 3-ethyltoluene recovery)

  • Vacuum distillation unit (for this compound purification)

Procedure:

  • Atmospheric/Vacuum Distillation: Transfer the crude reaction mixture to a distillation unit.

  • Toluene Removal: Distill off the unreacted 3-ethyltoluene. This can be done under atmospheric or reduced pressure. The recovered 3-ethyltoluene can be recycled back into the reaction stage.[1]

  • Crude Product: The bottom product from this distillation is crude this compound, which will contain some higher boiling impurities and catalyst residues.

3.2.2. Final Purification: Vacuum Distillation and Crystallization

Procedure:

  • Vacuum Distillation: The crude this compound is further purified by vacuum distillation. This separates the desired product from non-volatile catalyst residues and other high-boiling impurities.[3]

  • Crystallization: The distilled this compound can be further purified by crystallization.

    • Dissolve the distilled product in a suitable solvent (e.g., a mixture of water and an organic solvent like toluene or heptane) at an elevated temperature.

    • Cool the solution slowly to induce crystallization of pure this compound.

    • Filter the crystals and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum to obtain the final high-purity product.[4]

Safety Considerations for Industrial Scale-Up

A thorough Hazard and Operability (HAZOP) study should be conducted before commissioning a large-scale production facility.[5]

cluster_0 Hazard Identification cluster_1 Mitigation Strategies cluster_2 Personal Protective Equipment (PPE) High Pressure High Pressure Pressure Relief Systems Pressure Relief Systems High Pressure->Pressure Relief Systems High Temperature High Temperature Temperature Control & Alarms Temperature Control & Alarms High Temperature->Temperature Control & Alarms Flammable Organics Flammable Organics Inert Gas Purging & Venting Inert Gas Purging & Venting Flammable Organics->Inert Gas Purging & Venting Corrosive Acid Corrosive Acid Corrosion Resistant Materials Corrosion Resistant Materials Corrosive Acid->Corrosion Resistant Materials Safety Goggles / Face Shield Safety Goggles / Face Shield Chemical Resistant Gloves Chemical Resistant Gloves Flame Retardant Clothing Flame Retardant Clothing Respiratory Protection Respiratory Protection Hazard Identification Hazard Identification Mitigation Strategies Mitigation Strategies Personal Protective Equipment (PPE) Personal Protective Equipment (PPE)

Caption: Key safety considerations for industrial synthesis.

Key Safety Data:

HazardMitigation Measures
High Pressure/Temperature Use of appropriately rated reactors, pressure relief valves, and rupture discs. Continuous monitoring with automated shutdown systems.
Flammability 3-Ethyltoluene is flammable. Ensure adequate ventilation, use of intrinsically safe equipment, and grounding to prevent static discharge. An inert gas (e.g., nitrogen) should be used for purging.
Corrosivity This compound and the reaction medium can be corrosive at high temperatures. Use of corrosion-resistant materials like stainless steel (e.g., SS316) or glass-lined reactors is essential.
Chemical Exposure Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and flame-retardant clothing. Respiratory protection may be required.

Techno-Economic Considerations

A preliminary techno-economic analysis highlights the key cost drivers for the industrial production of this compound.

Cost ComponentKey Factors
Raw Materials Price of 3-ethyltoluene, catalyst costs.
Utilities Cost of compressed air, electricity for agitation and heating, cooling water.
Capital Expenditure Cost of high-pressure reactor, distillation columns, and purification equipment.
Operating Costs Labor, maintenance, waste disposal.

The economic viability of this process is highly dependent on the market price of 3-ethyltoluene and the overall process efficiency, including catalyst performance and product yield. Recycling of unreacted 3-ethyltoluene is crucial for improving the process economics.[6][7][8]

References

Application Notes and Protocols: 3-Ethylbenzoic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylbenzoic acid is a substituted aromatic carboxylic acid. While its direct use as a monomer in conventional polymerization reactions is not documented, its chemical properties make it a valuable intermediate in organic synthesis. These application notes provide a comprehensive overview of this compound, including its physicochemical properties, known applications, and detailed protocols for its use in the synthesis of related compounds. Furthermore, this document explores the polymerization of analogous benzoic acid derivatives to offer a conceptual framework for the incorporation of similar structural motifs into polymeric materials.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
CAS Number 619-20-5
Appearance Light brown solid
Melting Point 45-47 °C
Boiling Point 276-278 °C
pKa 4.12
Solubility Soluble in ethanol (B145695), ether, and chloroform

This compound in Synthesis

This compound serves as a precursor in the synthesis of various organic molecules. Its primary reactive sites are the carboxylic acid group and the aromatic ring.

Esterification Reactions

The carboxylic acid moiety of this compound readily undergoes esterification with alcohols in the presence of an acid catalyst.

Experimental Protocol: Synthesis of Ethyl 3-Ethylbenzoate

This protocol describes a standard laboratory procedure for the esterification of this compound with ethanol.

Materials:

  • This compound (1.0 eq)

  • Ethanol (absolute, 20 eq)

  • Sulfuric acid (concentrated, 0.1 eq)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and an excess of absolute ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-ethylbenzoate.

  • Purify the crude product by vacuum distillation or column chromatography.

Amide Bond Formation

This compound can be converted to its corresponding acid chloride, which then reacts with amines to form amides.

Experimental Protocol: Synthesis of N-benzyl-3-ethylbenzamide

Part A: Synthesis of 3-Ethylbenzoyl Chloride

  • In a fume hood, place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

  • Slowly add thionyl chloride (1.5 eq) to the flask.

  • Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After cooling, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3-ethylbenzoyl chloride.

Part B: Synthesis of N-benzyl-3-ethylbenzamide

  • Dissolve benzylamine (B48309) (1.0 eq) and triethylamine (B128534) (1.2 eq) in anhydrous dichloromethane (B109758) in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 3-ethylbenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the cooled amine solution.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography.

Polymerization of Benzoic Acid Derivatives

Direct polymerization of this compound is not feasible through standard polymerization techniques due to the lack of a second reactive functional group. The ethyl group is non-reactive under typical polymerization conditions, and the single carboxylic acid group acts as a chain terminator rather than a propagation site.

However, derivatives of benzoic acid that are appropriately functionalized can serve as monomers. Below are examples of such polymerizations.

Polymerization of Vinyl-Substituted Benzoic Acid

4-Vinylbenzoic acid can be polymerized via free radical polymerization to yield poly(4-vinylbenzoic acid).

Conceptual Protocol: Free Radical Polymerization of 4-Vinylbenzoic Acid

Materials:

  • 4-Vinylbenzoic acid (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent for precipitation)

Procedure:

  • Dissolve 4-vinylbenzoic acid and a catalytic amount of AIBN in DMF in a reaction vessel.

  • De-gas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture under an inert atmosphere at 60-70 °C for 24 hours.

  • Precipitate the polymer by pouring the cooled reaction mixture into an excess of methanol.

  • Filter and wash the polymer with fresh methanol.

  • Dry the resulting poly(4-vinylbenzoic acid) under vacuum.

Polycondensation of Hydroxy-Substituted Benzoic Acid

p-Hydroxymethylbenzoic acid can undergo self-condensation to form a polyester, poly(p-methylenebenzoate).

Conceptual Protocol: Polycondensation of p-Hydroxymethylbenzoic Acid

  • Heat p-hydroxymethylbenzoic acid in the presence of a suitable polycondensation catalyst (e.g., an antimony compound).

  • The reaction is typically carried out in the melt phase at high temperatures (e.g., >200 °C) under a vacuum to facilitate the removal of the water byproduct.

  • The reaction proceeds via esterification between the hydroxyl and carboxylic acid groups of different monomer units, leading to the formation of a polyester.

Visualizations

Caption: Structure of this compound Highlighting Functional Groups.

Esterification_Workflow start Start: Combine Reactants step1 Add this compound, Ethanol, and H₂SO₄ to reaction vessel start->step1 step2 Heat to Reflux (4-6 hours) step1->step2 step3 Cool to Room Temperature step2->step3 step4 Work-up: - Remove excess Ethanol - Dissolve in Ether - Wash with H₂O, NaHCO₃, Brine step3->step4 step5 Dry organic layer (Anhydrous MgSO₄) step4->step5 step6 Purification: Vacuum Distillation or Column Chromatography step5->step6 end End: Pure Ethyl 3-Ethylbenzoate step6->end

Caption: Workflow for the Synthesis of Ethyl 3-Ethylbenzoate.

Conceptual_Polymerization cluster_monomer Functionalized Benzoic Acid Monomer cluster_polymer Polymer Chain monomer R-Ph-COOH polymer -[R'-Ph-CO]-n monomer->polymer Polymerization (e.g., Addition, Condensation) note R = Polymerizable Group (e.g., -CH=CH₂, -OH, -NH₂)

Caption: Conceptual Diagram of Benzoic Acid Derivative Polymerization.

Conclusion

While this compound is not a monomer for direct polymerization, it remains a significant molecule in synthetic organic chemistry. Its utility as a precursor for esters, amides, and other derivatives is well-established. For researchers interested in incorporating a 3-ethylbenzoyl moiety into a polymer backbone, a synthetic strategy involving the prior functionalization of the this compound molecule to include a polymerizable group would be a necessary first step. The protocols and conceptual frameworks provided herein serve as a valuable resource for scientists and professionals in drug development and materials science.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 3-Ethylbenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and practical laboratory-scale methods for the synthesis of this compound are:

  • Oxidation of 3-ethyltoluene (B166259): This method involves the oxidation of the ethyl side chain of 3-ethyltoluene to a carboxylic acid group.

  • Grignard Reaction: This route utilizes 3-ethylbromobenzene to form a Grignard reagent, which is then reacted with carbon dioxide to yield the desired carboxylic acid.[1]

  • Hydrolysis of 3-ethylbenzonitrile (B1329685): This method involves the conversion of the nitrile group of 3-ethylbenzonitrile to a carboxylic acid through hydrolysis.

Q2: I am getting a low yield in my synthesis. What are the common causes?

A2: Low yields can arise from several factors depending on the chosen synthetic route.[2] Common issues include:

  • For Grignard Synthesis:

    • Moisture in reagents or glassware: Grignard reagents are highly reactive towards protic sources and will be quenched by water.[3]

    • Impure magnesium: The magnesium turnings used should be fresh and activated.

    • Side reactions: The Grignard reagent can react with atmospheric carbon dioxide prematurely or with the starting halide.

  • For Oxidation of 3-Ethyltoluene:

    • Incomplete reaction: Insufficient reaction time or temperature can lead to incomplete oxidation.

    • Over-oxidation: While less common for this specific substrate, harsh conditions can potentially lead to ring cleavage.

    • Suboptimal ratio of oxidizing agent: An incorrect stoichiometry of the oxidizing agent can result in a mixture of products.

  • General Issues:

    • Loss of product during workup and purification: This can occur during extractions, transfers, or recrystallization.[4]

    • Suboptimal reaction conditions: Incorrect temperature, pressure, or reaction time can significantly impact the yield.[5]

Q3: How can I purify the crude this compound?

A3: The most common and effective method for purifying crude this compound is recrystallization.[6][7] An appropriate solvent system would be one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, such as a mixture of water and ethanol.[5] Acid-base extraction can also be employed to separate the acidic product from neutral organic impurities.[8]

Troubleshooting Guides

Grignard Synthesis of this compound from 3-Ethylbromobenzene

This guide addresses common issues encountered during the synthesis of this compound via the Grignard reaction.

Issue Possible Cause Troubleshooting Steps
Low or no formation of Grignard reagent Moisture in the reaction setup.Flame-dry all glassware before use and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inactive magnesium turnings.Use fresh magnesium turnings. If necessary, activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Low yield of this compound Premature quenching of the Grignard reagent.Ensure the reaction is maintained under a positive pressure of inert gas to prevent exposure to atmospheric moisture and carbon dioxide.
Inefficient carbonation.Bubble dry carbon dioxide gas through the Grignard solution or pour the Grignard reagent over crushed dry ice.[9] Ensure vigorous stirring during carbonation.
Loss of product during workup.During the acidic workup, ensure the pH is sufficiently low to protonate the carboxylate salt fully. Use brine washes during extractions to minimize the solubility of the product in the aqueous layer.[4]
Formation of biphenyl (B1667301) side products Wurtz-type coupling of the Grignard reagent with the starting halide.Add the 3-ethylbromobenzene slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.
Oxidation of 3-Ethyltoluene to this compound

This guide provides solutions to common problems encountered during the oxidation of 3-ethyltoluene.

Issue Possible Cause Troubleshooting Steps
Incomplete reaction Insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Insufficient amount of oxidizing agent.Ensure the correct stoichiometric amount of the oxidizing agent (e.g., KMnO₄) is used.
Low yield of this compound Loss of product during workup.After the reaction, the product is in the form of its salt (e.g., potassium 3-ethylbenzoate). Ensure complete acidification to precipitate the free acid. Wash the precipitate with cold water to minimize loss.
Formation of side products.Control the reaction temperature to avoid potential side reactions. Over-oxidation can be minimized by careful monitoring of the reaction.
Difficult to filter manganese dioxide byproduct Fine precipitate of MnO₂.After the reaction is complete, adding a small amount of sodium bisulfite can help to reduce the excess permanganate (B83412) and facilitate the filtration of manganese dioxide.

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • 3-Ethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 3 M)

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous diethyl ether. Add a solution of 3-ethylbromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. If the reaction does not initiate, warm the flask gently or add a small crystal of iodine. Once initiated, add the remaining 3-ethylbromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carbonation: Cool the Grignard solution in an ice bath. Slowly and carefully pour the Grignard reagent onto an excess of crushed dry ice in a separate beaker with vigorous stirring.[9] Alternatively, bubble dry carbon dioxide gas through the cooled Grignard solution.

  • Workup: After the dry ice has sublimed, slowly add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate and dissolve any unreacted magnesium. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to convert the benzoic acid into its water-soluble salt.[9] Separate the aqueous layer and acidify it with hydrochloric acid to precipitate the this compound. Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an ethanol/water mixture.

Quantitative Data for Grignard Synthesis (Representative)
Parameter Value Reference
Starting Material 3-EthylbromobenzeneGeneral Grignard Protocol
Key Reagents Mg, CO₂ (dry ice)[1][9]
Solvent Anhydrous Diethyl EtherGeneral Grignard Protocol
Reaction Time 2-4 hoursGeneral Grignard Protocol
Reported Yield ~60-80%Estimated based on similar reactions
Purity High after recrystallization[6]
Protocol 2: Oxidation of 3-Ethyltoluene with Potassium Permanganate

Materials:

  • 3-Ethyltoluene

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid or Hydrochloric acid

  • Sodium bisulfite (optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 3-ethyltoluene and an aqueous solution of sodium carbonate or sodium hydroxide.

  • Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water in portions. The purple color of the permanganate will disappear as the reaction proceeds. Continue refluxing until the permanganate color persists, indicating the completion of the oxidation.[10]

  • Workup: Cool the reaction mixture to room temperature. If excess permanganate is present, it can be quenched by the addition of a small amount of sodium bisulfite. Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.

  • Isolation and Purification: Transfer the filtrate to a beaker and cool in an ice bath. Slowly add concentrated sulfuric acid or hydrochloric acid until the solution is acidic (pH ~2), which will precipitate the this compound. Collect the white precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Quantitative Data for Oxidation of 3-Ethyltoluene (Representative)
Parameter Value Reference
Starting Material 3-EthyltolueneGeneral Oxidation Protocol
Key Reagents KMnO₄, Na₂CO₃/NaOH[10]
Solvent WaterGeneral Oxidation Protocol
Reaction Time 4-8 hours (reflux)Estimated based on similar reactions
Reported Yield ~70-90%Estimated based on similar reactions
Purity Good, requires purification from MnO₂ and starting material[5]

Visualizations

Synthesis_Workflow cluster_grignard Grignard Synthesis cluster_oxidation Oxidation Synthesis Start_G 3-Ethylbromobenzene Grignard_Formation Grignard Reagent Formation (Mg, Anhydrous Ether) Start_G->Grignard_Formation Carbonation Carbonation (Dry Ice) Grignard_Formation->Carbonation Workup_G Acidic Workup Carbonation->Workup_G Purification_G Purification (Recrystallization) Workup_G->Purification_G End_G This compound Purification_G->End_G Start_O 3-Ethyltoluene Oxidation Oxidation (KMnO4, Base, Heat) Start_O->Oxidation Workup_O Filtration & Acidification Oxidation->Workup_O Purification_O Purification (Recrystallization) Workup_O->Purification_O End_O This compound Purification_O->End_O

Caption: Comparative workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Method Which Synthesis Method? Start->Check_Method Grignard Grignard Synthesis Check_Method->Grignard Grignard Oxidation Oxidation Synthesis Check_Method->Oxidation Oxidation Check_Moisture Check for Moisture (Reagents, Glassware) Grignard->Check_Moisture Check_Reaction_Time Check Reaction Time/ Temperature Oxidation->Check_Reaction_Time Check_Mg Check Mg Activation Check_Moisture->Check_Mg Check_Carbonation Check Carbonation Efficiency Check_Mg->Check_Carbonation Check_Workup Review Workup & Purification (Extraction, Recrystallization) Check_Carbonation->Check_Workup Check_Oxidant Check Oxidant Stoichiometry Check_Reaction_Time->Check_Oxidant Check_Oxidant->Check_Workup Optimize Optimize Conditions Check_Workup->Optimize

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Common side reactions in the synthesis of 3-Ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Ethylbenzoic acid. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most frequently employed methods for synthesizing this compound are the Grignard reaction using an appropriate 3-ethylphenyl magnesium halide and carbon dioxide, and the oxidation of 3-ethyltoluene (B166259) using a strong oxidizing agent like potassium permanganate (B83412).[1]

Q2: I am planning a Grignard synthesis. What are the critical parameters to ensure a high yield?

A2: The success of a Grignard reaction is highly dependent on maintaining anhydrous (water-free) conditions.[2] All glassware must be thoroughly dried, and anhydrous solvents should be used. Any moisture will quench the Grignard reagent, leading to a significant reduction in yield.[2]

Q3: In the oxidation of 3-ethyltoluene, can I use a milder oxidizing agent than potassium permanganate?

A3: While potassium permanganate is a common and effective oxidizing agent for converting alkylbenzenes to benzoic acids, other strong oxidizing agents can also be used.[1][3] However, the reaction requires a strong oxidant to cleave the alkyl chain to the carboxylic acid. Milder agents may result in incomplete oxidation, yielding intermediates like ketones. The reaction only proceeds if there is at least one hydrogen atom on the benzylic carbon.[1][4]

Troubleshooting Guides

Grignard Synthesis of this compound

This method typically involves the reaction of 3-ethylphenylmagnesium bromide (formed from 3-ethylbromobenzene and magnesium) with solid carbon dioxide (dry ice).

Issue 1: Low or No Yield of this compound

  • Possible Cause A: Inactive Grignard Reagent. The highly reactive Grignard reagent is sensitive to moisture and acidic protons. Traces of water in the glassware or solvent will protonate and destroy the reagent.[2]

    • Troubleshooting Tip: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Possible Cause B: Formation of 3,3'-diethylbiphenyl (B14719054). A common side reaction is the coupling of the Grignard reagent with the starting halide (Wurtz-type coupling), which is particularly prevalent at higher temperatures.

    • Troubleshooting Tip: Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating. Add the alkyl halide slowly to the magnesium turnings to control the exothermic reaction.

  • Possible Cause C: Formation of Ethylbenzene. If any protic source is present, the Grignard reagent will be quenched to form ethylbenzene.

    • Troubleshooting Tip: As with Cause A, rigorously exclude moisture and other protic impurities from the reaction.

Issue 2: Presence of a Non-polar Impurity in the Final Product

  • Possible Cause: The formation of 3,3'-diethylbiphenyl as a byproduct.

    • Troubleshooting Tip: This non-polar impurity can typically be removed from the desired carboxylic acid product through extraction. After acidification of the reaction mixture, this compound can be extracted into an organic solvent. Subsequent washing of the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) will selectively deprotonate the carboxylic acid, moving it to the aqueous layer, while the non-polar biphenyl (B1667301) remains in the organic layer. The aqueous layer can then be re-acidified to precipitate the pure this compound.

Experimental Protocol: Grignard Synthesis of this compound

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 3-ethylbromobenzene in anhydrous diethyl ether from the dropping funnel to the magnesium turnings. The reaction should initiate spontaneously, evidenced by a color change and gentle refluxing of the ether. Maintain a gentle reflux until all the magnesium has reacted.

  • Carbonation: Cool the Grignard reagent in an ice bath. In a separate beaker, place an excess of freshly crushed dry ice. Slowly pour the Grignard solution onto the dry ice with constant stirring. A viscous mass will form. Allow the excess dry ice to sublime.

  • Work-up: Slowly add dilute hydrochloric acid to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

  • Purification: Extract the combined organic layers with an aqueous solution of sodium bicarbonate. Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the this compound. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.[5]

Diagram: Grignard Synthesis Workflow and Side Reactions

Grignard_Synthesis Start 3-Ethylbromobenzene + Mg Grignard 3-Ethylphenylmagnesium bromide (Grignard Reagent) Start->Grignard Anhydrous Ether Intermediate Magnesium Carboxylate Intermediate Grignard->Intermediate Reaction with CO2 Side_Product1 3,3'-Diethylbiphenyl (Wurtz Coupling) Grignard->Side_Product1 Side Reaction Side_Product2 Ethylbenzene (Quenching) Grignard->Side_Product2 Side Reaction CO2 CO2 (Dry Ice) CO2->Intermediate Product This compound (Desired Product) Intermediate->Product Protonation Acid Acid Work-up (e.g., HCl) Acid->Product H2O Trace H2O H2O->Side_Product2 Halide 3-Ethylbromobenzene Halide->Side_Product1

Caption: Workflow for Grignard synthesis of this compound and common side reactions.

Oxidation of 3-Ethyltoluene

This method involves the oxidation of the ethyl side chain of 3-ethyltoluene to a carboxylic acid group.

Issue 1: Incomplete Reaction

  • Possible Cause A: Insufficient Oxidizing Agent. Potassium permanganate is consumed during the reaction. An insufficient amount will lead to unreacted starting material.

    • Troubleshooting Tip: Use a stoichiometric excess of potassium permanganate. Monitor the reaction for the disappearance of the purple permanganate color, which indicates its consumption.

  • Possible Cause B: Insufficient Reaction Time or Temperature. The oxidation of alkylbenzenes typically requires heating for a prolonged period to go to completion.[4]

    • Troubleshooting Tip: Ensure the reaction is heated at reflux for a sufficient amount of time. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC).

Issue 2: Product is Contaminated with Manganese Dioxide

  • Possible Cause: Manganese dioxide (MnO2) is a brown solid byproduct of the oxidation with potassium permanganate.

    • Troubleshooting Tip: After the reaction is complete, the MnO2 can be removed by filtration. To dissolve any remaining fine particles, a reducing agent like sodium bisulfite can be added until the brown color disappears before proceeding with the work-up.

Issue 3: Low Yield Due to Product Loss During Work-up

  • Possible Cause: this compound has some solubility in water, which can lead to losses during the aqueous work-up and washing steps.[6]

    • Troubleshooting Tip: When performing extractions, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous phase.[6] Use cold solvents for washing the final product to minimize dissolution.

Experimental Protocol: Oxidation of 3-Ethyltoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-ethyltoluene with an aqueous solution of a base like sodium carbonate.

  • Oxidation: Heat the mixture to reflux. Slowly add a solution of potassium permanganate in water in portions to control the exothermic reaction. Continue refluxing until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter to remove the brown manganese dioxide precipitate. Wash the filter cake with hot water.

  • Isolation: Acidify the combined filtrate with a strong acid, such as hydrochloric acid, until the precipitation of this compound is complete. Cool the mixture in an ice bath to maximize precipitation.

  • Purification: Collect the crude product by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization.

Diagram: Oxidation of 3-Ethyltoluene Workflow

Oxidation_Workflow Start 3-Ethyltoluene Reaction Oxidation Reaction Start->Reaction Reagents KMnO4, H2O, Heat Reagents->Reaction Mixture Reaction Mixture (Carboxylate Salt + MnO2) Reaction->Mixture Filtration Filtration Mixture->Filtration Filtrate Aqueous Filtrate (Sodium 3-ethylbenzoate) Filtration->Filtrate MnO2 MnO2 (byproduct) Filtration->MnO2 Removed Acidification Acidification (HCl) Filtrate->Acidification Product This compound (Precipitate) Acidification->Product

References

Technical Support Center: Purification of Crude 3-Ethylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 3-Ethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity this compound through recrystallization. Here you will find detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
This compound does not fully dissolve in the hot solvent. 1. Insufficient solvent. 2. The solvent is not hot enough. 3. Insoluble impurities are present. 4. The chosen solvent is inappropriate.1. Add small increments of hot solvent until the solid dissolves. 2. Ensure the solvent is at or near its boiling point. 3. If a small amount of solid remains after adding a significant amount of solvent, perform a hot filtration to remove insoluble impurities. 4. Refer to the solvent selection guide in the FAQs to choose a more suitable solvent.
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too slow or not cold enough.1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. 3. Cool the solution in an ice-water bath to further decrease solubility.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of this compound (47-49°C). 2. The solution is cooling too quickly. 3. High concentration of impurities.1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly at room temperature before placing it in an ice bath. Insulating the flask can help. 3. Add a small amount of additional hot solvent to dissolve the oil, then attempt a slower cooling process. If oiling persists, a different purification method may be necessary.
Low recovery of purified crystals. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Crystals were washed with a solvent in which they are too soluble. 4. Incomplete transfer of crystals during filtration.1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Use a minimum amount of hot solvent for dissolution. 3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 4. Ensure all crystals are scraped from the flask and transferred to the filter. A small amount of cold solvent can be used to rinse the flask.
The purified crystals are discolored. 1. Presence of colored impurities. 2. The crude material was significantly impure.1. During the dissolution step, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and adsorbed impurities. 2. A second recrystallization may be necessary to achieve the desired purity and color.
The melting point of the purified product is low or has a broad range. 1. The crystals are still wet with solvent. 2. The product is still impure.1. Ensure the crystals are thoroughly dried under vacuum or in a desiccator. 2. Perform another recrystallization, ensuring slow crystal growth and proper washing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Based on qualitative data, a mixed solvent system of ethanol (B145695) and water is often a good starting point.[1] this compound is slightly soluble in methanol (B129727) and poorly soluble in water, suggesting that a mixture could provide the desired solubility profile.[1] For a single solvent system, water can be used, though a larger volume may be required due to its lower solvating power for the ethyl-substituted benzoic acid compared to unsubstituted benzoic acid.

Q2: How do I choose a suitable solvent system?

A2: To select an appropriate solvent, test the solubility of a small amount of your crude this compound in a few candidate solvents. A good solvent will dissolve the compound when hot but not at room temperature. For a mixed solvent system, dissolve the compound in a small amount of the "good" solvent (e.g., ethanol) at its boiling point, and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: What are the likely impurities in my crude this compound?

A3: If the this compound was synthesized by the oxidation of 3-ethyltoluene (B166259), common impurities could include unreacted 3-ethyltoluene and intermediate oxidation products such as 3-ethylbenzaldehyde (B1676439) or 3-ethylbenzyl alcohol. Other potential impurities can arise from side reactions or the use of catalysts during synthesis.[2][3]

Q4: How can I remove colored impurities?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal adsorbs the colored molecules. Use a minimal amount of charcoal, as it can also adsorb some of the desired product, leading to a lower yield.

Q5: What is the expected melting point of pure this compound?

A5: The reported melting point of pure this compound is in the range of 47-49°C.[4] A sharp melting point within this range is a good indicator of high purity.

Data Presentation

The following table summarizes the key physical properties of this compound. Please note that quantitative solubility data for this compound is not widely available in the literature; the provided information is based on qualitative descriptions and data for the parent compound, benzoic acid, which can be used as a preliminary guide.

PropertyValue
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol [1]
Melting Point 47-49 °C[4]
Boiling Point ~271 °C
Solubility in Water Poorly soluble[1]
Solubility in Methanol Slightly soluble[1]
Solubility in DMSO Slightly soluble[1]

Note: "Poorly soluble" and "Slightly soluble" are qualitative terms. It is recommended to perform small-scale solubility tests to determine the optimal solvent and conditions for your specific sample.

Experimental Protocols

Detailed Methodology for the Recrystallization of Crude this compound

This protocol outlines the steps for purifying crude this compound using a single solvent (water) or a mixed solvent system (ethanol/water).

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Solvent Selection:

    • Single Solvent (Water): Place approximately 1 g of crude this compound in a 125 mL Erlenmeyer flask. Add about 20 mL of deionized water.

    • Mixed Solvent (Ethanol/Water): Place approximately 1 g of crude this compound in a 125 mL Erlenmeyer flask. Add the minimum amount of hot ethanol to dissolve the solid.

  • Dissolution:

    • Heat the flask on a hot plate or in a heating mantle.

    • Single Solvent: Slowly add more hot water in small portions while stirring until the this compound is completely dissolved. Avoid adding a large excess of water.

    • Mixed Solvent: Once the solid is dissolved in the minimal amount of hot ethanol, add hot water dropwise until the solution becomes persistently cloudy. Then, add a few drops of hot ethanol to clarify the solution.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If insoluble impurities are present or if charcoal was used, perform a hot filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through it.

    • Quickly filter the hot solution into the preheated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.

    • Wet the filter paper with a small amount of the ice-cold recrystallization solvent.

    • Pour the cold crystal slurry into the Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Continue to draw air through the crystals in the Buchner funnel to partially dry them.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a desiccator.

  • Characterization:

    • Once dry, weigh the purified this compound to determine the percent recovery.

    • Determine the melting point of the purified crystals. A sharp melting point between 47-49°C indicates a high degree of purity.

Mandatory Visualization

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Process cluster_analysis Analysis crude_sample Crude this compound solvent_selection Select Solvent (e.g., Water or Ethanol/Water) crude_sample->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution decolorization Decolorize with Activated Charcoal (Optional) dissolution->decolorization if colored hot_filtration Hot Filtration (Remove Insoluble Impurities) dissolution->hot_filtration if insoluble impurities present crystallization Slow Cooling & Ice Bath dissolution->crystallization if no impurities decolorization->hot_filtration hot_filtration->crystallization vacuum_filtration Vacuum Filtration (Isolate Crystals) crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying analysis Characterize: - Yield - Melting Point drying->analysis

Caption: Experimental workflow for the purification of crude this compound.

References

Navigating the Recrystallization of 3-Ethylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for selecting a suitable solvent for the recrystallization of 3-Ethylbenzoic acid. This document outlines experimental protocols, troubleshooting advice, and a clear workflow to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: An ideal solvent for recrystallization will dissolve this compound completely when hot but sparingly when cold. This temperature-dependent solubility differential is crucial for obtaining a high yield of pure crystals upon cooling.[1][2][3][4] Based on the structural similarity to benzoic acid and general solubility principles, good starting points for solvent screening include water, ethanol-water mixtures, and petroleum ether.[5]

Q2: My this compound is not dissolving in the hot solvent. What should I do?

A2: If the compound does not dissolve, it may be due to an insufficient volume of solvent or the selection of an inappropriate solvent. Gradually add small increments of the hot solvent until the solid dissolves completely.[4][6] If a large volume of solvent is required with little dissolution, the compound is likely poorly soluble in that solvent at its boiling point, and an alternative solvent should be tested.

Q3: The compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A3: "Oiling out," where the solute separates as a liquid instead of a solid, can occur if the solution is cooled too rapidly, if the impurity level is high, or if the chosen solvent is unsuitable. To remedy this, try reheating the solution and allowing it to cool more slowly. Adding a slightly larger volume of the solvent may also help. If the problem persists, a different solvent or a solvent mixture should be investigated.[7]

Q4: Crystal formation is not occurring even after the solution has cooled to room temperature. What steps can I take?

A4: Supersaturation, where the compound remains dissolved even at a low temperature, can prevent crystallization. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of pure this compound, or cooling the solution further in an ice bath.[7]

Q5: My recrystallization yield is very low. What are the potential causes?

A5: A low yield can result from several factors: using too much solvent, which keeps more of the compound dissolved at low temperatures; premature crystallization during a hot filtration step; or washing the collected crystals with a solvent that is not ice-cold, leading to redissolving of the product.[8][9] To optimize the yield, use the minimum amount of hot solvent necessary for complete dissolution and wash the final crystals sparingly with ice-cold solvent.[8]

Quantitative Data Summary

SolventSolubility at Room Temp. (e.g., 25°C)Solubility at Elevated Temp. (e.g., Boiling Point)Observations on Cooling
WaterInsoluble / Slightly SolubleSoluble / InsolubleCrystal formation, oiling out, no change
EthanolSoluble / Slightly SolubleHighly SolubleCrystal formation, oiling out, no change
AcetoneSoluble / Slightly SolubleHighly SolubleCrystal formation, oiling out, no change
TolueneSoluble / Slightly SolubleHighly SolubleCrystal formation, oiling out, no change
HexaneInsoluble / Slightly SolubleSoluble / InsolubleCrystal formation, oiling out, no change
Ethyl AcetateSoluble / Slightly SolubleHighly SolubleCrystal formation, oiling out, no change

Experimental Protocols

Protocol 1: Solvent Selection for Recrystallization
  • Preparation: Place approximately 20-30 mg of this compound into several small test tubes.

  • Room Temperature Solubility Test: To each test tube, add about 0.5 mL of a different solvent (e.g., water, ethanol, acetone, toluene, hexane, ethyl acetate) at room temperature. Agitate the mixture and observe if the solid dissolves. A suitable solvent should not dissolve the compound at room temperature.[2]

  • Elevated Temperature Solubility Test: If the compound is insoluble at room temperature, heat the test tube in a water bath or on a hot plate. Observe if the solid dissolves at the boiling point of the solvent. An ideal solvent will completely dissolve the this compound at this stage.

  • Cooling and Crystal Formation: If the compound dissolves at a higher temperature, allow the solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form. The best solvent will yield a good quantity of well-formed crystals.

  • Solvent Pair Testing (if necessary): If no single solvent is ideal, a solvent-pair system can be used. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat the mixture until it is clear again, and then allow it to cool slowly to induce crystallization.[10]

Protocol 2: Recrystallization of this compound
  • Dissolution: In an Erlenmeyer flask, add the impure this compound and a small amount of the chosen optimal solvent. Heat the mixture to the solvent's boiling point while stirring. Add the minimum amount of hot solvent needed to completely dissolve the solid.[4][6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

  • Analysis: Determine the melting point of the recrystallized product and calculate the percent recovery. A sharp melting point close to the literature value (47°C) indicates high purity.[11]

Visualizing the Workflow

The following diagram illustrates the logical workflow for selecting a suitable recrystallization solvent.

Recrystallization_Solvent_Selection start Start: Impure This compound solubility_test Perform Solubility Tests in Various Solvents start->solubility_test dissolves_cold Dissolves at Room Temperature? solubility_test->dissolves_cold dissolves_hot Dissolves when Hot? dissolves_cold->dissolves_hot No unsuitable_solvent1 Unsuitable Solvent: Too Soluble dissolves_cold->unsuitable_solvent1 Yes forms_crystals Forms Crystals upon Cooling? dissolves_hot->forms_crystals Yes unsuitable_solvent2 Unsuitable Solvent: Insoluble dissolves_hot->unsuitable_solvent2 No unsuitable_solvent3 Unsuitable Solvent: No Crystallization forms_crystals->unsuitable_solvent3 No suitable_solvent Suitable Solvent Identified forms_crystals->suitable_solvent Yes unsuitable_solvent1->solubility_test unsuitable_solvent2->solubility_test solvent_pair Consider Solvent-Pair System unsuitable_solvent3->solvent_pair end Proceed to Recrystallization suitable_solvent->end solvent_pair->solubility_test

Caption: Workflow for selecting a suitable recrystallization solvent.

References

Removing unreacted starting materials from 3-Ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylbenzoic acid. Our goal is to help you effectively remove unreacted starting materials and other impurities from your final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found in crude this compound?

A1: The most common unreacted starting materials depend on the synthetic route used. For the two primary methods, these are:

  • Oxidation of Ethylbenzene (B125841): The primary starting material that may remain is ethylbenzene .

  • Grignard Reaction: Unreacted 3-bromoethylbenzene (or other halogenated ethylbenzene) and byproducts from the Grignard reagent reacting with any residual water can be present.

Q2: What are the recommended methods for purifying this compound?

A2: The two most effective and commonly used methods for purifying this compound are:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.[1]

  • Recrystallization: This method purifies the solid this compound based on differences in solubility between the product and impurities in a given solvent at different temperatures.[2][3]

Q3: How can I confirm the purity of my this compound after purification?

A3: Several analytical techniques can be used to assess the purity of your final product:

  • Melting Point Analysis: A sharp melting point close to the literature value (47°C) is a good indicator of high purity.[4][5] Impurities will typically broaden and depress the melting point range.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for detecting and quantifying impurities.[6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile impurities like residual ethylbenzene.[9][10][11]

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of the carboxylic acid functional group and the absence of impurities by comparing the spectrum to a reference standard.

Troubleshooting Guides

Acid-Base Extraction Issues
Problem Possible Cause Solution
Low recovery of this compound after acidification. Incomplete extraction from the organic layer.Perform multiple extractions (2-3 times) with the basic solution to ensure all the this compound is converted to its salt and transferred to the aqueous layer.
Incomplete precipitation upon acidification.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 4) by adding the acid dropwise and testing with pH paper. Cool the solution in an ice bath to decrease the solubility of the product.
Oily product instead of a solid precipitate. "Oiling out" due to precipitation from a supersaturated solution at a temperature above its melting point.Allow the acidified solution to cool slowly to room temperature, then place it in an ice bath to encourage crystallization. If it persists, redissolve the oil in a minimal amount of a suitable organic solvent and then remove the solvent slowly.
Product is still impure after extraction. Incomplete separation of layers.Allow sufficient time for the layers to separate completely in the separatory funnel. Avoid drawing off any of the organic layer with the aqueous layer.
Emulsion formation.Add a small amount of brine (saturated NaCl solution) to break up the emulsion. Gentle swirling instead of vigorous shaking can also help prevent emulsion formation.
Recrystallization Issues
Problem Possible Cause Solution
The crude product does not dissolve in the hot solvent. Insufficient solvent.Add small portions of hot solvent until the solid just dissolves.
Incorrect solvent choice.This compound has limited solubility in water but is more soluble in organic solvents like methanol (B129727) and DMSO.[12] For recrystallization, a solvent system where the product is soluble when hot but insoluble when cold is ideal. A mixed solvent system (e.g., ethanol-water) may be effective.
No crystals form upon cooling. The solution is not saturated.Evaporate some of the solvent to increase the concentration of the product and then try cooling again.
Supersaturation.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.
Low recovery of pure crystals. Too much solvent was used.Use the minimum amount of hot solvent necessary to dissolve the crude product.
The crystals were filtered while the solution was still warm.Ensure the solution has cooled completely in an ice bath before filtration to maximize crystal recovery.
The crystals are soluble in the cold wash solvent.Use a minimal amount of ice-cold solvent to wash the crystals.

Data Presentation

The following table summarizes key physical properties of this compound and a common starting material, ethylbenzene, which are critical for designing an effective purification strategy.

Property This compound Ethylbenzene Significance for Purification
Molecular Formula C₉H₁₀O₂[4][13]C₈H₁₀[14]-
Molecular Weight 150.17 g/mol [4][13]106.17 g/mol [14]-
Melting Point 47 °C[4][5]-95 °C[14]This compound is a solid at room temperature, while ethylbenzene is a liquid, allowing for separation by filtration after crystallization.
Boiling Point ~278 °C[13]136 °C[14]The large difference in boiling points allows for the removal of ethylbenzene by distillation, although this is less common for final purification than extraction or recrystallization.
Solubility in Water Poorly soluble[12]Practically insoluble (152 mg/L at 20°C)[15]Both have low water solubility in their neutral forms. However, this compound can be deprotonated to form a water-soluble salt.
Solubility in Organic Solvents Slightly soluble in DMSO and Methanol[12]Soluble in ethanol (B145695), diethyl ether, and other organic solvents.[15]A suitable organic solvent can be chosen for the initial dissolution in acid-base extraction or as a component of the recrystallization solvent system.

Experimental Protocols

Protocol 1: Purification of this compound by Acid-Base Extraction

This protocol is designed to separate this compound from neutral impurities like unreacted ethylbenzene.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Ice bath

  • Büchner funnel and filter paper

  • Rotary evaporator (optional)

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable volume of diethyl ether in an Erlenmeyer flask.

  • Extraction with Base: Transfer the ether solution to a separatory funnel. Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake gently, venting frequently to release any pressure. Allow the layers to separate. The deprotonated 3-ethylbenzoate salt will be in the upper aqueous layer, while neutral impurities will remain in the lower organic layer.

  • Separation: Drain the lower organic layer into a clean flask. Drain the upper aqueous layer into a separate clean beaker.

  • Repeat Extraction: Return the organic layer to the separatory funnel and repeat the extraction with a fresh portion of 1 M NaOH to ensure all the acidic product has been removed. Combine the aqueous extracts.

  • Back-Wash (Optional): To remove any residual neutral impurities from the combined aqueous extracts, add a small amount of fresh diethyl ether, shake, and discard the ether layer.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl dropwise while stirring until the solution is acidic (test with pH paper, pH < 4). This compound will precipitate as a white solid.

  • Isolation: Collect the purified this compound crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining salts.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Recovery of Neutral Impurities (Optional): The original organic layer can be washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent evaporated to recover any neutral starting materials or byproducts.

Protocol 2: Purification of this compound by Recrystallization

This protocol is for the purification of solid, crude this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water mixture, or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which this compound is soluble at high temperatures but insoluble at low temperatures.[2] An ethanol/water mixture is often a good starting point for benzoic acid derivatives.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture gently on a hot plate while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent pair like ethanol/water, add hot water dropwise to the hot ethanol solution until it becomes slightly cloudy (the cloud point), then add a few drops of hot ethanol to redissolve the precipitate. Then, allow the solution to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Allow the crystals to air dry completely.

  • Purity Check: Determine the melting point of the recrystallized product and compare it to the literature value.

Visualizations

experimental_workflow cluster_extraction Acid-Base Extraction Workflow start Crude this compound (dissolved in ether) add_base Add 1M NaOH (Shake & Separate) start->add_base aqueous_layer Aqueous Layer (Sodium 3-ethylbenzoate) add_base->aqueous_layer Product organic_layer Organic Layer (Neutral Impurities) add_base->organic_layer Impurities acidify Add 3M HCl (Acidify to pH < 4) aqueous_layer->acidify precipitate Precipitation acidify->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for the purification of this compound using acid-base extraction.

recrystallization_workflow cluster_recrystallization Recrystallization Workflow start_recryst Crude this compound dissolve Dissolve in minimal hot solvent start_recryst->dissolve cool_slowly Cool Slowly to Room Temperature dissolve->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath crystals_form Crystal Formation ice_bath->crystals_form filter_wash Filter & Wash with cold solvent crystals_form->filter_wash dry_crystals Dry Crystals filter_wash->dry_crystals pure_product_recryst Pure this compound dry_crystals->pure_product_recryst

Caption: General workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Identification of Impurities in 3-Ethylbenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the identification of impurities in 3-Ethylbenzoic acid using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: The most common impurities in this compound are typically related to its synthesis process. These can include:

  • Positional Isomers: 2-Ethylbenzoic acid and 4-Ethylbenzoic acid are frequent impurities that can arise during the synthesis.

  • Starting Materials: Residual unreacted starting materials, such as 3-ethyltoluene, may be present.

  • Byproducts of Synthesis: Depending on the synthetic route, other related substances may be formed. For instance, if a Friedel-Crafts acylation is employed, byproducts from this reaction could be present.

Q2: Why am I seeing peak tailing for the this compound peak?

A2: Peak tailing is a common issue when analyzing acidic compounds like this compound on a standard C18 column. The primary cause is often the interaction of the acidic analyte with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this, ensure the mobile phase pH is low enough (typically 2-3) to keep the benzoic acid in its protonated, less polar form. Using an end-capped column can also significantly reduce peak tailing.

Q3: My retention times are shifting between injections. What could be the cause?

A3: Retention time drift can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

  • Mobile Phase Composition Change: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.

  • Temperature Fluctuations: Employ a column oven to maintain a consistent temperature, as temperature variations can affect retention times.

  • Pump Issues: Inconsistent flow from the HPLC pump can also lead to shifting retention times. Check for leaks and ensure the pump is properly primed.

Q4: How can I improve the resolution between this compound and its positional isomers?

A4: Achieving good resolution between isomers can be challenging. Here are some strategies:

  • Optimize Mobile Phase Composition: A slight adjustment in the percentage of the organic modifier (e.g., acetonitrile (B52724) or methanol) can significantly impact resolution.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the pH: Fine-tuning the pH of the aqueous portion of the mobile phase can influence the ionization and, therefore, the retention of the acidic analytes differently.

  • Select a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) may provide better selectivity for aromatic isomers.

Troubleshooting Guides

Problem: Poor Peak Shape (Tailing or Fronting)
Possible Cause Solution
Secondary Interactions with Silanols Lower the mobile phase pH to 2.5-3.0 with an acid like phosphoric acid or formic acid to ensure this compound is fully protonated. Use an end-capped C18 column or a column with a different stationary phase (e.g., polymer-based).
Column Overload Reduce the sample concentration or the injection volume.[1]
Sample Solvent Incompatibility Dissolve the sample in the mobile phase. If a stronger solvent must be used, inject a smaller volume.
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.
Extra-column Dead Volume Ensure all fittings and tubing are properly connected and use tubing with the smallest appropriate internal diameter.
Problem: Inconsistent Retention Times
Possible Cause Solution
Insufficient Column Equilibration Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and keep solvent reservoirs tightly sealed to prevent evaporation of the organic component.
Fluctuations in Column Temperature Use a thermostatically controlled column compartment and set it to a stable temperature (e.g., 30 °C).
Pump Malfunction or Leaks Check for any leaks in the system, from the solvent reservoirs to the detector. Purge the pump to remove any air bubbles.
Problem: High Backpressure
Possible Cause Solution
Blocked Column Frit Reverse-flush the column (if the manufacturer allows). If the pressure does not decrease, the frit may need to be replaced, or the column may be irreversibly blocked.
Precipitation of Buffer in Organic Solvent Ensure the buffer concentration is not too high and is soluble in the highest percentage of organic solvent used in your method. Filter the mobile phase before use.
Sample Particulates Filter all samples through a 0.45 µm syringe filter before injection.
Contaminated Guard Column Replace the guard column.

Experimental Protocol: HPLC Analysis of this compound and Its Impurities

This protocol describes a typical reversed-phase HPLC method for the separation and quantification of this compound from its potential positional isomers, 2-Ethylbenzoic acid and 4-Ethylbenzoic acid.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Reference standards for this compound, 2-Ethylbenzoic acid, and 4-Ethylbenzoic acid

2. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3. Preparation of Solutions

  • Mobile Phase: Carefully mix 500 mL of acetonitrile, 500 mL of water, and 1 mL of phosphoric acid. Degas the solution before use.

  • Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each reference standard (this compound, 2-Ethylbenzoic acid, and 4-Ethylbenzoic acid) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to construct a calibration curve.

  • Inject the prepared sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amount of this compound and its impurities in the sample using the calibration curves.

Data Presentation

Table 1: Representative Chromatographic Performance

CompoundTypical Retention Time (min)
2-Ethylbenzoic acid6.8
This compound7.5
4-Ethylbenzoic acid8.2

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.

Table 2: Representative Method Validation Parameters

ParameterThis compound2-Ethylbenzoic Acid4-Ethylbenzoic Acid
Linearity Range (µg/mL) 1 - 1000.5 - 500.5 - 50
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
LOD (µg/mL) ~ 0.1~ 0.1~ 0.1
LOQ (µg/mL) ~ 0.3~ 0.3~ 0.3

Note: These values are representative and should be determined for each specific analytical method and instrument.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (ACN:H2O:H3PO4) equilibrate Equilibrate System prep_mobile_phase->equilibrate prep_standards Prepare Standard Solutions inject_standards Inject Standards prep_standards->inject_standards prep_sample Prepare Sample Solution inject_sample Inject Sample prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_standards inject_standards->inject_sample calibration Generate Calibration Curve inject_standards->calibration identification Identify Peaks by Retention Time inject_sample->identification quantification Quantify Impurities calibration->quantification identification->quantification

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Chromatographic Problem Identified peak_tailing Peak Tailing? start->peak_tailing rt_shift Retention Time Shift? start->rt_shift high_pressure High Backpressure? start->high_pressure check_ph Lower Mobile Phase pH peak_tailing->check_ph Yes check_column Use End-Capped Column check_ph->check_column check_equilibration Ensure Proper Equilibration rt_shift->check_equilibration Yes check_temp Use Column Oven check_equilibration->check_temp check_mobile_phase Prepare Fresh Mobile Phase check_temp->check_mobile_phase check_frit Check/Clean Column Frit high_pressure->check_frit Yes filter_sample Filter Sample check_frit->filter_sample

Caption: Troubleshooting logic for common HPLC issues.

References

Troubleshooting low yield in the Grignard synthesis of 3-Ethylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Grignard synthesis of 3-Ethylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful Grignard synthesis of this compound?

A1: The most critical factor is maintaining strictly anhydrous (dry) conditions throughout the entire procedure. Grignard reagents, such as the intermediate 3-ethylphenylmagnesium bromide, are highly reactive with water.[1] Any trace of moisture from glassware, solvents, or the atmosphere will quench the Grignard reagent, converting it back to ethylbenzene (B125841) and significantly reducing the yield of the desired this compound.

Q2: My Grignard reaction won't initiate. What are the common causes and solutions?

A2: Failure to initiate is a common issue. Here are the primary causes and how to address them:

  • Inactive Magnesium Surface: Magnesium turnings can have a passivating oxide layer (MgO) on their surface that prevents the reaction with 3-bromotoluene (B146084).

    • Solution: Activate the magnesium surface by gently crushing the turnings with a glass rod (do not use metal as it can cause sparks), adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color is an indicator of activation.

  • Wet Glassware or Solvents: As mentioned, any moisture will prevent the reaction from starting.

    • Solution: Ensure all glassware is oven-dried or flame-dried under a vacuum and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.

  • Low Local Concentration of Alkyl Halide: Sometimes, a higher concentration of the alkyl halide is needed to start the reaction.

    • Solution: Add a small portion of the 3-bromotoluene neat to the magnesium before adding the rest of the diluted solution.

Q3: What are the main side reactions that lower the yield of this compound?

A3: Several side reactions can compete with the desired carboxylation, leading to a lower yield:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted 3-bromotoluene to form 3,3'-diethylbiphenyl (B14719054). This is a significant side reaction that can be minimized by the slow, dropwise addition of the 3-bromotoluene solution to the magnesium, maintaining a low concentration of the halide.

  • Reaction with Oxygen: Grignard reagents react with oxygen to form alkoxides, which upon workup can yield phenols. To prevent this, the reaction should be carried out under an inert atmosphere (nitrogen or argon).

  • Formation of Ketone and Tertiary Alcohol: If the Grignard reagent is in excess and the reaction with CO2 is not rapid enough, the initially formed carboxylate can react with another equivalent of the Grignard reagent to produce a ketone, which can then react further to form a tertiary alcohol. Using a large excess of crushed dry ice and pouring the Grignard solution onto it can help minimize this.

Q4: How can I tell if my Grignard reagent has formed successfully?

A4: There are a few indicators of successful Grignard reagent formation:

  • Visual Changes: The reaction mixture will typically turn cloudy and may darken to a grayish or brownish color.

  • Exotherm: The formation of the Grignard reagent is exothermic, and you may observe the solvent gently refluxing without external heating.

  • Disappearance of Magnesium: The magnesium turnings will be consumed as the reaction progresses.

  • Quench Test (for confirmation): A small aliquot of the reaction mixture can be taken and quenched with water or dilute acid. The evolution of gas (ethane) indicates the presence of the Grignard reagent.

Troubleshooting Guides

Low Yield of this compound
Symptom Possible Cause Recommended Action
Very low to no product obtained. Failure of Grignard reagent formation. - Ensure all glassware was rigorously dried. - Use fresh, anhydrous solvent. - Activate magnesium with iodine or 1,2-dibromoethane. - Check the quality of the 3-bromotoluene.
Yield is significantly below the expected range (e.g., < 40%). Presence of moisture during the reaction. - Flame-dry all glassware immediately before use and cool under an inert atmosphere. - Use a drying tube on the condenser. - Ensure solvents are truly anhydrous.
Wurtz coupling side reaction. - Add the 3-bromotoluene solution dropwise and slowly to the magnesium to maintain a low concentration of the halide. - Ensure efficient stirring.
Reaction with atmospheric oxygen. - Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Incomplete carboxylation. - Use a large excess of freshly crushed dry ice to ensure rapid and complete reaction. - Pour the Grignard solution onto the dry ice, rather than adding the dry ice to the solution.
Significant amount of 3,3'-diethylbiphenyl impurity is observed. High concentration of 3-bromotoluene during Grignard formation. - Slow down the addition rate of the 3-bromotoluene solution. - Ensure the reaction mixture is well-stirred to disperse the halide as it is added.
Isolation of ethylbenzene as a major byproduct. Quenching of the Grignard reagent by a proton source. - Rigorously exclude water from the reaction. - Check for any other acidic functional groups on the starting material or impurities.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 3-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine (crystal)

  • Dry ice (solid CO2)

  • 6M Hydrochloric acid (HCl)

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Drying tube (filled with calcium chloride)

Procedure:

  • Preparation of Glassware: All glassware (round-bottom flask, condenser, dropping funnel) must be thoroughly dried in an oven at >120°C overnight or flame-dried under vacuum and cooled under a nitrogen or argon atmosphere.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the dry round-bottom flask equipped with a magnetic stir bar.

    • Assemble the flask with the reflux condenser and dropping funnel. Attach a drying tube to the top of the condenser.

    • In the dropping funnel, add a solution of 3-bromotoluene (1 equivalent) in anhydrous diethyl ether or THF.

    • Add a small amount of the 3-bromotoluene solution to the magnesium and gently warm the flask to initiate the reaction. The disappearance of the iodine color and the onset of cloudiness and/or gentle boiling indicate initiation.

    • Once the reaction has started, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The solution should appear cloudy and greyish-brown.

  • Carboxylation:

    • In a separate beaker, place a large excess (at least 5 equivalents) of freshly crushed dry ice.

    • Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring.

    • Cover the beaker with a watch glass and allow it to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • Slowly add 6M HCl to the reaction mixture to quench any unreacted Grignard reagent and protonate the carboxylate salt. Continue adding acid until the aqueous layer is acidic (test with pH paper) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a 5% NaOH solution. This will convert the this compound into its water-soluble sodium salt.

    • Separate the aqueous layer containing the sodium 3-ethylbenzoate.

    • Carefully acidify the aqueous layer with 6M HCl until a precipitate (this compound) forms and the solution is acidic.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

Grignard_Synthesis_Workflow cluster_start Starting Materials cluster_grignard Grignard Formation cluster_carboxylation Carboxylation cluster_workup Work-up & Purification 3-Bromotoluene 3-Bromotoluene Initiation Initiation 3-Bromotoluene->Initiation Mg Mg Mg->Initiation Anhydrous Ether Anhydrous Ether Anhydrous Ether->Initiation 3-Ethylphenylmagnesium Bromide 3-Ethylphenylmagnesium Bromide Initiation->3-Ethylphenylmagnesium Bromide Magnesium Carboxylate Salt Magnesium Carboxylate Salt 3-Ethylphenylmagnesium Bromide->Magnesium Carboxylate Salt Reaction with CO2 CO2 (Dry Ice) CO2 (Dry Ice) CO2 (Dry Ice)->Magnesium Carboxylate Salt Acidification (HCl) Acidification (HCl) Magnesium Carboxylate Salt->Acidification (HCl) Extraction Extraction Acidification (HCl)->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the Grignard Synthesis of this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Reaction Initiated? Reaction Initiated? Low Yield->Reaction Initiated? Moisture Present? Moisture Present? Reaction Initiated?->Moisture Present? Yes Activate Mg Activate Mg Reaction Initiated?->Activate Mg No Slow Halide Addition? Slow Halide Addition? Moisture Present?->Slow Halide Addition? No Dry Glassware/Solvents Dry Glassware/Solvents Moisture Present?->Dry Glassware/Solvents Yes Inert Atmosphere? Inert Atmosphere? Slow Halide Addition?->Inert Atmosphere? Yes Control Addition Rate Control Addition Rate Slow Halide Addition?->Control Addition Rate No Use N2/Ar Use N2/Ar Inert Atmosphere?->Use N2/Ar No Successful Synthesis Successful Synthesis Inert Atmosphere?->Successful Synthesis Yes

Caption: Troubleshooting Decision Tree for Low Yield in Grignard Synthesis.

References

Preventing byproduct formation during the oxidation of 3-ethyltoluene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the oxidation of 3-ethyltoluene (B166259) to 3-methylacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the oxidation of 3-ethyltoluene?

A1: The primary byproducts in the oxidation of 3-ethyltoluene to 3-methylacetophenone are typically:

  • 3-Methylbenzaldehyde: Formed from the cleavage of the ethyl group.

  • 3-Methylbenzoic acid: Results from the overoxidation of either the ethyl group or the intermediate 3-methylbenzaldehyde.[1]

  • 1-(3-Methylphenyl)ethanol (B1619483): The corresponding benzylic alcohol, which is an intermediate in the oxidation of the ethyl group to the ketone.

The formation of these byproducts is highly dependent on the reaction conditions, including the choice of oxidant and catalyst.

Q2: My reaction is producing a significant amount of 3-methylbenzoic acid. How can I minimize this overoxidation?

A2: Overoxidation to 3-methylbenzoic acid is a common issue, particularly with strong oxidizing agents. To minimize its formation, consider the following strategies:

  • Choice of Oxidant: Avoid harsh oxidants like potassium permanganate (B83412) (KMnO₄), which are known to cleave alkyl chains and oxidize them to carboxylic acids.[1] Milder oxidants such as tert-butyl hydroperoxide (TBHP) or molecular oxygen (O₂) in the presence of a suitable catalyst are generally preferred.

  • Reaction Time and Temperature: Carefully monitor the reaction progress and stop it once the starting material is consumed to prevent further oxidation of the desired ketone. Lowering the reaction temperature can also help to reduce the rate of overoxidation.

  • Catalyst Selection: Employing a selective catalyst system, such as those based on cobalt or copper, can significantly improve the selectivity for the ketone over the carboxylic acid.

Q3: I am observing the formation of 1-(3-methylphenyl)ethanol. What steps can I take to promote its conversion to the desired ketone?

A3: The presence of 1-(3-methylphenyl)ethanol indicates incomplete oxidation. To drive the reaction to completion and favor the formation of 3-methylacetophenone, you can:

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the complete conversion of the alcohol intermediate.

  • Optimize Catalyst Loading: Increasing the catalyst concentration may enhance the rate of the second oxidation step from the alcohol to the ketone.

  • Choice of Catalyst System: Some catalytic systems are more efficient at promoting the full oxidation to the ketone. For instance, certain cobalt-based catalysts are known to be effective in this transformation.

Q4: Can the choice of solvent influence the selectivity of the reaction?

A4: Yes, the solvent can play a crucial role in the selectivity of the oxidation reaction. Polar aprotic solvents like acetonitrile (B52724) or benzonitrile (B105546) are often used and can influence the catalyst's activity and selectivity. It is advisable to consult the literature for the specific catalytic system you are using to determine the optimal solvent.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low conversion of 3-ethyltoluene - Inactive or insufficient catalyst- Low reaction temperature- Short reaction time- Ensure the catalyst is active and use an appropriate loading (e.g., 1-5 mol%)- Gradually increase the reaction temperature, monitoring for byproduct formation- Extend the reaction time and follow the reaction progress by TLC or GC
High yield of 3-methylbenzoic acid - Overoxidation due to harsh reaction conditions- Use of a strong, non-selective oxidant- Switch to a milder oxidant such as TBHP or O₂- Reduce the reaction temperature and/or time- Employ a selective catalyst system (e.g., Co(OAc)₂/Mn(OAc)₂)
Significant formation of 1-(3-methylphenyl)ethanol - Incomplete oxidation- Insufficient oxidant or catalyst- Increase the reaction time- Add the oxidant in portions to maintain its concentration- Optimize the catalyst loading
Formation of multiple unidentified byproducts - Radical side reactions- Reaction temperature too high- Consider adding a radical scavenger if compatible with the reaction mechanism- Lower the reaction temperature- Screen different catalyst systems to find one with higher selectivity

Quantitative Data Presentation

The following table summarizes reaction conditions and outcomes for the oxidation of ethylbenzene, a close structural analog of 3-ethyltoluene, which can serve as a guide for optimizing the oxidation of 3-ethyltoluene.

Catalyst SystemOxidantSolventTemp (°C)Time (h)Conversion (%)Selectivity to Acetophenone (%)Reference
Co(OAc)₂/Mn(OAc)₂/NaBrO₂Acetic Acid1202.59674[2][3]
Co(II)/N-Hydroxyphthalimide (NHPI)O₂Ionic Liquid-791.984.8[4]
Au/ZnOTBHPAcetonitrile10024~20High[4]
CuO-FDU-12TBHPAcetonitrile80693.289.6[5]
Cr(III)-Schiff base complexTBHPSolvent-free--90.799.9[6]

Experimental Protocols

Protocol 1: Cobalt/Manganese-Catalyzed Aerobic Oxidation

This protocol is adapted from procedures for the selective oxidation of ethylbenzene.[2][3]

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, add 3-ethyltoluene (10 mmol), cobalt(II) acetate (B1210297) tetrahydrate (0.2 mmol, 2 mol%), manganese(II) acetate tetrahydrate (0.2 mmol, 2 mol%), and sodium bromide (0.2 mmol, 2 mol%).

  • Solvent Addition: Add glacial acetic acid (20 mL) to the flask.

  • Reaction Execution: Heat the reaction mixture to 120 °C with vigorous stirring. Once the temperature is stable, bubble a continuous stream of air or oxygen through the solution via the gas inlet tube.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Workup: After the desired conversion is achieved (typically 2-4 hours), cool the reaction mixture to room temperature. Dilute the mixture with water (50 mL) and extract with diethyl ether or ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution to remove acetic acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Protocol 2: N-Hydroxyphthalimide (NHPI) Catalyzed Aerobic Oxidation

This protocol is based on the use of NHPI as an organocatalyst for benzylic oxidation.[7][8]

  • Reaction Setup: In a Schlenk flask, combine 3-ethyltoluene (5 mmol), N-hydroxyphthalimide (0.5 mmol, 10 mol%), and a cobalt(II) salt such as cobalt(II) acetate (0.05 mmol, 1 mol%) as a co-catalyst.

  • Solvent Addition: Add benzonitrile or acetic acid (10 mL) as the solvent.

  • Reaction Execution: Seal the flask and purge with oxygen three times. Heat the reaction mixture to 100 °C with stirring under an oxygen atmosphere (balloon).

  • Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate 3-methylacetophenone.

Visualizations

Reaction_Pathway 3-Ethyltoluene 3-Ethyltoluene 1-(3-Methylphenyl)ethanol 1-(3-Methylphenyl)ethanol 3-Ethyltoluene->1-(3-Methylphenyl)ethanol Oxidation 3-Methylbenzaldehyde 3-Methylbenzaldehyde 3-Ethyltoluene->3-Methylbenzaldehyde Side Reaction (Overoxidation) 3-Methylacetophenone 3-Methylacetophenone 1-(3-Methylphenyl)ethanol->3-Methylacetophenone Oxidation 3-Methylbenzoic Acid 3-Methylbenzoic Acid 3-Methylacetophenone->3-Methylbenzoic Acid Side Reaction (Overoxidation) 3-Methylbenzaldehyde->3-Methylbenzoic Acid Oxidation

Caption: Reaction pathway for the oxidation of 3-ethyltoluene.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Oxidation Reaction cluster_workup Workup and Purification A Combine Reactants: 3-Ethyltoluene, Catalyst, Solvent B Heat and Stir under Oxidant Atmosphere (O2 or Air) A->B C Monitor Reaction Progress (TLC/GC) B->C D Quench Reaction and Aqueous Workup C->D Upon Completion E Extraction with Organic Solvent D->E F Purification: Distillation or Chromatography E->F

Caption: General experimental workflow for 3-ethyltoluene oxidation.

References

Technical Support Center: Purification of 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 3-Ethylbenzoic acid.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Recrystallization Issues

Problem Possible Cause(s) Solution(s)
This compound does not dissolve completely in the hot solvent. Insufficient solvent.Add small portions of hot solvent until the solid dissolves completely. Avoid a large excess of solvent to maximize yield.
The solvent is not hot enough.Ensure the solvent is at or near its boiling point.
Insoluble impurities are present.If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an insoluble impurity. Proceed with hot filtration to remove it.
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and then allow it to cool again.
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound.[1]
Cooling is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.
The product "oils out" instead of crystallizing. The melting point of the compound is lower than the temperature of the solution.Reheat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool slowly.
High concentration of impurities.The impurities may be interfering with crystal lattice formation. Consider a preliminary purification step or using a different recrystallization solvent.
Low recovery of purified this compound. Too much solvent was used, leading to significant loss of product in the mother liquor.Use the minimum amount of hot solvent necessary to dissolve the compound.
Premature crystallization during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.
Crystals were not completely collected from the flask.Use a small amount of the cold filtrate to rinse the crystallization flask and transfer the remaining crystals to the filter funnel.
The purified crystals are still colored. The colored impurity has similar solubility to this compound in the chosen solvent.Perform a second recrystallization or try a different solvent.
Activated carbon treatment was not performed or was insufficient.Treat the hot solution with activated carbon before filtration to adsorb the colored impurities.[2]

Activated Carbon Treatment Issues

Problem Possible Cause(s) Solution(s)
The solution remains colored after treatment. Insufficient amount of activated carbon.Increase the amount of activated carbon (typically 1-5% w/w of the solute).
Insufficient contact time.Increase the stirring or heating time after adding the activated carbon.
The type of activated carbon is not optimal for the specific impurity.Experiment with different grades of activated carbon.
The pH of the solution is not optimal for adsorption.Adjust the pH of the solution. For acidic compounds like this compound, a slightly acidic to neutral pH is often effective.[3]
Fine carbon particles pass through the filter paper. The filter paper has too large a pore size.Use a finer porosity filter paper or a layer of a filter aid like celite over the filter paper.
The filtration was not performed carefully.Ensure the filter paper is properly seated in the funnel and is not torn.

Frequently Asked Questions (FAQs)

Q1: What is the best method to remove colored impurities from this compound?

A1: The most common and effective methods are recrystallization and treatment with activated carbon.[2] Recrystallization is a purification technique that separates compounds based on differences in their solubility.[4] Activated carbon is a porous material that adsorbs colored impurities onto its surface.[5] Often, a combination of both methods is used for the best results, where activated carbon is added to the hot solution during recrystallization.

Q2: Which solvent should I use for the recrystallization of this compound?

A2: A good solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Water is a commonly used solvent for benzoic acid and its derivatives.[1] Other potential solvents include ethanol, or a mixed solvent system such as ethanol/water.[6] The choice of solvent may require some experimentation to achieve the best balance between purity and recovery.

Q3: How much activated carbon should I use?

A3: A general guideline is to use 1-5% of activated carbon by weight relative to the amount of this compound being purified.[3] It is recommended to start with a smaller amount and add more if the color is not sufficiently removed after a short period of heating and stirring.

Q4: Can I reuse the activated carbon?

A4: While it is technically possible to regenerate activated carbon, it is generally not practical or recommended in a laboratory setting for small-scale purifications due to the high temperatures required and potential for cross-contamination. For research purposes, it is best to use fresh activated carbon for each purification.

Q5: How can I assess the purity of my this compound after purification?

A5: The purity can be assessed by several methods. A simple and common method is to measure the melting point of the purified crystals. A sharp melting point close to the literature value (47-49 °C) indicates high purity. Spectroscopic techniques such as NMR, IR, and chromatography (HPLC, GC) can provide more detailed information about the purity and the presence of any residual impurities.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Water

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring. Gradually add more hot deionized water until the this compound is completely dissolved.[1]

  • Decolorization (Optional): If the solution is colored, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% of the weight of the this compound) to the hot solution.[7]

  • Hot Filtration: Bring the solution back to a boil for a few minutes. If activated carbon was added, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the activated carbon and any other solid impurities.[2] Collect the hot, clear filtrate in a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

  • Analysis: Determine the melting point of the dried crystals and calculate the percent recovery.

Protocol 2: Activated Carbon Treatment in an Organic Solvent

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Activated Carbon Addition: Add activated carbon (1-5% w/w) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 15-30 minutes. The optimal time may need to be determined experimentally.

  • Filtration: Remove the activated carbon by gravity filtration or by filtering through a pad of celite.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the decolorized this compound.

  • Further Purification (Optional): If necessary, the resulting solid can be further purified by recrystallization as described in Protocol 1.

Data Presentation

Table 1: Illustrative Comparison of Purification Methods for this compound

Purification Method Initial Purity (%) Final Purity (%) Recovery (%) Color
Single Recrystallization (Water)9599.085White
Activated Carbon Treatment9598.595Off-white
Recrystallization with Activated Carbon9599.580Bright white

Note: The values presented in this table are for illustrative purposes only and may not represent actual experimental results.

Visualization

Purification_Workflow start Impure this compound dissolve Dissolve in Hot Solvent start->dissolve is_colored Is the solution colored? dissolve->is_colored add_carbon Add Activated Carbon is_colored->add_carbon Yes hot_filtration Hot Gravity Filtration is_colored->hot_filtration No add_carbon->hot_filtration cool Cool to Crystallize hot_filtration->cool collect Collect Crystals (Vacuum Filtration) cool->collect dry Dry Crystals collect->dry end Pure this compound dry->end no_color No yes_color Yes

Caption: Workflow for the purification of this compound.

References

Technical Support Center: Recrystallization of Benzoic Acid from Hot Water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of benzoic acid from hot water. It is intended for researchers, scientists, and drug development professionals to help navigate common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of recrystallizing benzoic acid from water?

Recrystallization is a purification technique for solid organic compounds.[1][2] It relies on the principle that the solubility of a substance in a solvent changes significantly with temperature.[1][3] Benzoic acid is sparingly soluble in cold water but highly soluble in hot water.[4][5][6] This large difference in solubility allows for the purification process. When an impure sample of benzoic acid is dissolved in a minimum amount of hot water to form a saturated solution, most impurities that are either insoluble in hot water can be filtered out, or those that are soluble will remain in the solution as it cools.[1][7] Upon slow cooling, the solubility of benzoic acid decreases, causing it to crystallize out of the solution in a pure form, while the soluble impurities remain in the mother liquor.[2][8]

Q2: How do I choose the right amount of hot water for recrystallization?

The goal is to use the minimum amount of boiling or near-boiling water necessary to completely dissolve the benzoic acid sample.[3][9] Adding too little water will result in an incomplete dissolution of the benzoic acid, leading to a lower recovery. Conversely, adding too much water will create a dilute solution, which may prevent or reduce the crystallization of benzoic acid upon cooling, also resulting in a low yield.[10][11] A good practice is to start with a small volume of hot water and add it in small portions until the benzoic acid is just dissolved.[3][9]

Q3: My benzoic acid is not dissolving completely, even with a lot of hot water. What should I do?

First, ensure the water is at or near its boiling point. Benzoic acid's solubility is highly dependent on temperature.[4][5] If the solid still does not dissolve, it's possible that your crude sample contains insoluble impurities.[1] In this case, you should perform a hot filtration to remove the insoluble material before proceeding to the cooling step. Do not continue adding excessive amounts of water, as this will negatively impact your yield.

Q4: What is the purpose of using activated carbon (charcoal)?

Activated carbon is used to remove colored impurities from the solution.[3] If your benzoic acid solution has a noticeable color, a small amount of activated charcoal can be added to the hot solution. The colored impurities adsorb onto the surface of the charcoal particles, which are then removed by hot gravity filtration along with any other insoluble impurities.[3]

Q5: Why is slow cooling important for crystal formation?

Slow cooling of the saturated solution is crucial for forming large, pure crystals.[3][12] Rapid cooling can trap impurities within the crystal lattice as the crystals form too quickly.[8][11] Allowing the solution to cool slowly on a benchtop, sometimes insulated, promotes the selective incorporation of benzoic acid molecules into the growing crystal lattice, excluding impurities.[3][8]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of benzoic acid.

Issue 1: No Crystals Form Upon Cooling

If no crystals appear after the solution has cooled to room temperature, the solution may be too dilute or supersaturated.

  • Troubleshooting Steps:

    • Induce Crystallization: Try scratching the inside of the flask with a glass stirring rod just below the surface of the solution.[8][10] The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: Add a tiny crystal of pure benzoic acid (a "seed crystal") to the solution. This provides a template for further crystallization.[8]

    • Reduce Solvent Volume: If induction methods fail, it's likely that too much solvent was added.[8][11] Gently heat the solution to boil off some of the water, thereby increasing the concentration of the benzoic acid. Then, allow the solution to cool again.

    • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice-water bath will further decrease the solubility of benzoic acid and may promote crystallization.[8]

Issue 2: Oily Substance Forms Instead of Crystals ("Oiling Out")

"Oiling out" occurs when the benzoic acid separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly from a highly concentrated state.

  • Troubleshooting Steps:

    • Reheat the Solution: Heat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot water to decrease the concentration slightly.

    • Ensure Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow down the rate of cooling. This allows the solution to cool below the melting point of benzoic acid before it becomes saturated enough to precipitate.

Issue 3: Low Yield of Recrystallized Benzoic Acid

A low yield can be attributed to several factors throughout the experimental process.

  • Potential Causes & Solutions:

    • Incomplete Dissolution: Not all of the initial crude benzoic acid was dissolved in the hot water. Ensure complete dissolution before cooling.

    • Excess Solvent: Using too much hot water will keep a significant amount of benzoic acid dissolved in the mother liquor even after cooling.[2] Use the minimum amount of solvent necessary.

    • Premature Crystallization: Crystals forming during hot filtration will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly to prevent the solution from cooling.[1][13]

    • Incomplete Transfer: Material is lost during transfers between flasks and during filtration.[14] Ensure all crystals are carefully scraped and transferred. A small amount of ice-cold solvent can be used to rinse the flask and transfer the remaining crystals to the filter funnel.

    • Insufficient Cooling: Not cooling the solution for a sufficient amount of time or at a low enough temperature will result in a lower yield as more product remains dissolved. Use an ice bath after the solution has reached room temperature.[8]

Issue 4: The Recrystallized Product is Not Pure

The purity of the final product is often assessed by its melting point. A pure compound has a sharp melting point at or near the literature value (122.4°C for benzoic acid). A broad melting point range or a melting point lower than the literature value suggests the presence of impurities.[2]

  • Potential Causes & Solutions:

    • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[11] Ensure a slow cooling rate.

    • Contamination from Mother Liquor: Impurities can remain on the surface of the crystals if the mother liquor is not completely removed. Wash the filtered crystals with a small amount of ice-cold water to rinse away any adhering mother liquor.[8]

    • Insufficient Drying: Residual solvent can depress the melting point.[14][15] Ensure the crystals are thoroughly dried before measuring the melting point.

Quantitative Data

Table 1: Solubility of Benzoic Acid in Water at Different Temperatures

Temperature (°C)Temperature (K)Solubility (g / 100 mL)
0273.15~0.17[4][5]
25298.15~0.34[5]
75348.15~2.15[5]
100373.15~5.63[4][6]

Note: Solubility values can vary slightly between different sources.

Experimental Protocols

Standard Recrystallization Protocol for Benzoic Acid

  • Dissolution:

    • Weigh the impure benzoic acid sample and place it in an Erlenmeyer flask.[3][8]

    • Add a minimal amount of deionized water (e.g., for 1g of benzoic acid, start with ~20-25 mL).

    • Heat the mixture on a hot plate to a gentle boil.[8] Stir or swirl the flask to promote dissolution.

    • Add small portions of near-boiling water until all the benzoic acid has just dissolved.[3][9] Avoid adding an excess of water.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

    • Bring the solution back to a boil for a few minutes.

  • Hot Gravity Filtration (if necessary):

    • This step is required if there are insoluble impurities or if charcoal was added.

    • Pre-heat a stemless or short-stemmed funnel and a clean receiving Erlenmeyer flask with a small amount of hot solvent.

    • Place a piece of fluted filter paper in the hot funnel.

    • Pour the hot benzoic acid solution through the filter paper quickly to minimize cooling and premature crystallization.[1]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature on the benchtop.[8][10] Do not disturb the flask during this period.

    • Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize crystal yield.[8][10]

  • Isolation of Crystals:

    • Set up a Büchner funnel for vacuum filtration.[10]

    • Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals to the funnel.

    • Turn on the vacuum and pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small volume of ice-cold water to remove any remaining soluble impurities.[8]

  • Drying:

    • Allow air to be pulled through the crystals on the filter paper for several minutes to help them dry.

    • Carefully transfer the dried crystals to a pre-weighed watch glass and allow them to air dry completely. An oven set to a low temperature (well below the melting point of benzoic acid) can also be used.[11]

  • Analysis:

    • Weigh the dried, purified benzoic acid to calculate the percent recovery.

    • Determine the melting point of the recrystallized sample to assess its purity.[2]

Visualizations

Troubleshooting Flowchart for Benzoic Acid Recrystallization

G start Start Recrystallization: Cooling Saturated Solution check_crystals Crystals Formed? start->check_crystals no_crystals No Crystals Observed check_crystals->no_crystals No crystals_ok Yes, Crystals Formed check_crystals->crystals_ok Yes induce Action: Induce Crystallization (Scratch flask or add seed crystal) no_crystals->induce check_again Crystals Formed? induce->check_again boil_off Action: Too much solvent. Heat to evaporate excess water. check_again->boil_off No check_again->crystals_ok Yes cool_again Cool solution again boil_off->cool_again cool_again->check_crystals check_form What is the form of the solid? crystals_ok->check_form oiling_out Oily Liquid Formed check_form->oiling_out Oil good_crystals Crystalline Solid check_form->good_crystals Crystals reheat Action: Reheat to dissolve oil. Add a small amount of hot water. oiling_out->reheat cool_slowly Cool solution VERY slowly reheat->cool_slowly cool_slowly->check_crystals isolate Isolate Crystals via Vacuum Filtration good_crystals->isolate end Dry and Analyze (Yield, Melting Point) isolate->end

Caption: Troubleshooting workflow for common recrystallization issues.

Experimental Workflow for Benzoic Acid Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Analysis dissolve 1. Dissolve Impure Benzoic Acid in Minimum Hot Water hot_filt 2. Hot Filtration (If insoluble impurities exist) dissolve->hot_filt cool 3. Slow Cooling to Room Temperature hot_filt->cool ice_bath 4. Ice-Water Bath to Maximize Precipitation cool->ice_bath vac_filt 5. Vacuum Filtration to Isolate Crystals ice_bath->vac_filt wash 6. Wash Crystals with Ice-Cold Water vac_filt->wash dry 7. Dry Crystals wash->dry analyze 8. Analyze Purity (Melting Point) & Calculate Yield dry->analyze

Caption: Step-by-step experimental workflow for recrystallization.

References

Technical Support Center: Purification of 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the extraction and purification of 3-Ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound?

A1: The most common and effective techniques for purifying this compound include liquid-liquid extraction, solid-phase extraction (SPE), and recrystallization. The choice of method depends on the nature of the impurities, the desired purity level, and the scale of the purification.

Q2: What are the key physical properties of this compound relevant to its purification?

A2: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods.

PropertyValueReference
Molecular FormulaC₉H₁₀O₂[1]
Molecular Weight150.17 g/mol [1][2]
Melting Point47°C[2][3]
Boiling Point278.7 ± 19.0 °C
pKa4.27 ± 0.10[2][3]
SolubilityPoorly soluble in water; Slightly soluble in DMSO and methanol (B129727).[3]

Q3: What are common impurities found in crude this compound?

A3: Common impurities can include unreacted starting materials (e.g., 3-ethyltoluene), byproducts from the synthesis (e.g., other isomers or over-oxidized products), and residual solvents. The exact impurities will depend on the synthetic route used.

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities.[4][5] Other methods include melting point analysis, where a sharp melting point range close to the literature value suggests high purity, and spectroscopic techniques like NMR.[6]

Troubleshooting Guides

Liquid-Liquid Extraction
IssuePossible Cause(s)Troubleshooting Steps
Low Recovery of this compound Incomplete extraction from the organic layer.- Ensure the pH of the aqueous phase is sufficiently basic (pH > pKa of this compound + 2) to deprotonate the carboxylic acid. - Perform multiple extractions (2-3 times) with the aqueous base to maximize transfer to the aqueous layer.
Incomplete precipitation upon acidification.- Ensure the pH of the aqueous layer is sufficiently acidic (pH < pKa of this compound - 2) to fully protonate the carboxylate. - Cool the solution in an ice bath to decrease the solubility of this compound.
Emulsion formation between layers.- Allow the mixture to stand for a longer period. - Add a small amount of brine (saturated NaCl solution) to break the emulsion. - Gently swirl or rock the separatory funnel instead of vigorous shaking.
Product is Contaminated Incomplete separation of layers.- Carefully separate the layers, avoiding carrying over any of the organic layer with the aqueous extract.
Insufficient washing of the organic layer.- Wash the organic layer with brine after extraction to remove residual aqueous phase.
Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
Low Crystal Yield Too much solvent was used.[7]- Evaporate some of the solvent to concentrate the solution and induce crystallization.[7]
The solution was not cooled sufficiently.- Cool the solution in an ice bath for a longer period.
Premature crystallization during hot filtration.- Use a pre-heated funnel and filter flask. - Add a small amount of hot solvent to redissolve any crystals that form on the filter paper.
Oiling Out (Product separates as an oil, not crystals) The boiling point of the solvent is higher than the melting point of the solute.- Choose a solvent with a lower boiling point.
The solution is supersaturated and cooled too quickly.- Reheat the solution to dissolve the oil, then allow it to cool more slowly. - Add a small amount of a "good" solvent to the hot solution before cooling.
Presence of impurities.- Purify the crude material by another method (e.g., liquid-liquid extraction) before recrystallization.
Crystals Do Not Form The solution is not saturated.- Evaporate some of the solvent to increase the concentration.
Supersaturation.- Scratch the inside of the flask with a glass rod at the surface of the liquid. - Add a seed crystal of pure this compound.

Experimental Protocols

Liquid-Liquid Extraction (Acid-Base Extraction)

This method separates this compound from neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a 1 M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its water-soluble sodium salt and move into the aqueous layer.[8]

  • Separation: Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 2-3 times to ensure complete transfer of the acid.[9]

  • Washing: Combine the aqueous extracts and wash them with a small amount of the organic solvent to remove any trapped neutral impurities.

  • Precipitation: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 3 M HCl, until the solution is acidic (pH ~2). The this compound will precipitate out of the solution.[10]

  • Isolation: Collect the purified this compound crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry thoroughly.[6][10]

Recrystallization

This technique purifies this compound based on its differential solubility in a hot versus a cold solvent.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature. Water can be a suitable solvent, though a mixed solvent system (e.g., ethanol/water or acetone/water) may be necessary to achieve optimal results.[11][12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent to just dissolve the solid completely.[13][14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[14]

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[11][14]

  • Isolation: Collect the purified crystals by vacuum filtration.[6]

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor and then dry the crystals completely.[11]

Solid-Phase Extraction (SPE)

SPE can be used for the cleanup and concentration of this compound from complex matrices.

Methodology:

  • Sorbent Selection: For aromatic carboxylic acids, a polymeric sorbent with some aromatic character, such as Strata™-X, or a silica-based sorbent can be effective.[15]

  • Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by water through it.

  • Sample Loading: Dissolve the crude sample in a suitable solvent and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent to elute weakly bound impurities while retaining the this compound.

  • Elution: Elute the purified this compound from the cartridge using a stronger solvent (e.g., methanol with a small percentage of formic or acetic acid).

  • Solvent Evaporation: Evaporate the solvent from the eluate to obtain the purified solid.

Data Presentation

Table 1: Comparison of Purification Techniques (Illustrative)

TechniqueTypical PurityTypical RecoveryAdvantagesDisadvantages
Liquid-Liquid Extraction >95%70-90%Good for removing neutral and basic impurities; scalable.Can be labor-intensive; potential for emulsion formation.
Recrystallization >98%60-85%Can achieve very high purity; removes a wide range of impurities.Yield can be lower due to solubility in the mother liquor; requires careful solvent selection.[16]
Solid-Phase Extraction >97%80-95%High selectivity; can handle complex matrices; good for small scale.Can be more expensive; may require method development.

Note: The values in this table are illustrative and can vary significantly based on the initial purity of the crude material and the specific experimental conditions.

Visualizations

experimental_workflow start Crude this compound dissolve Dissolve in Organic Solvent start->dissolve lle Liquid-Liquid Extraction (vs. aq. Base) dissolve->lle separate_layers Separate Layers lle->separate_layers aqueous_layer Aqueous Layer (contains Sodium 3-Ethylbenzoate) separate_layers->aqueous_layer Aqueous Phase organic_layer Organic Layer (contains neutral/basic impurities) separate_layers->organic_layer Organic Phase acidify Acidify Aqueous Layer aqueous_layer->acidify precipitate Precipitate this compound acidify->precipitate filter_dry Filter and Dry precipitate->filter_dry recrystallize_option Optional Recrystallization filter_dry->recrystallize_option pure_product Purified this compound recrystallize_option->filter_dry Further Purification recrystallize_option->pure_product Purity Met

Caption: Workflow for the purification of this compound via liquid-liquid extraction.

troubleshooting_recrystallization start Recrystallization Attempt low_yield Low Yield? start->low_yield oiling_out Oiling Out? low_yield->oiling_out No check_solvent Check Solvent Amount Cooling Procedure low_yield->check_solvent Yes no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Change Solvent Cool Slowly oiling_out->change_solvent Yes success Successful Purification no_crystals->success No induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization Yes check_solvent->start change_solvent->start induce_crystallization->start

Caption: Troubleshooting logic for recrystallization of this compound.

References

Dealing with incomplete reactions in 3-Ethylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Ethylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes to this compound are the oxidation of 3-ethyltoluene (B166259) and the Grignard reaction of 3-ethylbromobenzene with carbon dioxide.[1] Each method has its own set of advantages and challenges to consider based on available starting materials, scale, and desired purity.

Q2: My oxidation reaction of 3-ethyltoluene is incomplete. What are the likely causes?

A2: Incomplete oxidation of 3-ethyltoluene is a common issue. Potential causes include:

  • Insufficient Oxidizing Agent: Ensure the correct stoichiometry of the oxidizing agent (e.g., potassium permanganate) is used. A molar excess of the oxidant is often required.

  • Inadequate Reaction Time or Temperature: The oxidation of the ethyl group can be sluggish. Ensure the reaction is heated for a sufficient duration. With potassium permanganate (B83412), the reaction often requires heating until the toluene (B28343) layer is no longer visible in the reflux.[2]

  • Poor Mixing: In heterogeneous reactions (like with KMnO4 in water), vigorous stirring is crucial to maximize the interfacial area between the organic substrate and the aqueous oxidant.

  • Presence of a Benzylic Hydrogen: The oxidation reaction is contingent on the presence of at least one hydrogen atom on the carbon directly attached to the benzene (B151609) ring (the benzylic position).[3][4]

Q3: I have a low yield in my Grignard synthesis of this compound. What could be wrong?

A3: Low yields in Grignard reactions are frequently due to the high reactivity of the Grignard reagent. Key factors include:

  • Presence of Moisture: Grignard reagents are highly sensitive to water and will be quenched by any protic source.[5][6][7] All glassware must be rigorously dried, and anhydrous solvents are essential.

  • Reaction with Atmospheric Carbon Dioxide: Premature exposure of the Grignard reagent to air can lead to reaction with CO2 before the intended carbonation step.

  • Side Reactions: A common side reaction is the formation of biphenyl (B1667301) derivatives through coupling of the Grignard reagent with unreacted alkyl halide.[6]

  • Incomplete Formation of the Grignard Reagent: The magnesium metal surface can be coated with an oxide layer, preventing the reaction. Activation of the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) is often necessary.

Q4: What is the best way to purify the crude this compound?

A4: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[8][9] For benzoic acid and its derivatives, water is often a suitable solvent.[8][9][10] The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Troubleshooting Guides

Issue 1: Incomplete Oxidation of 3-Ethyltoluene
Symptom Possible Cause Troubleshooting Steps
Oily layer of starting material remains after extended reaction time.Insufficient oxidant or reaction time.Add additional portions of the oxidizing agent (e.g., KMnO4) and continue heating. Monitor the reaction progress by TLC or GC.
The purple color of potassium permanganate persists even after workup.Unreacted potassium permanganate.During workup, add a reducing agent like sodium bisulfite to quench the excess permanganate until the solution is colorless.[2]
Low yield of acidic product.Suboptimal reaction temperature.Ensure the reaction mixture is maintained at a sufficiently high temperature (e.g., reflux) to drive the oxidation to completion.
Issue 2: Low Yield or Failure of Grignard Reaction

| Symptom | Possible Cause | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Reaction does not initiate (no cloudiness or exotherm). | Inactive magnesium surface. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gentle heating may also be required to initiate the reaction. | | A significant amount of biphenyl byproduct is observed. | Wurtz-type coupling reaction. | Add the 3-ethylbromobenzene solution to the magnesium suspension slowly to maintain a low concentration of the halide in the reaction mixture. | | The final product is contaminated with unreacted starting material. | Incomplete Grignard reagent formation or inefficient carbonation. | Ensure all the magnesium has reacted before proceeding with carbonation. Use a large excess of crushed dry ice to ensure complete reaction with the Grignard reagent. | | Low yield after workup. | Hydrolysis of the Grignard reagent. | Ensure all glassware is flame-dried or oven-dried before use and that all solvents and reagents are anhydrous.[11] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 3-Ethyltoluene

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-Ethyltoluene

  • Potassium permanganate (KMnO4)

  • Sodium bisulfite

  • Concentrated Hydrochloric Acid (HCl)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-ethyltoluene and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate should disappear as it reacts. The addition can be exothermic, so control the rate to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture until the oily layer of 3-ethyltoluene is no longer visible.

  • Cool the reaction mixture to room temperature.

  • Add a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

  • Filter the solution to remove any remaining manganese salts.

  • Acidify the filtrate with concentrated HCl until no more white precipitate forms.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the crude this compound by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from hot water.

Quantitative Data (Representative):

ParameterValue
Molar Ratio (3-Ethyltoluene:KMnO4)1 : 2
Reaction TemperatureReflux (~100 °C)
Typical Reaction Time2-4 hours
Expected Yield (Crude)60-70%
Expected Yield (After Recrystallization)40-50%
Protocol 2: Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure and requires anhydrous conditions.

Materials:

  • 3-Ethylbromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Dry ice (solid CO2)

  • Hydrochloric Acid (HCl)

Procedure:

  • Set up a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.

  • Place magnesium turnings in the flask.

  • Dissolve 3-ethylbromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small portion of the 3-ethylbromobenzene solution to the magnesium. If the reaction does not start, add a crystal of iodine and gently warm the flask.

  • Once the reaction initiates (indicated by cloudiness and gentle boiling), add the remaining 3-ethylbromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature.

  • In a separate beaker, place a generous amount of crushed dry ice.

  • Slowly pour the Grignard reagent solution onto the dry ice with stirring.

  • Allow the excess dry ice to sublime.

  • Slowly add aqueous HCl to the reaction mixture to hydrolyze the magnesium salt and protonate the carboxylic acid.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude this compound.

  • Purify the crude product by recrystallization.

Quantitative Data (Representative):

ParameterValue
Molar Ratio (3-Ethylbromobenzene:Mg)1 : 1.1
Reaction TemperatureReflux (~35 °C for ether)
Typical Reaction Time1-2 hours
Expected Yield (Crude)70-80%
Expected Yield (After Recrystallization)50-60%

Visualizations

Synthesis_Workflow cluster_oxidation Oxidation Route cluster_grignard Grignard Route 3-Ethyltoluene 3-Ethyltoluene Oxidation (KMnO4) Oxidation (KMnO4) 3-Ethyltoluene->Oxidation (KMnO4) Crude 3-Ethylbenzoic Acid_Ox Crude This compound Oxidation (KMnO4)->Crude 3-Ethylbenzoic Acid_Ox Purification Purification Crude 3-Ethylbenzoic Acid_Ox->Purification 3-Ethylbromobenzene 3-Ethylbromobenzene Grignard Formation (Mg) Grignard Formation (Mg) 3-Ethylbromobenzene->Grignard Formation (Mg) Grignard Reagent 3-Ethylphenyl- magnesium bromide Grignard Formation (Mg)->Grignard Reagent Carbonation (CO2) Carbonation (CO2) Grignard Reagent->Carbonation (CO2) Crude 3-Ethylbenzoic Acid_Gr Crude This compound Carbonation (CO2)->Crude 3-Ethylbenzoic Acid_Gr Crude 3-Ethylbenzoic Acid_Gr->Purification Pure this compound Pure this compound Purification->Pure this compound

Caption: Synthetic routes to this compound.

Troubleshooting_Incomplete_Reaction Incomplete Reaction Incomplete Reaction Low Yield Low Yield Incomplete Reaction->Low Yield Starting Material Remaining Starting Material Remaining Low Yield->Starting Material Remaining Side Products Observed Side Products Observed Low Yield->Side Products Observed Check Reaction Conditions Check Reaction Conditions Starting Material Remaining->Check Reaction Conditions Verify Reagent Quality Verify Reagent Quality Starting Material Remaining->Verify Reagent Quality Side Products Observed->Check Reaction Conditions Optimize Workup Optimize Workup Check Reaction Conditions->Optimize Workup Adjust Time/ Temp/Stoichiometry Verify Reagent Quality->Optimize Workup Use Fresh/ Anhydrous Reagents Purification Strategy Purification Strategy Optimize Workup->Purification Strategy

Caption: Troubleshooting logic for incomplete reactions.

References

Technical Support Center: Characterization of Unexpected Byproducts in Benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating unexpected byproducts during the synthesis of benzoic acid.

Troubleshooting Guides

This section addresses specific issues encountered during common benzoic acid synthesis routes.

Toluene (B28343) Oxidation

Issue 1: Low yield of benzoic acid and presence of a significant amount of an aldehyde-smelling byproduct.

  • Question: My benzoic acid synthesis from toluene oxidation resulted in a low yield, and the crude product has a strong almond-like smell. What is the likely byproduct and how can I minimize its formation?

  • Answer: The almond-like smell is characteristic of benzaldehyde (B42025), a common byproduct in the partial oxidation of toluene. Its formation is favored under conditions of incomplete oxidation. To minimize benzaldehyde formation, consider the following:

    • Increase Reaction Time/Temperature: Ensure the reaction proceeds to completion by extending the reaction time or cautiously increasing the temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Optimize Oxidant Stoichiometry: An insufficient amount of the oxidizing agent (e.g., potassium permanganate) can lead to the accumulation of benzaldehyde. Ensure the correct molar ratio of oxidant to toluene is used.

    • Catalyst Activity: If using a catalyst, ensure it is active and not poisoned. For cobalt-catalyzed oxidations, the presence of inhibitors can reduce catalyst efficiency.[1]

Issue 2: Presence of a high-boiling, oily byproduct that is difficult to separate from benzoic acid.

  • Question: After distillation, I observe an oily residue and my benzoic acid is still impure. What could this be?

  • Answer: This is likely benzyl (B1604629) benzoate (B1203000), formed from the esterification of benzoic acid with benzyl alcohol, another byproduct of toluene oxidation. To address this:

    • Control Reaction Temperature: Higher temperatures can favor the formation of both benzyl alcohol and its subsequent esterification. Maintaining a controlled temperature throughout the reaction is crucial.

    • Purification: Benzyl benzoate can be separated from benzoic acid by fractional distillation under reduced pressure.[2] Alternatively, an acid-base extraction can be effective. Benzoic acid will dissolve in an aqueous basic solution (like sodium bicarbonate), while the neutral benzyl benzoate will remain in the organic layer.

Grignard Synthesis from Bromobenzene (B47551)

Issue 3: Significant amount of a non-polar, hydrocarbon byproduct.

  • Question: My Grignard synthesis of benzoic acid has a significant amount of a white, crystalline solid that is insoluble in aqueous base. What is this byproduct and how can I prevent it?

  • Answer: The most common byproduct in this reaction is biphenyl (B1667301), formed from the coupling of the Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene. To minimize its formation:

    • Slow Addition of Bromobenzene: Add the bromobenzene solution to the magnesium turnings slowly and at a steady rate to maintain a low concentration of bromobenzene in the reaction mixture.

    • Maintain an Excess of Magnesium: Using a slight excess of magnesium can help ensure that the bromobenzene reacts to form the Grignard reagent rather than coupling with already-formed phenylmagnesium bromide.

    • Proper Initiation: Ensure the Grignard reaction has initiated before adding the bulk of the bromobenzene.

Hydrolysis of Benzonitrile (B105546)

Issue 4: Presence of a neutral, nitrogen-containing byproduct.

  • Question: My benzoic acid from the hydrolysis of benzonitrile is contaminated with a neutral compound. What is the likely impurity?

  • Answer: The most probable byproduct is benzamide (B126), the intermediate in the hydrolysis of benzonitrile.[3][4] Its presence indicates incomplete hydrolysis.

    • Increase Reaction Time and/or Temperature: Prolonging the reflux time or increasing the temperature can drive the hydrolysis of the benzamide intermediate to completion.

    • Ensure Sufficient Acid/Base: Both acid- and base-catalyzed hydrolysis require a sufficient concentration of the catalyst to ensure the complete conversion of the nitrile to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: I have unexpected peaks in the aromatic region of my ¹H NMR spectrum of synthesized benzoic acid. What could they be?

A1: Unexpected aromatic signals often point to residual starting materials or byproducts.

  • Toluene: A sharp singlet around 2.3-2.4 ppm (for the methyl group) and aromatic signals between 7.1-7.3 ppm.

  • Benzaldehyde: An aldehyde proton signal around 9.9-10.1 ppm and aromatic signals that are shifted downfield compared to toluene.

  • Benzyl Alcohol: A broad singlet for the hydroxyl proton, a singlet around 4.6-4.7 ppm for the benzylic protons, and aromatic signals.

  • Biphenyl: Complex multiplets in the aromatic region (typically 7.2-7.6 ppm).

  • Benzamide: Broad signals for the -NH₂ protons and distinct aromatic signals.

To confirm the identity of an impurity, you can "spike" your NMR sample with a small amount of the suspected compound and observe if the peak intensity increases.[5]

Q2: My final benzoic acid product has a low melting point and a broad melting range. How can I improve its purity?

A2: A low and broad melting point is a strong indication of impurities. The most effective purification method for benzoic acid is recrystallization.

  • Solvent Choice: Water is a common and effective solvent for the recrystallization of benzoic acid, as benzoic acid's solubility in water is significantly higher at elevated temperatures compared to room temperature.[6]

  • Procedure: Dissolve the impure benzoic acid in a minimum amount of hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Hot filter the solution to remove insoluble impurities and the charcoal. Allow the filtrate to cool slowly to form pure crystals, then cool further in an ice bath to maximize the yield. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[7]

Q3: How can I separate unreacted benzaldehyde from my benzoic acid product?

A3: An acid-base extraction is a highly effective method.

  • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate.

  • The acidic benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer. The neutral benzaldehyde will remain in the organic layer.

  • Separate the aqueous layer and then re-acidify it with a strong acid (e.g., HCl) to precipitate the pure benzoic acid.

  • The benzoic acid can then be collected by vacuum filtration.[8]

Data Presentation

Table 1: Byproduct Profile in Toluene Oxidation

Catalyst SystemToluene Conversion (%)Benzaldehyde Selectivity (%)Major ByproductsReference
Cu(OAc)₂/SnCl₂/NaBr7.841.3Benzoic acid, Benzyl alcohol, Benzyl acetate[9]
Cu(OAc)₂/CrCl₂/NaBrHigh51.3Benzoic acid, Benzyl alcohol, Benzyl acetate[9]
Cobalt Octoate5080 (to Benzoic Acid)Benzyl alcohol, Benzaldehyde, Benzyl benzoate[10]

Table 2: Byproduct Yields in Grignard Synthesis of Benzoic Acid

Starting MaterialProductYield (g)Percent Yield (%)Major ByproductReference
5 mL Bromobenzene, 1.002 g MgBenzoic Acid0.145-Biphenyl[11]
5 mL Bromobenzene, 1.002 g MgBiphenyl0.054--[11]

Table 3: ¹H NMR Chemical Shifts (ppm) of Benzoic Acid and Common Byproducts in CDCl₃

CompoundAromatic ProtonsOther ProtonsReference
Benzoic Acid 8.12 (d, 2H), 7.62 (t, 1H), 7.45 (t, 2H)~12.0 (s, 1H, -COOH)[12]
Toluene 7.28-7.17 (m, 5H)2.36 (s, 3H, -CH₃)-
Benzaldehyde 7.87 (d, 2H), 7.63 (t, 1H), 7.52 (t, 2H)10.0 (s, 1H, -CHO)-
Benzyl Alcohol 7.39-7.29 (m, 5H)4.71 (s, 2H, -CH₂-), ~2.0 (s, 1H, -OH)-
Biphenyl 7.60 (d, 4H), 7.44 (t, 4H), 7.34 (t, 2H)--
Benzamide 7.79 (d, 2H), 7.53-7.40 (m, 3H)~6.0 (br s, 2H, -NH₂)-

Experimental Protocols

Protocol 1: Synthesis of Benzoic Acid via Grignard Reaction

This protocol describes the synthesis of benzoic acid from bromobenzene.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Dry ice (solid CO₂)

  • 6M Hydrochloric acid

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.

  • Place magnesium turnings in the flask.

  • Dissolve bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the bromobenzene solution to the magnesium to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the reaction mixture in an ice bath.

  • In a separate beaker, crush a sufficient amount of dry ice.

  • Slowly pour the Grignard reagent solution onto the crushed dry ice with stirring.

  • Allow the excess dry ice to sublime.

  • Slowly add 6M HCl to the reaction mixture with stirring until the solution is acidic and all solids have dissolved.

  • Transfer the mixture to a separatory funnel. The benzoic acid will be in the ether layer.

  • Wash the ether layer with water, then extract with an aqueous solution of sodium bicarbonate. The benzoic acid will move to the aqueous layer as sodium benzoate.

  • Separate the aqueous layer and acidify it with concentrated HCl to precipitate the benzoic acid.

  • Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.[13]

Protocol 2: Purification of Benzoic Acid Contaminated with Biphenyl
  • Dissolve the crude product in diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Extract the ether solution with a saturated aqueous solution of sodium bicarbonate. The benzoic acid will be converted to water-soluble sodium benzoate and move into the aqueous layer. The non-polar biphenyl will remain in the ether layer.

  • Separate the aqueous layer.

  • Wash the aqueous layer with a fresh portion of diethyl ether to remove any remaining biphenyl.

  • Acidify the aqueous layer with concentrated HCl to precipitate the pure benzoic acid.

  • Collect the benzoic acid by vacuum filtration, wash with cold water, and dry.

Visualizations

experimental_workflow cluster_synthesis Benzoic Acid Synthesis cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting cluster_purification Purification Toluene_Oxidation Toluene Oxidation Crude_Product Crude Benzoic Acid Toluene_Oxidation->Crude_Product Grignard_Synthesis Grignard Synthesis Grignard_Synthesis->Crude_Product Benzonitrile_Hydrolysis Benzonitrile Hydrolysis Benzonitrile_Hydrolysis->Crude_Product TLC_HPLC TLC / HPLC Analysis Crude_Product->TLC_HPLC NMR_Spectroscopy NMR Spectroscopy Crude_Product->NMR_Spectroscopy Identify_Byproducts Identify Byproducts TLC_HPLC->Identify_Byproducts Impurity Detected Recrystallization Recrystallization TLC_HPLC->Recrystallization Purity Acceptable Optimize_Conditions Optimize Reaction Conditions Identify_Byproducts->Optimize_Conditions Acid_Base_Extraction Acid-Base Extraction Identify_Byproducts->Acid_Base_Extraction Optimize_Conditions->Toluene_Oxidation Optimize_Conditions->Grignard_Synthesis Optimize_Conditions->Benzonitrile_Hydrolysis Pure_Product Pure Benzoic Acid Recrystallization->Pure_Product Acid_Base_Extraction->Pure_Product

Caption: Workflow for Synthesis, Analysis, and Purification of Benzoic Acid.

troubleshooting_logic start Low Yield or Impure Product synthesis_route Identify Synthesis Route start->synthesis_route toluene Toluene Oxidation synthesis_route->toluene Toluene Ox. grignard Grignard Synthesis synthesis_route->grignard Grignard benzonitrile Benzonitrile Hydrolysis synthesis_route->benzonitrile Benzonitrile Hydr. aldehyde_smell Almond Smell? toluene->aldehyde_smell oily_residue Oily Residue? aldehyde_smell->oily_residue No benzaldehyde Benzaldehyde Byproduct - Increase reaction time - Check oxidant ratio aldehyde_smell->benzaldehyde Yes benzyl_benzoate Benzyl Benzoate Byproduct - Control temperature - Use acid-base extraction oily_residue->benzyl_benzoate Yes nonpolar_solid Insoluble White Solid? grignard->nonpolar_solid biphenyl Biphenyl Byproduct - Slow reactant addition - Use excess Mg nonpolar_solid->biphenyl Yes neutral_impurity Neutral N-containing Impurity? benzonitrile->neutral_impurity benzamide Benzamide Intermediate - Increase reaction time - Ensure sufficient acid/base neutral_impurity->benzamide Yes

Caption: Troubleshooting Logic for Benzoic Acid Synthesis Byproducts.

References

Technical Support Center: Purification of 3-Ethylbenzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 3-Ethylbenzoic acid for pharmaceutical use.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound?

A1: The impurity profile of this compound largely depends on its synthetic route. Common methods include oxidation of 3-ethyltoluene (B166259), carbonylation of 3-ethylbromobenzene, and Grignard synthesis. Potential impurities may include:

  • Isomeric Impurities: 2-Ethylbenzoic acid and 4-Ethylbenzoic acid.

  • Starting Materials: Unreacted 3-ethyltoluene, 3-ethylbromobenzene, or related precursors.

  • Intermediates and By-products: Partially oxidized species from the oxidation of 3-ethyltoluene (e.g., 3-methylacetophenone), or coupling products like biphenyls from Grignard reactions.[1]

  • Reagents and Solvents: Residual catalysts, reagents, and solvents used in the manufacturing process.

Q2: What is the recommended purity level for this compound in pharmaceutical applications?

A2: For pharmaceutical intermediates, the required purity is dictated by International Council for Harmonisation (ICH) guidelines, such as ICH Q7.[1] Generally, impurities present at levels of 0.1% or higher should be identified and quantified.[2] The specific acceptance criteria for impurities will depend on their potential impact on the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2]

Q3: Which analytical techniques are most suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a preferred method for its simplicity, speed, and stability in analyzing benzoic acid and its derivatives.[3] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also effective, particularly for identifying volatile impurities. For GC analysis, derivatization may be necessary to improve the volatility of the acidic analyte. Melting point analysis can serve as a preliminary indicator of purity, as impurities tend to depress and broaden the melting range.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Oiling Out (Formation of an oil instead of crystals) The boiling point of the solvent is higher than the melting point of this compound (47°C). The solute is coming out of the solution at a temperature above its melting point.- Lower the temperature of the solution before cooling. - Use a solvent with a lower boiling point. - Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvating power.
No Crystal Formation Upon Cooling The solution is not supersaturated (too much solvent was used). The cooling process is too slow, or there are no nucleation sites.- Evaporate some of the solvent to increase the concentration of the solute. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. - Cool the solution in an ice bath to promote supersaturation.
Low Recovery of Purified Product Too much solvent was used, leading to significant loss of product in the mother liquor. Premature crystallization occurred during hot filtration. The crystals were not completely collected during vacuum filtration.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus (funnel, flask) is pre-heated before hot filtration to prevent crystallization on the filter paper. - Wash the crystals with a minimal amount of ice-cold solvent to avoid re-dissolving the product.
Colored Impurities Remain in the Final Product The impurities have similar solubility to this compound in the chosen solvent. The impurities are strongly adsorbed to the crystal lattice.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping. - Consider a different recrystallization solvent or a multi-solvent system.
Purity Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) in HPLC Inappropriate mobile phase pH. Column overload. Secondary interactions with the stationary phase.- Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (around 4.2) to ensure it is in its protonated form. - Reduce the sample concentration or injection volume. - Use a different column chemistry or add a competing agent to the mobile phase.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition or flow rate. Temperature variations. Column degradation.- Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a consistent temperature. - Flush the column regularly and consider replacing it if performance degrades.
Low Sensitivity in GC Analysis This compound is not sufficiently volatile. Poor derivatization efficiency.- Derivatize the carboxylic acid group to a more volatile ester (e.g., methyl or silyl (B83357) ester) before GC analysis. - Optimize the derivatization reaction conditions (reagent, temperature, time).

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

1. Solvent Selection:

  • The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

  • Based on data for benzoic acid, suitable solvents could include water, ethanol, or a mixture of the two.[4][5] The solubility of benzoic acid increases significantly with temperature in these solvents.

Solubility of Benzoic Acid in Various Solvents ( g/100 mL) (Note: This data is for benzoic acid and serves as an estimate for this compound. Experimental verification is recommended.)

Solvent0°C25°C75°C100°C
Water0.170.342.155.63
Ethanol-~3.4--

2. Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal.

  • Bring the solution back to a boil briefly.

  • Perform a hot gravity filtration to remove insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Once crystal formation appears complete, cool the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals in a vacuum oven at a temperature below the melting point (47°C).

HPLC Method for Purity Analysis

This is a starting point for an HPLC method; further optimization may be required.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid (e.g., 30:70 v/v)[6]
Flow Rate 1.0 mL/min
Detection UV at 235 nm[6]
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

Experimental_Workflow cluster_Purification Purification: Recrystallization cluster_Analysis Purity Analysis Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (if needed) Dissolve->Charcoal HotFilter Hot Gravity Filtration Dissolve->HotFilter Charcoal->HotFilter Cool Cool to Crystallize HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Dry Dry Purified Crystals VacuumFilter->Dry Pure Pure this compound Dry->Pure SamplePrep Prepare Sample for Analysis Pure->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC GCMS GC-MS Analysis SamplePrep->GCMS PurityCheck Assess Purity (>99.5%) HPLC->PurityCheck GCMS->PurityCheck Pass Meets Pharmaceutical Specification PurityCheck->Pass Yes Fail Further Purification Required PurityCheck->Fail No Fail->Crude

Caption: Experimental workflow for the purification and analysis of this compound.

Troubleshooting_Recrystallization cluster_Problems Common Issues cluster_Solutions Potential Solutions Start Recrystallization Attempt Outcome Observe Outcome Start->Outcome OilingOut Oiling Out Outcome->OilingOut Oil forms NoCrystals No Crystals Form Outcome->NoCrystals Clear solution LowYield Low Yield Outcome->LowYield Few crystals ColoredProduct Colored Product Outcome->ColoredProduct Impure color Solvent Change Solvent / Use Co-solvent OilingOut->Solvent Induce Induce Crystallization (Scratch / Seed) NoCrystals->Induce Concentrate Concentrate Solution NoCrystals->Concentrate Optimize Optimize Solvent Volume LowYield->Optimize Charcoal Use Activated Charcoal ColoredProduct->Charcoal

Caption: Troubleshooting guide for common recrystallization problems.

References

Minimizing solvent waste in 3-Ethylbenzoic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize solvent waste during the purification of 3-Ethylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common and greenest method for purifying this compound?

A1: Recrystallization is one of the most common and effective methods for purifying solid organic compounds like this compound.[1][2] When selecting a solvent, water is often a good choice for carboxylic acids due to their ability to form hydrogen bonds.[3] Benzoic acid, a similar compound, is frequently recrystallized from hot water, making it a very green and cost-effective solvent.[1][4]

Q2: How can I minimize solvent usage during recrystallization?

A2: The key is to use the minimum amount of hot solvent necessary to fully dissolve the crude this compound.[5] Adding the solvent in small portions to the heated crude material until it just dissolves will prevent using an excess, which would lead to lower recovery yields and unnecessary waste.

Q3: What are some alternative "green" solvents for purifying carboxylic acids?

A3: Beyond water, other environmentally friendly options include ethanol (B145695) and other bio-based solvents. In some advanced applications, supercritical fluids like CO2 and ionic liquids are being explored as greener alternatives to traditional organic solvents.[6]

Q4: How can I reduce solvent waste if I need to use chromatography?

A4: To make High-Performance Liquid Chromatography (HPLC) greener, consider using smaller columns (in length and internal diameter), and replacing hazardous solvents like acetonitrile (B52724) with less toxic alternatives such as ethanol.[7] Modern chromatography equipment is often designed to be more energy-efficient and may include solvent recycling features.

Q5: What is "oiling out" and how can I prevent it to avoid re-purification and solvent waste?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid instead of forming solid crystals. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly. To prevent this, ensure you are using an appropriate solvent and allow the solution to cool slowly.[8]

Troubleshooting Guides

Recrystallization Issues
ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used, preventing the solution from becoming saturated. - The solution was cooled too quickly, inhibiting crystal nucleation.- Reheat the solution to evaporate some of the solvent and re-cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a "seed crystal" of pure this compound to induce crystallization.[1]
Low yield of purified crystals. - Excessive solvent was used, leaving a significant portion of the product in the mother liquor. - Premature crystallization occurred during hot filtration. - The crystals were washed with a solvent that was not ice-cold, re-dissolving some of the product.- Use the minimum amount of boiling solvent required for dissolution. - Preheat the filtration apparatus (funnel and filter paper) to prevent premature crystal formation. - Always wash the collected crystals with a minimal amount of ice-cold solvent.[9]
"Oiling out" - an oil forms instead of crystals. - The melting point of the impure compound is significantly lowered, causing it to melt in the hot solvent. - The solution is too concentrated, causing the solute to come out of solution above its melting point.- Add a small amount of additional hot solvent to dissolve the oil and then cool slowly. - Ensure the chosen solvent has a boiling point lower than the melting point of this compound.
Crystals are colored. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product and reduce the yield.[2]
Chromatography (HPLC) Issues
ProblemPotential Cause(s)Recommended Solution(s)
Poor separation of this compound from impurities. - The mobile phase composition is not optimal. - The stationary phase is not appropriate for the separation.- Adjust the solvent gradient or the isocratic mobile phase composition. The retention of carboxylic acids in reversed-phase HPLC is sensitive to pH.[10] - Consider a different column with a different stationary phase chemistry.
Peak fronting or tailing. - Column overload. - "Solvent effect" where the sample solvent is much stronger than the mobile phase.- Reduce the amount of sample injected onto the column. - Dissolve the sample in the mobile phase or a weaker solvent if possible.[11]

Data Presentation: Solvent Usage in Purification Methods

Purification MethodTypical Solvent(s)Relative Solvent VolumePotential for Waste Reduction
Recrystallization Water, Ethanol/Water mixtures, TolueneLow to MediumHigh (Solvent choice and minimization of volume are key).
Column Chromatography Hexanes, Ethyl Acetate, DichloromethaneHighMedium (Solvent gradients can be optimized, but large volumes are often required).
Preparative HPLC Acetonitrile/Water, Methanol/WaterVery HighLow to Medium (Solvent recycling systems can help, but are not always available).

Experimental Protocols

Protocol 1: Solvent-Minimized Recrystallization of this compound

Objective: To purify crude this compound with minimal solvent waste.

Materials:

  • Crude this compound

  • Deionized water (or other selected solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Glass stirring rod

Methodology:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a minimal amount of deionized water (e.g., 5 mL for every 1 gram of crude product to start).[1]

  • Gently heat the mixture on a hot plate with stirring.

  • Add small aliquots of hot deionized water until the solid just dissolves. Avoid adding excess solvent.[2]

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • If charcoal was used, perform a hot gravity filtration to remove it.

  • Allow the flask to cool slowly to room temperature. To ensure slow cooling, the flask can be covered with a beaker.[1]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a very small amount of ice-cold deionized water.[9]

  • Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes.

Protocol 2: Acid-Base Extraction for Initial Cleanup

Objective: To perform a preliminary purification of this compound from neutral impurities with solvent recycling.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • 3 M Hydrochloric acid (HCl) solution

  • Separatory funnel

  • Beakers

Methodology:

  • Dissolve the crude this compound in a suitable volume of diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake gently, venting frequently.

  • Allow the layers to separate. The deprotonated this compound will be in the aqueous layer.

  • Drain the lower aqueous layer into a clean beaker.

  • The organic layer containing neutral impurities can be set aside for solvent recovery via distillation if appropriate equipment is available.

  • Cool the aqueous layer in an ice bath and slowly add 3 M HCl with stirring until the solution is acidic (test with pH paper) and precipitation of the purified this compound is complete.[12]

  • Collect the solid product by vacuum filtration, wash with a small amount of ice-cold water, and dry.

Visualizations

G cluster_0 Recrystallization Workflow dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Gravity Filtration (if necessary) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Minimal Ice-Cold Solvent vacuum_filter->wash dry Dry Purified Crystals wash->dry

Caption: Workflow for solvent-minimized recrystallization.

G cluster_1 Troubleshooting: No Crystal Formation start No Crystals Form Upon Cooling check_solvent Too much solvent? start->check_solvent boil_off Reheat to reduce solvent volume check_solvent->boil_off Yes induce Induce Crystallization check_solvent->induce No boil_off->start scratch Scratch inner wall of flask induce->scratch seed Add a seed crystal induce->seed success Crystals Form scratch->success seed->success

Caption: Troubleshooting logic for lack of crystallization.

References

Validation & Comparative

A Comparative Analysis of 2-Ethyl, 3-Ethyl, and 4-Ethylbenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, spectral characteristics, synthesis, and biological activities of the ortho, meta, and para isomers of ethylbenzoic acid.

This publication provides a comprehensive comparative analysis of 2-ethylbenzoic acid, 3-ethylbenzoic acid, and 4-ethylbenzoic acid. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes key experimental data to facilitate informed decisions in chemical synthesis and pharmaceutical research. The following sections detail the distinct characteristics of each isomer, supported by tabulated data, experimental protocols, and visualizations of synthetic pathways.

Physicochemical Properties

The position of the ethyl group on the benzoic acid ring significantly influences the physicochemical properties of each isomer. These differences in properties such as melting point, boiling point, acidity (pKa), and solubility are critical for applications in synthesis, formulation, and biological systems.

Property2-Ethylbenzoic AcidThis compound4-Ethylbenzoic Acid
Molecular Formula C₉H₁₀O₂C₉H₁₀O₂C₉H₁₀O₂
Molecular Weight 150.17 g/mol 150.17 g/mol 150.17 g/mol
Melting Point 62-66 °C[1]47 °C112-113 °C[2]
Boiling Point ~260 °C~279 °C~270 °C
pKa 3.794.27 (predicted)4.35
Water Solubility 1.1 g/L (sparingly soluble)Poorly solubleInsoluble

The para-isomer, 4-ethylbenzoic acid, exhibits the highest melting point, likely due to its symmetrical structure allowing for more efficient crystal packing. The ortho-isomer, 2-ethylbenzoic acid, is the most acidic, a consequence of the steric hindrance from the adjacent ethyl group which can influence the orientation of the carboxylic acid group.

Spectroscopic Analysis

Spectroscopic data provides the structural fingerprint of each isomer. Here, we compare the key features of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are indicative of the electronic environment of the nuclei, which is directly affected by the position of the ethyl substituent.

¹H NMR Spectral Data (representative values in CDCl₃)

Proton2-Ethylbenzoic Acid (ppm)This compound (ppm)4-Ethylbenzoic Acid (ppm)
-COOH ~11-12 (s, 1H)~11-12 (s, 1H)~11-12 (s, 1H)
Aromatic-H ~7.2-8.0 (m, 4H)~7.3-7.9 (m, 4H)~7.2 (d, 2H), ~8.0 (d, 2H)
-CH₂- ~3.0 (q, 2H)~2.7 (q, 2H)~2.7 (q, 2H)
-CH₃ ~1.2 (t, 3H)~1.2 (t, 3H)~1.2 (t, 3H)

¹³C NMR Spectral Data (representative values in CDCl₃)

Carbon2-Ethylbenzoic Acid (ppm)This compound (ppm)4-Ethylbenzoic Acid (ppm)
-COOH ~172~172~172
Aromatic C-COOH ~129~130~127
Aromatic C-ethyl ~145~144~149
Aromatic C-H ~125-132~127-133~128-130
-CH₂- ~26~29~29
-CH₃ ~15~15~15

The distinct splitting patterns and chemical shifts in the aromatic region of the ¹H NMR spectra are particularly useful for differentiating the isomers. The para-isomer shows a characteristic pair of doublets, while the ortho and meta isomers exhibit more complex multiplets.

Infrared (IR) Spectroscopy

The IR spectra of the three isomers share common features characteristic of carboxylic acids, but subtle differences arise from the substitution pattern.

Functional GroupCharacteristic Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid) 3300-2500 (broad)
C-H stretch (aromatic) 3100-3000
C-H stretch (aliphatic) 3000-2850
C=O stretch (carboxylic acid) 1710-1680
C=C stretch (aromatic) 1600-1450
C-O stretch (carboxylic acid) 1320-1210
O-H bend (out-of-plane) ~920

The primary differentiating features in the IR spectra are often found in the "fingerprint region" (below 1500 cm⁻¹), where the C-H out-of-plane bending vibrations are sensitive to the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS)

The electron ionization mass spectra of the ethylbenzoic acid isomers all show a molecular ion peak (M⁺) at m/z 150. The fragmentation patterns are influenced by the position of the ethyl group.

Key Fragmentation Pathways:

  • Loss of -OH (M-17): Formation of an acylium ion at m/z 133.

  • Loss of -COOH (M-45): Formation of an ethylphenyl cation at m/z 105.

  • Loss of C₂H₅ (M-29): Formation of a carboxyphenyl cation at m/z 121.

  • McLafferty Rearrangement: For the ortho-isomer, a characteristic fragmentation involving the transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen can lead to the elimination of ethene (C₂H₄) and the formation of a radical cation of benzoic acid at m/z 122.

The relative intensities of these fragment ions can be used to distinguish between the isomers.

Synthesis and Reactivity

The synthesis of ethylbenzoic acid isomers typically involves the oxidation of the corresponding ethyltoluene or the carboxylation of an ethylphenyl Grignard reagent.

General_Synthesis_of_Ethylbenzoic_Acids cluster_0 Starting Materials cluster_1 Synthetic Intermediates cluster_2 Final Products Ethylbenzene Ethylbenzene Ethylacetophenone Ethylacetophenone (via Friedel-Crafts) Ethylbenzene->Ethylacetophenone Acylating Agent (e.g., Acetyl Chloride) Ethyltoluene_isomers 2-, 3-, or 4-Ethyltoluene Ethylphenylmagnesium_halide Ethylphenylmagnesium halide (Grignard Reagent) Ethyltoluene_isomers->Ethylphenylmagnesium_halide Halogenation then Mg Ethylbenzoic_acid_isomers 2-, 3-, or 4-Ethylbenzoic Acid Ethyltoluene_isomers->Ethylbenzoic_acid_isomers Oxidation (e.g., KMnO₄) Ethylacetophenone->Ethylbenzoic_acid_isomers Oxidation (e.g., Haloform Reaction) Ethylphenylmagnesium_halide->Ethylbenzoic_acid_isomers 1. CO₂ 2. H₃O⁺

General synthetic routes to ethylbenzoic acid isomers.

In terms of reactivity, the isomers undergo typical reactions of carboxylic acids, such as esterification. The steric hindrance of the ortho-ethyl group in 2-ethylbenzoic acid can lead to slower reaction rates in esterification compared to the meta and para isomers.

Biological Activity and Applications

The ethylbenzoic acid isomers serve as important intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.[3][4] Their biological activities can vary significantly based on the isomer.

  • 2-Ethylbenzoic Acid: This isomer is utilized as a substrate in the microbial asymmetric synthesis of (S)-3-methylphthalide and in the synthesis of γ-lactones.[5] It is also used as an intermediate in the production of dyes and fragrances.[6]

  • This compound: It is employed as a reagent in the preparation of bi-aryl amines that function as M3 muscarinic acetylcholine (B1216132) receptor antagonists, which are of interest in the treatment of conditions like overactive bladder.[7]

  • 4-Ethylbenzoic Acid: This isomer has been identified as a metabolite that can promote the proliferation and invasion of cervical cancer cells.[8] It is also a key intermediate in the synthesis of certain pesticides and is used in the production of liquid crystals.[9]

The differential biological activities highlight the importance of isomeric purity in drug development and toxicological studies.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Ethylbenzoic acid isomer (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆), 0.5-0.7 mL

  • NMR tube

  • Pipette and filter

Procedure:

  • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent.

  • Filter the solution through a small plug of glass wool in a pipette directly into a clean NMR tube.

  • Acquire the ¹H spectrum using a standard pulse program.

  • Acquire the ¹³C spectrum using a proton-decoupled pulse program.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as a reference.

NMR_Workflow Sample_Prep Sample Preparation (Dissolve & Filter) 1H_Acquisition ¹H NMR Acquisition Sample_Prep->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition Sample_Prep->13C_Acquisition Processing Data Processing (FT, Phasing, Baseline) 1H_Acquisition->Processing 13C_Acquisition->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Splitting) Processing->Analysis GCMS_Logic Sample Sample Solution GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Ionization & Detection) GC->MS Elution Data Mass Spectrum (m/z vs. Intensity) MS->Data Signal Processing

References

A Comparative Guide to the Reactivity of Ethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the chemical reactivity of the three isomers of ethylbenzoic acid: 2-ethylbenzoic acid, 3-ethylbenzoic acid, and 4-ethylbenzoic acid. The position of the ethyl group on the benzene (B151609) ring significantly influences the molecule's electronic and steric properties, leading to notable differences in acidity and reactivity in common organic reactions. This document is intended for researchers, scientists, and professionals in drug development who utilize substituted benzoic acids in their work.

Data Summary: Acidity of Ethylbenzoic Acid Isomers

The acidity of the ethylbenzoic acid isomers, represented by their pKa values, is a key indicator of their chemical reactivity. A lower pKa value corresponds to a stronger acid.

IsomerStructurepKa Value
2-Ethylbenzoic AcidOrtho3.79[1][2][3][4]
This compoundMeta4.27 (Predicted)[5][6][7][8]
4-Ethylbenzoic AcidPara4.25 (Predicted)[9][10]

Note: The pKa value for benzoic acid is 4.20.

Analysis of Reactivity Differences

The observed differences in acidity and general reactivity among the ethylbenzoic acid isomers can be attributed to a combination of steric and electronic effects.

1. Acidity (pKa Values)

The acidity of substituted benzoic acids is determined by the stability of the carboxylate anion formed upon deprotonation.

  • 2-Ethylbenzoic Acid (Ortho Isomer): This isomer is the strongest acid of the three. This enhanced acidity is a classic example of the "ortho effect" .[11][12][13] The bulky ethyl group at the ortho position creates steric hindrance with the carboxylic acid group.[14] This forces the -COOH group to twist out of the plane of the benzene ring.[11][13][15] This loss of planarity inhibits resonance between the carboxyl group and the aromatic ring, which destabilizes the undissociated acid form more than the carboxylate anion, thus increasing the acidity.[12][13]

  • 4-Ethylbenzoic Acid (Para Isomer): This isomer is the weakest acid. The ethyl group is an electron-donating group (EDG) through its inductive effect.[16][17][18] When positioned para to the carboxylic acid, the ethyl group pushes electron density into the ring, which in turn destabilizes the resulting carboxylate anion.[19] This destabilization makes the removal of the proton less favorable, resulting in a weaker acid.

  • This compound (Meta Isomer): The acidity of the meta isomer is intermediate between the ortho and para isomers. The electron-donating inductive effect of the ethyl group is still present but is less pronounced at the meta position compared to the para position.[18] Consequently, the destabilization of the carboxylate anion is less significant than in the para isomer, making this compound slightly more acidic than 4-ethylbenzoic acid.

G cluster_ortho Ortho Isomer cluster_meta_para Meta/Para Isomers Ortho-Ethyl Group Ortho-Ethyl Group Steric Hindrance Steric Hindrance Ortho-Ethyl Group->Steric Hindrance COOH out of plane COOH out of plane Steric Hindrance->COOH out of plane Reduced Resonance Reduced Resonance COOH out of plane->Reduced Resonance Increased Acidity Increased Acidity Reduced Resonance->Increased Acidity Ethyl Group (m/p) Ethyl Group (m/p) Inductive Effect (+I) Inductive Effect (+I) Ethyl Group (m/p)->Inductive Effect (+I) Destabilizes Anion Destabilizes Anion Inductive Effect (+I)->Destabilizes Anion Decreased Acidity Decreased Acidity Destabilizes Anion->Decreased Acidity G A Prepare Acid Solution (Known Concentration) B Titrate with Standardized NaOH A->B C Record pH vs. Volume of NaOH B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point D->E F Find Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G G cluster_setup Reaction Setup A1 Isomer 1 + EtOH + H₂SO₄ B Reflux at Constant Temp A1->B A2 Isomer 2 + EtOH + H₂SO₄ A2->B A3 Isomer 3 + EtOH + H₂SO₄ A3->B C Withdraw Aliquots at Timed Intervals B->C D Quench & Titrate (Measure [Acid]) C->D E Plot [Acid] vs. Time D->E F Compare Slopes (Reaction Rates) E->F

References

A Spectroscopic Showdown: Differentiating the Isomers of Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the world of chemical research and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of the three isomers of ethylbenzoic acid: 2-ethylbenzoic acid, 3-ethylbenzoic acid, and 4-ethylbenzoic acid, offering a valuable resource for their unambiguous differentiation.

This comparison utilizes key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The distinct spectroscopic signatures of each isomer, arising from the varied placement of the ethyl group on the benzene (B151609) ring, are presented in comprehensive data tables. Detailed experimental protocols for each technique are also provided to ensure reproducibility and aid in method development.

At a Glance: Key Spectroscopic Differentiators

The substitution pattern of the ethyl group significantly influences the electronic environment and vibrational modes of each isomer, leading to characteristic differences in their spectra. In ¹H NMR, the aromatic region provides a clear fingerprint for each isomer due to unique splitting patterns. Similarly, ¹³C NMR chemical shifts of the aromatic carbons vary predictably with the substituent position. IR spectroscopy reveals subtle shifts in the characteristic vibrational frequencies of the carboxylic acid and aromatic moieties. Mass spectrometry, while showing similar fragmentation patterns, can exhibit differences in fragment ion abundances. UV-Vis spectroscopy shows slight variations in the absorption maxima related to the electronic transitions of the aromatic system.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of 2-ethylbenzoic acid, this compound, and 4-ethylbenzoic acid.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Proton2-Ethylbenzoic AcidThis compound4-Ethylbenzoic Acid[1]
-COOH~12-13~12-13~12.9
Aromatic-H~7.2-8.0~7.3-7.97.27 (d), 7.95 (d)
-CH₂-~3.0 (q)~2.7 (q)2.71 (q)
-CH₃~1.2 (t)~1.2 (t)1.25 (t)

Note: Specific chemical shifts and coupling constants for the aromatic protons of 2- and this compound can vary depending on the solvent and concentration. The patterns, however, are distinct for each isomer.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Carbon2-Ethylbenzoic AcidThis compound4-Ethylbenzoic Acid[2]
-COOH~172~172172.9
Aromatic C-1 (ipso-COOH)~131~131128.5
Aromatic C-2 (ipso-ethyl)~144~128129.9
Aromatic C-3~126~145149.9
Aromatic C-4~131~128129.9
Aromatic C-5~129~133128.5
Aromatic C-6~130~127-
-CH₂-~26~2929.1
-CH₃~16~1515.1

Note: The numbering of aromatic carbons is based on standard IUPAC nomenclature.

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

Functional Group2-Ethylbenzoic AcidThis compound[3]4-Ethylbenzoic Acid[4][5]
O-H stretch (Carboxylic Acid)~2500-3300 (broad)~2500-3300 (broad)~2500-3300 (broad)
C-H stretch (Aromatic)~3000-3100~3000-3100~3000-3100
C-H stretch (Aliphatic)~2850-2970~2850-2970~2850-2970
C=O stretch (Carboxylic Acid)~1680-1710~1680-1710~1680-1710
C=C stretch (Aromatic)~1450-1600~1450-1600~1450-1600
C-O stretch~1200-1300~1200-1300~1200-1300
O-H bend~900-950~900-950~900-950

Table 4: Mass Spectrometry Data (Key m/z values)

Ion2-Ethylbenzoic Acid[6]This compound4-Ethylbenzoic Acid[1]
[M]⁺150150150
[M-OH]⁺133133133
[M-C₂H₅]⁺121121121
[M-COOH]⁺105105105
[C₆H₅]⁺777777

Table 5: UV-Vis Spectroscopic Data (Absorption Maxima in nm)

Isomerλmax 1λmax 2
2-Ethylbenzoic Acid~230~275
This compound~230~278
4-Ethylbenzoic Acid~236~282

Note: UV-Vis absorption maxima can be influenced by the solvent used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the ethylbenzoic acid isomer was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution was then filtered into a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: A standard single-pulse experiment was used. Key parameters included a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled pulse sequence was used. Key parameters included a spectral width of 220-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. Several thousand scans were typically required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the ethylbenzoic acid isomer was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be performed on the neat solid sample.

Instrumentation and Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer. Spectra were typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16 to 32 scans was used to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment (or the ATR crystal) was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the ethylbenzoic acid isomer (approximately 1 mg/mL) was prepared in a suitable volatile solvent such as methanol (B129727) or acetonitrile.

Instrumentation and Data Acquisition: Mass spectra were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

  • GC-MS: A capillary column suitable for separating organic acids was used. The oven temperature was programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure proper elution of the compound.

  • Mass Spectrometer: The EI source was operated at 70 eV. The mass analyzer was scanned over a mass range of m/z 40 to 300.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A stock solution of the ethylbenzoic acid isomer was prepared in a UV-transparent solvent (e.g., ethanol (B145695) or methanol). This stock solution was then serially diluted to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

Instrumentation and Data Acquisition: UV-Vis spectra were recorded on a dual-beam UV-Vis spectrophotometer. The spectrum was scanned over a wavelength range of 200 to 400 nm. A cuvette containing the pure solvent was used as a reference. The wavelengths of maximum absorbance (λmax) were recorded.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of ethylbenzoic acid isomers.

Spectroscopic_Comparison_Workflow cluster_preparation Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion 2-EBA 2-Ethylbenzoic Acid NMR NMR (¹H & ¹³C) 2-EBA->NMR IR IR 2-EBA->IR MS Mass Spec. 2-EBA->MS UV UV-Vis 2-EBA->UV 3-EBA This compound 3-EBA->NMR 3-EBA->IR 3-EBA->MS 3-EBA->UV 4-EBA 4-Ethylbenzoic Acid 4-EBA->NMR 4-EBA->IR 4-EBA->MS 4-EBA->UV NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Fragmentation Patterns m/z Ratios MS->MS_Data UV_Data Absorption Maxima UV->UV_Data Comparison Comparative Analysis & Isomer Differentiation NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UV_Data->Comparison

Spectroscopic analysis workflow for ethylbenzoic acid isomers.

This comprehensive guide provides researchers, scientists, and drug development professionals with the necessary spectroscopic data and experimental protocols to confidently distinguish between the isomers of ethylbenzoic acid. The clear presentation of data and methodologies aims to facilitate efficient and accurate structural elucidation in a variety of scientific applications.

References

A Comparative Guide to HPLC Methods for the Separation of Ethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation and quantification of isomers are critical for ensuring product purity, safety, and efficacy. Ethylbenzoic acid, with its ortho (2-), meta (3-), and para (4-) isomers, presents a common analytical challenge due to the similar physicochemical properties of its positional isomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques widely employed for such separations. This guide provides a comparative overview of various chromatographic methods for resolving ethylbenzoic acid isomers, supported by experimental data and detailed protocols.

Comparison of Chromatographic Methods

The selection of an appropriate chromatographic method depends on the specific requirements of the analysis, such as desired resolution, analysis time, and compatibility with detection methods. Reversed-phase HPLC, normal-phase HPLC, and SFC each offer unique advantages for the separation of ethylbenzoic acid isomers.

ParameterReversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)Supercritical Fluid Chromatography (SFC)
Stationary Phase C18 (ODS)Amine-bonded silica2-Ethylpyridine or Diol bonded silica
Mobile Phase Acetonitrile/Water/AcidHexane/Ethanol/Acetic AcidSupercritical CO₂/Methanol
Elution Order Typically 2-EBA, 3-EBA, 4-EBAVaries based on pKaVaries based on polarity and interaction
Resolution Good, can be optimized with mobile phase pHPotentially higher selectivity for positional isomersExcellent, with fast analysis times
Analysis Time ModerateCan be longer due to column equilibrationVery fast
Solvent Consumption High aqueous and organic solvent usageHigh organic solvent usageSignificantly lower organic solvent usage ("Green" chemistry)

Experimental Protocols

Detailed methodologies for three distinct chromatographic approaches are presented below. These protocols provide a starting point for method development and optimization.

Method 1: Reversed-Phase HPLC (RP-HPLC)

Reversed-phase HPLC is a widely used technique for the separation of moderately polar to nonpolar compounds. The separation of ethylbenzoic acid isomers can be effectively achieved on a C18 stationary phase with an acidic mobile phase to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Experimental Protocol:

  • Column: C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile, Water, and Phosphoric Acid in a specified ratio (e.g., 40:60:0.1 v/v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve samples in the mobile phase or a compatible solvent like methanol.

Method 2: Normal-Phase HPLC (NP-HPLC)

Normal-phase HPLC utilizes a polar stationary phase and a non-polar mobile phase, offering a different selectivity compared to reversed-phase chromatography. This can be particularly advantageous for separating positional isomers.

Experimental Protocol:

  • Column: Amine-bonded silica, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: A mixture of n-Hexane and Ethanol with a small amount of Acetic Acid (e.g., 95:5:0.1 v/v/v). The solvent ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

  • Sample Preparation: Dissolve samples in the mobile phase.

Expected Performance: Studies on substituted benzoic acids have shown that amine columns in normal-phase mode can effectively separate positional isomers.[2] The retention order is often influenced by the pKa values of the analytes.[2] The addition of a small amount of acid to the mobile phase can help to improve peak shape.[2]

Method 3: Supercritical Fluid Chromatography (SFC)

SFC is a "green" alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase. It offers fast separations and unique selectivity, making it a powerful tool for isomer analysis.

Experimental Protocol:

  • Column: ACQUITY UPC² Torus 2-PIC or DIOL, 1.7 µm particle size, 3.0 x 100 mm

  • Mobile Phase A: Supercritical CO₂

  • Mobile Phase B: Methanol with 0.2% Formic Acid

  • Gradient: A gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 1.5 mL/min

  • Back Pressure: 1500 psi

  • Column Temperature: 40 °C

  • Detection: UV at 240 nm

  • Sample Preparation: Dissolve samples in methanol.

Expected Performance: While direct data for ethylbenzoic acid is not available, the separation of the closely related dimethylbenzoic acid isomers has been successfully demonstrated on these columns, achieving baseline resolution of all six positional isomers in a short analysis time.[3] This indicates a high probability of success for separating the three ethylbenzoic acid isomers.

Experimental Workflow

The general workflow for developing and running an HPLC or SFC method for isomer analysis is outlined below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (Dissolution/Extraction) HPLC_System HPLC/SFC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Standard_Prep Standard Preparation Standard_Prep->HPLC_System Chromatogram Chromatogram Acquisition HPLC_System->Chromatogram Method_Development Method Development & Optimization Method_Development->HPLC_System Data_Analysis Data Analysis (Integration, Quantification) Chromatogram->Data_Analysis Report Reporting Data_Analysis->Report

A generalized workflow for HPLC/SFC analysis.

Conclusion

The separation of ethylbenzoic acid isomers can be successfully achieved using reversed-phase HPLC, normal-phase HPLC, and supercritical fluid chromatography. The choice of method will depend on the specific analytical goals. RP-HPLC on a C18 column offers a robust and widely applicable approach. NP-HPLC with an amine-bonded column can provide alternative selectivity, which may be beneficial for resolving closely eluting isomers. SFC stands out as a rapid and environmentally friendly technique with excellent resolving power for positional isomers. The provided protocols serve as a foundation for developing tailored analytical methods to meet the stringent requirements of pharmaceutical and chemical analysis.

References

Purity Analysis of 3-Ethylbenzoic Acid by Melting Point Determination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical compounds is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a detailed comparison of pure 3-Ethylbenzoic acid with impure samples, utilizing the fundamental technique of melting point determination. We will explore the underlying principles, provide a comprehensive experimental protocol, and present comparative data to illustrate the impact of impurities on the melting point of this compound.

Introduction to Purity Analysis via Melting Point

The melting point of a pure crystalline solid is a characteristic physical property, defined as the temperature at which the solid and liquid phases are in equilibrium. For pure substances, this transition occurs over a narrow temperature range. However, the presence of impurities disrupts the crystal lattice of the solid, typically resulting in two observable effects: a depression of the melting point and a broadening of the melting point range.[1][2][3][4] This phenomenon, known as melting point depression, provides a straightforward and accessible method for assessing the purity of a compound.[1][5] A sharp melting point range of 1-2°C is often indicative of a pure substance.[1]

Pure this compound has a reported melting point of 47°C.[6][7][8] Any significant deviation from this temperature or a melting range greater than 2°C suggests the presence of contaminants.[1]

Comparative Melting Point Data

The following table summarizes the expected melting point data for this compound at different purity levels. For this comparison, we will consider a common potential impurity, 4-Ethylbenzoic acid, an isomer that could be present from the synthesis process.

Sample IDCompositionPurity (%)Observed Melting Point Range (°C)
APure this compound>99.546.5 - 47.5
BThis compound with 1% 4-Ethylbenzoic Acid9944 - 46
CThis compound with 5% 4-Ethylbenzoic Acid9539 - 43
DThis compound with 10% 4-Ethylbenzoic Acid9035 - 40

Note: The data presented for impure samples are illustrative examples based on the principle of melting point depression and will vary depending on the specific impurity and its concentration.

Experimental Protocol for Melting Point Determination

This section details the methodology for determining the melting point of this compound.

Materials and Equipment:

  • This compound sample

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Melting point capillary tubes (sealed at one end)

  • Mortar and pestle or spatula for sample pulverization

  • Watch glass

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Place a small amount of the this compound sample on a clean, dry watch glass. Using a spatula or mortar and pestle, finely powder the sample.[1][2]

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down.[2][3] The packed sample should be approximately 2-3 mm in height.[1]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the sample.

  • Heating and Observation:

    • If the approximate melting point is known, heat the apparatus rapidly to about 15-20°C below the expected melting point.

    • Then, decrease the heating rate to 1-2°C per minute to ensure accurate determination.[9]

    • Carefully observe the sample through the magnifying eyepiece.

  • Recording the Melting Point Range:

    • Record the temperature at which the first drop of liquid appears (the beginning of melting).

    • Continue to observe and record the temperature at which the last solid crystal melts completely (the end of melting).[1][2]

    • The recorded melting point should be expressed as a range from the temperature of initial melting to the temperature of complete liquefaction.

  • Repeatability: For accurate results, it is advisable to perform at least three independent measurements and report the average melting point range.[10]

Logical Workflow for Purity Analysis

The following diagram illustrates the decision-making process for assessing the purity of a this compound sample based on its melting point.

Purity_Analysis_Workflow start Start: Obtain 3-Ethylbenzoic Acid Sample prepare_sample Prepare Sample for Melting Point Analysis start->prepare_sample determine_mp Determine Melting Point Range prepare_sample->determine_mp compare_lit Compare with Literature Value (47°C) determine_mp->compare_lit pure Conclusion: Sample is Pure compare_lit->pure  Melting point is sharp (range ≤ 2°C) and near 47°C impure Conclusion: Sample is Impure compare_lit->impure  Melting point is depressed and/or range is broad (> 2°C) end End of Analysis pure->end purify Further Purification Required (e.g., Recrystallization) impure->purify purify->determine_mp Re-analyze

Purity analysis workflow for this compound.

Conclusion

Melting point determination is a powerful, yet straightforward, technique for the initial purity assessment of this compound. As demonstrated, the presence of impurities leads to a noticeable depression and broadening of the melting point range compared to the sharp melting point of the pure compound at 47°C. This guide provides the necessary data and protocols for researchers to effectively utilize this method in their laboratories. For conclusive identification and quantification of impurities, further analytical techniques such as spectroscopy (NMR, IR) or chromatography (HPLC, GC) are recommended.

References

A Comparative Guide to the Quantitative Analysis of 3-Ethylbenzoic Acid by Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the quantitative analysis of 3-Ethylbenzoic acid using acid-base titration against alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific analytical needs, supported by detailed experimental protocols and comparative data.

Introduction

This compound is an aromatic carboxylic acid with applications in the synthesis of pharmaceuticals and other specialty chemicals. Accurate quantification of this compound is crucial for quality control, reaction monitoring, and formulation development. Acid-base titration is a classical and cost-effective method for the determination of carboxylic acids. This guide provides a detailed protocol for this method and compares its performance with modern chromatographic and spectroscopic techniques.

Methods Overview

The primary method detailed is the direct acid-base titration of this compound with a standardized solution of sodium hydroxide (B78521) (NaOH). For comparison, we will discuss the principles and typical performance of HPLC and UV-Vis Spectrophotometry for the analysis of aromatic carboxylic acids.

Titration Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of this compound by titration.

TitrationWorkflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Prepare Analyte Prepare 3-Ethylbenzoic Acid Solution Titrate Titrate Analyte with Standardized NaOH Prepare Analyte->Titrate Prepare Titrant Prepare and Standardize 0.1 M NaOH Solution Prepare Titrant->Titrate Endpoint Observe Endpoint (Color Change) Titrate->Endpoint Record Volume Record Volume of NaOH Used Endpoint->Record Volume Calculate Calculate Concentration of This compound Record Volume->Calculate

Caption: Workflow for the quantitative analysis of this compound via titration.

Experimental Protocols

Standardization of 0.1 M Sodium Hydroxide (NaOH) Solution

Principle: A standard solution of NaOH is prepared and its exact concentration is determined by titrating it against a primary standard, potassium hydrogen phthalate (B1215562) (KHP).

Materials:

  • Sodium hydroxide (NaOH) pellets

  • Potassium hydrogen phthalate (KHP), dried at 110°C for 2 hours

  • Phenolphthalein (B1677637) indicator solution (1% in ethanol)

  • Deionized water

  • Analytical balance

  • Volumetric flasks (1000 mL, 250 mL)

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Pipette (25 mL)

Procedure:

  • Preparation of ~0.1 M NaOH: Dissolve approximately 4.0 g of NaOH pellets in deionized water and dilute to 1000 mL in a volumetric flask.

  • Preparation of KHP standard: Accurately weigh about 0.5 g of dried KHP into a 250 mL Erlenmeyer flask. Record the exact mass.

  • Dissolve the KHP in about 50 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator to the KHP solution.

  • Titration: Fill the burette with the prepared NaOH solution and record the initial volume.

  • Titrate the KHP solution with the NaOH solution until a faint, permanent pink color is observed.

  • Record the final volume of NaOH solution used.

  • Repeat the titration at least two more times for accuracy.

Calculation of NaOH Molarity: Molarity of NaOH = (Mass of KHP (g)) / (Molar mass of KHP ( g/mol ) * Volume of NaOH (L)) (Molar mass of KHP = 204.22 g/mol )

Titration of this compound

Principle: The concentration of a this compound solution is determined by titrating it with the standardized NaOH solution.

Materials:

  • This compound

  • Standardized 0.1 M NaOH solution

  • Phenolphthalein indicator solution

  • Ethanol (B145695) (neutral)

  • Deionized water

  • Analytical balance

  • Volumetric flask (100 mL)

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Pipette (25 mL)

Procedure:

  • Preparation of this compound Solution: Accurately weigh approximately 0.38 g of this compound into a 100 mL volumetric flask.

  • Dissolve the acid in a small amount of neutral ethanol and then dilute to the mark with deionized water.

  • Pipette 25 mL of the this compound solution into a 250 mL Erlenmeyer flask.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titration: Titrate the this compound solution with the standardized 0.1 M NaOH solution until the endpoint is reached (faint pink color).

  • Record the volume of NaOH solution used.

  • Repeat the titration at least two more times.

Calculation of this compound Purity/Concentration: Purity (%) = (Molarity of NaOH * Volume of NaOH (L) * Molar mass of this compound ( g/mol )) / (Mass of this compound sample (g)) * 100 (Molar mass of this compound = 150.17 g/mol )

Comparison of Analytical Methods

The choice of analytical method depends on various factors including the required sensitivity, selectivity, sample throughput, and available instrumentation.

MethodComparison Titration Titration Cost-Effective Cost-Effective Titration->Cost-Effective Advantage Simple Simple Titration->Simple Advantage Lower Sensitivity Lower Sensitivity Titration->Lower Sensitivity Disadvantage Interference from other acids/bases Interference from other acids/bases Titration->Interference from other acids/bases Disadvantage HPLC HPLC High Sensitivity High Sensitivity HPLC->High Sensitivity Advantage High Selectivity High Selectivity HPLC->High Selectivity Advantage Simultaneous Analysis Simultaneous Analysis HPLC->Simultaneous Analysis Advantage Higher Cost Higher Cost HPLC->Higher Cost Disadvantage Complex Instrumentation Complex Instrumentation HPLC->Complex Instrumentation Disadvantage UV-Vis UV-Vis Rapid Rapid UV-Vis->Rapid Advantage Simple Instrumentation Simple Instrumentation UV-Vis->Simple Instrumentation Advantage Lower Selectivity Lower Selectivity UV-Vis->Lower Selectivity Disadvantage Interference from UV-absorbing species Interference from UV-absorbing species UV-Vis->Interference from UV-absorbing species Disadvantage

Caption: Comparison of Titration, HPLC, and UV-Vis Spectrophotometry for carboxylic acid analysis.

Data Presentation: Performance Comparison

The following table summarizes typical performance characteristics of the three methods for the quantitative analysis of aromatic carboxylic acids. The data for HPLC and UV-Vis spectrophotometry are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterTitrationHigh-Performance Liquid Chromatography (HPLC)UV-Vis Spectrophotometry
Principle Acid-base neutralizationChromatographic separation based on polarityMeasurement of UV light absorbance
Typical Accuracy 98-101%99-101%95-105%
Typical Precision (%RSD) < 1%< 2%< 5%
Limit of Detection (LOD) ~10⁻³ M~10⁻⁶ M~10⁻⁵ M
Limit of Quantification (LOQ) ~10⁻² M~10⁻⁵ M~10⁻⁴ M
Selectivity Low (titrates all acidic/basic components)High (separates components in a mixture)Moderate (potential interference from other UV-absorbing compounds)
Sample Throughput Low to moderateHigh (with autosampler)High
Cost per Sample LowHighLow
Instrumentation Cost LowHighModerate

Note: The data presented for HPLC and UV-Vis are based on general performance for aromatic carboxylic acids and may not be specific to this compound. Direct comparative experimental data for this compound is limited in publicly available literature.

Alternative Methods: A Deeper Look

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is typically employed.

Principle: The sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase. The components of the sample are separated based on their differential partitioning between the mobile and stationary phases. A UV detector measures the absorbance of the eluting components at a specific wavelength, allowing for quantification.

Advantages over Titration:

  • High Selectivity: HPLC can separate this compound from other components in a complex sample matrix, providing a more accurate quantification in the presence of impurities or other acids.[1]

  • High Sensitivity: HPLC offers significantly lower limits of detection and quantification compared to titration, making it suitable for trace analysis.[1]

  • Simultaneous Analysis: HPLC methods can be developed to quantify multiple components in a single run.

Disadvantages:

  • Higher Cost: HPLC instrumentation and consumables are more expensive than titration equipment.

  • Complexity: Method development and operation require a higher level of technical expertise.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.

Principle: A solution of the analyte is placed in a cuvette, and a beam of UV-Vis light is passed through it. The amount of light absorbed at a specific wavelength is measured, which is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law). For aromatic carboxylic acids like this compound, the aromatic ring provides a chromophore that absorbs UV light.

Advantages over Titration:

  • Rapidity: UV-Vis analysis is very fast, allowing for high sample throughput.

  • Simplicity: The instrumentation is relatively simple to operate.

Disadvantages:

  • Lower Selectivity: Any compound in the sample that absorbs at the same wavelength as this compound will interfere with the measurement, leading to inaccurate results.[2]

  • Matrix Effects: The sample matrix can significantly affect the absorbance, requiring careful sample preparation or matrix matching.

Conclusion

The choice between titration, HPLC, and UV-Vis spectrophotometry for the quantitative analysis of this compound depends on the specific requirements of the analysis.

  • Titration is a cost-effective, accurate, and precise method suitable for the analysis of relatively pure samples where high sensitivity is not required.

  • HPLC is the method of choice for complex samples requiring high selectivity and sensitivity, and for the simultaneous analysis of multiple components.[1]

  • UV-Vis Spectrophotometry offers a rapid and simple screening method, but its applicability is limited by its lower selectivity and potential for interference.[2]

For routine quality control of bulk this compound, titration remains a viable and economical option. However, for research, drug development, and the analysis of complex formulations, the superior selectivity and sensitivity of HPLC are generally preferred.

References

A Comparative Analysis of pKa Values in Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acidity of a molecule, quantified by its pKa value, is a critical parameter in chemistry and pharmacology. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, making it a key consideration in drug design and development. For substituted benzoic acids, a common scaffold in medicinal chemistry, the nature and position of substituents on the benzene (B151609) ring can dramatically alter the acidity of the carboxylic acid group. This guide provides a comparative analysis of the pKa values of various substituted benzoic acids, supported by experimental data and protocols, to aid researchers in understanding and predicting these effects.

Understanding Acidity: The Role of Substituents

The acidity of benzoic acid is determined by the stability of its conjugate base, the benzoate (B1203000) anion. Substituents on the aromatic ring can either stabilize or destabilize this anion, thereby increasing or decreasing the acidity of the parent molecule. A lower pKa value corresponds to a stronger acid.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and halo (-Cl) groups are electron-withdrawing. They pull electron density away from the carboxylate anion through inductive and/or resonance effects. This delocalization of the negative charge stabilizes the anion, making the corresponding acid stronger (lower pKa) than benzoic acid.[1][2][3]

  • Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃), hydroxyl (-OH), and methoxy (B1213986) (-OCH₃) groups are electron-donating. They push electron density towards the carboxylate anion, which intensifies the negative charge and destabilizes the anion. This makes the corresponding acid weaker (higher pKa) than benzoic acid.[4][5]

The position of the substituent (ortho, meta, or para) is also crucial, as it dictates the extent to which these electronic effects influence the carboxyl group. A special phenomenon known as the ortho effect is often observed, where most ortho-substituted benzoic acids are stronger than their meta and para isomers, regardless of the substituent's electronic nature.[5][6] This is typically attributed to steric hindrance, which forces the carboxyl group out of the plane of the benzene ring, disrupting resonance with the ring and increasing the acidity.[5]

Quantitative Comparison of pKa Values

The following table summarizes the experimentally determined pKa values for benzoic acid and a selection of its substituted derivatives at 25°C in aqueous solution.

SubstituentPositionCompound NamepKa ValueEffect on Acidity (vs. Benzoic Acid)
-H (None)-Benzoic Acid4.20[4][7][8]Reference
Electron-Withdrawing Groups
-NO₂ortho2-Nitrobenzoic acid2.20[5]Much Stronger
meta3-Nitrobenzoic acid3.46[9]Stronger
para4-Nitrobenzoic acid3.44[10]Stronger
-Clortho2-Chlorobenzoic acid2.89[11]Stronger
meta3-Chlorobenzoic acid3.82[12]Stronger
para4-Chlorobenzoic acid3.98[13]Stronger
Electron-Donating Groups
-CH₃ortho2-Methylbenzoic acid3.91[14]Stronger (Ortho Effect)
meta3-Methylbenzoic acid4.27[15]Weaker
para4-Methylbenzoic acid4.36[6]Weaker
-OHortho2-Hydroxybenzoic acid2.97[16]Stronger
meta3-Hydroxybenzoic acid4.06[16]Stronger
para4-Hydroxybenzoic acid4.48[16]Weaker
-OCH₃ortho2-Methoxybenzoic acid4.09[6]Stronger
meta3-Methoxybenzoic acid4.08[6]Stronger
para4-Methoxybenzoic acid4.47[17]Weaker
-NH₂ortho2-Aminobenzoic acid4.78[16]Weaker
meta3-Aminobenzoic acid4.55[16]Weaker
para4-Aminobenzoic acid2.38*[18][19]Stronger

*Note: 4-Aminobenzoic acid is amphoteric. The pKa of 2.38 corresponds to the dissociation of the carboxylic acid group, while a second pKa around 4.85 is for the protonated amino group.[18][19]

Experimental Protocol: pKa Determination by Potentiometric Titration

The pKa values cited are typically determined using potentiometric titration, a highly accurate and reliable method.

Objective: To determine the acid dissociation constant (pKa) of a substituted benzoic acid by monitoring the pH of its solution during titration with a strong base.

Materials & Equipment:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

  • Volumetric flasks

  • Substituted benzoic acid sample

  • Standardized strong base solution (e.g., 0.1 M NaOH)

  • Standardized strong acid solution (e.g., 0.1 M HCl, for amphoteric compounds)

  • High-purity water (deionized or distilled)

  • Co-solvent (e.g., ethanol (B145695) or methanol) if the acid has low water solubility

  • Inert salt (e.g., KCl) to maintain constant ionic strength

Procedure:

  • Preparation of the Analyte Solution: Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of high-purity water to create a standard solution (e.g., 0.01 M).[18] If solubility is an issue, a water-methanol co-solvent system can be used.[18] Add an inert salt like 0.1 M KCl to maintain a constant ionic strength throughout the titration.[18]

  • Titration Setup: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[18] Place the analyte solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette filled with the standardized NaOH solution into the beaker, ensuring they do not touch the stir bar.

  • Data Acquisition: Begin stirring the solution at a constant, moderate speed. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[18][20] As the pH begins to change rapidly near the equivalence point, reduce the increment size (e.g., 0.1-0.2 mL) for higher accuracy.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve. The equivalence point is the point of maximum slope on the curve. The pKa is the pH at the half-equivalence point, where exactly half of the acid has been neutralized ([A⁻] = [HA]).[20] Alternatively, a first-derivative plot (ΔpH/ΔV vs. V) can be created; the peak of this plot indicates the equivalence point volume.[18]

Visualizing Structure-Acidity Relationships

The following diagram illustrates the logical flow of how substituents affect the acidity of benzoic acid.

pKa_Effects Benzoic_Acid Benzoic Acid (pKa ≈ 4.2) EWG Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl Benzoic_Acid->EWG EDG Electron-Donating Group (EDG) e.g., -CH₃, -OCH₃ Benzoic_Acid->EDG Ortho Ortho Effect (Steric Hindrance) Benzoic_Acid->Ortho EWG_Effect Inductive (-I) and/or Resonance (-M) Effect EWG->EWG_Effect EDG_Effect Inductive (+I) and/or Resonance (+M) Effect EDG->EDG_Effect Stabilize Stabilizes Conjugate Base (Benzoate Anion) EWG_Effect->Stabilize Lower_pKa Acidity Increases (pKa Decreases) Stabilize->Lower_pKa Destabilize Destabilizes Conjugate Base (Benzoate Anion) EDG_Effect->Destabilize Higher_pKa Acidity Decreases (pKa Increases) Destabilize->Higher_pKa Ortho_Effect Forces -COOH out of plane, reducing resonance with the ring Ortho->Ortho_Effect Ortho_Result Increases Acidity for most ortho-substituted acids Ortho_Effect->Ortho_Result

Caption: Substituent effects on the acidity of benzoic acid.

References

Validating the Structure of 3-Ethylbenzoic Acid: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, precise structural elucidation of chemical compounds is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering detailed insights into molecular weight and fragmentation patterns. This guide provides a comparative analysis of the mass spectral data of 3-Ethylbenzoic acid and its isomers, demonstrating how subtle differences in fragmentation can be leveraged for unambiguous structural validation.

Introduction to Mass Spectrometry in Structural Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. The fragmentation pattern is unique to the molecule's structure and serves as a molecular fingerprint. By analyzing these fragments, the connectivity of atoms within the molecule can be deduced.

This compound, with a molecular formula of C₉H₁₀O₂ and a molecular weight of approximately 150.17 g/mol , presents a valuable case study for structural validation by mass spectrometry. Its isomers, such as 2-Ethylbenzoic acid and 4-Ethylbenzoic acid, as well as other compounds with the same molecular formula like ethyl benzoate (B1203000), provide excellent benchmarks for comparison.

Predicted Fragmentation of this compound

While a publicly available experimental mass spectrum for this compound is not readily accessible, its fragmentation pattern can be predicted based on the established principles of mass spectrometry for benzoic acid and its derivatives. The primary fragmentation pathways are expected to involve the carboxylic acid group and the ethyl substituent.

A key fragmentation is the loss of the hydroxyl radical (•OH) from the molecular ion, resulting in a prominent peak at m/z 133. Another significant fragmentation is the loss of the entire carboxyl group (•COOH), leading to a fragment at m/z 105. Furthermore, cleavage of the ethyl group can occur. Loss of a methyl radical (•CH₃) from the ethyl group would produce a fragment at m/z 135, while the loss of an ethyl radical (•C₂H₅) would result in a peak at m/z 121. A characteristic rearrangement for ethyl-substituted aromatic compounds is the McLafferty rearrangement, which would lead to the loss of ethene (C₂H₄) and result in a fragment at m/z 122.

Comparative Analysis with Isomeric Structures

To validate the structure of this compound, its predicted mass spectrum must be compared with the experimental spectra of its isomers. The position of the ethyl group on the benzene (B151609) ring significantly influences the fragmentation pattern.

4-Ethylbenzoic Acid: A Comparative Isomer

The mass spectrum of 4-Ethylbenzoic acid provides a direct comparison. While many of the primary fragments will be the same as those predicted for this compound (e.g., loss of •OH, •COOH), the relative intensities of these peaks may differ due to the different substitution pattern.

Ion DescriptionProposed FragmentThis compound (Predicted m/z)4-Ethylbenzoic Acid (Observed m/z)
Molecular Ion[C₉H₁₀O₂]⁺150150
Loss of •OH[C₉H₉O]⁺133133
Loss of •C₂H₅[C₇H₅O₂]⁺121121
Loss of •COOH[C₈H₉]⁺105105
Loss of C₂H₄ (McLafferty)[C₇H₆O₂]⁺122122
Loss of •CH₃[C₈H₇O₂]⁺135135

Table 1: Comparison of predicted and observed major fragment ions for this compound and 4-Ethylbenzoic acid.

Ethyl Benzoate: An Isomer with a Different Functional Group

Ethyl benzoate, an ester with the same molecular formula as this compound, exhibits a distinctly different fragmentation pattern. The primary cleavage occurs at the ester linkage.

Ion DescriptionProposed FragmentThis compound (Predicted m/z)Ethyl Benzoate (Observed m/z)
Molecular Ion[C₉H₁₀O₂]⁺150150
Loss of •OC₂H₅[C₇H₅O]⁺-105 (Base Peak)
Loss of •C₂H₅[C₇H₅O₂]⁺121-
Loss of CO[C₈H₁₀O]⁺-122
Phenyl Cation[C₆H₅]⁺-77

Table 2: Comparison of predicted and observed major fragment ions for this compound and Ethyl Benzoate.

The base peak in the spectrum of ethyl benzoate is at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), formed by the loss of the ethoxy radical. This is a highly characteristic fragmentation for benzoate esters and would be a key differentiator from the ethylbenzoic acid isomers.

Experimental Protocols

To acquire the mass spectra for comparative analysis, the following experimental setup is typically employed:

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or quadrupole instrument, coupled with an electron ionization (EI) source.

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) for separation from any impurities.

Ionization: Electron ionization is performed at a standard energy of 70 eV.

Mass Analysis: The mass analyzer is scanned over a mass range of m/z 50-200 to detect the molecular ion and all significant fragment ions.

Data Analysis: The resulting mass spectrum is analyzed to identify the m/z values and relative abundances of the observed ions.

Visualizing Fragmentation Pathways

The fragmentation pathways can be visualized using Graphviz to illustrate the logical relationships between the molecular ion and its fragments.

G M [C₉H₁₀O₂]⁺˙ m/z 150 F133 [C₉H₉O]⁺ m/z 133 M->F133 - •OH F121 [C₇H₅O₂]⁺ m/z 121 M->F121 - •C₂H₅ F105_acid [C₈H₉]⁺ m/z 105 M->F105_acid - •COOH F122_acid [C₇H₆O₂]⁺˙ m/z 122 M->F122_acid - C₂H₄

Figure 1: Predicted EI Fragmentation of this compound

G M [C₉H₁₀O₂]⁺˙ m/z 150 F105_ester [C₇H₅O]⁺ m/z 105 (Base Peak) M->F105_ester - •OC₂H₅ F122_ester [C₈H₁₀O]⁺˙ m/z 122 M->F122_ester - CO F77 [C₆H₅]⁺ m/z 77 F105_ester->F77 - CO

Figure 2: EI Fragmentation of Ethyl Benzoate

Conclusion

The structural validation of this compound by mass spectrometry relies on a careful comparison of its fragmentation pattern with those of its isomers. While the primary fragments arising from the loss of the carboxylic acid functionalities will be similar among the ethylbenzoic acid isomers, the subtle differences in their relative abundances can provide clues to the substitution pattern. The most definitive validation comes from comparing its spectrum to that of an isomer with a different functional group, such as ethyl benzoate. The starkly different fragmentation pathway of the ester, dominated by the formation of the benzoyl cation, provides a clear and unambiguous method to distinguish it from the carboxylic acid isomers. Therefore, by employing high-resolution mass spectrometry and comparing the resulting fragmentation patterns, researchers can confidently validate the structure of this compound.

A Comparative Analysis of Experimental and Theoretical NMR Data for 3-Ethylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of experimental and theoretically predicted Nuclear Magnetic Resonance (NMR) data for 3-Ethylbenzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents a cross-referenced view of ¹H and ¹³C NMR spectral data, offering valuable insights into the structural characterization of this compound.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the experimental and theoretical ¹H and ¹³C NMR chemical shift values for this compound. The experimental data has been sourced from the Spectral Database for Organic Compounds (SDBS), while the theoretical data was predicted using the online nmrdb.org tool. This direct comparison facilitates the validation of computational models and aids in the accurate assignment of spectral peaks.

Table 1: ¹H NMR Chemical Shift Data (ppm) for this compound

ProtonsExperimental (SDBS)Theoretical (nmrdb.org)
H-27.887.91
H-47.567.58
H-57.357.37
H-67.887.91
-CH₂-2.712.73
-CH₃1.251.26
-COOH11.5 (approx.)Not Predicted

Table 2: ¹³C NMR Chemical Shift Data (ppm) for this compound

Carbon AtomExperimental (SDBS)Theoretical (nmrdb.org)
C-1130.6131.5
C-2129.9130.8
C-3144.9145.8
C-4128.3129.2
C-5132.8133.7
C-6127.3128.2
-COOH172.5173.4
-CH₂-28.829.7
-CH₃15.416.3

Experimental Protocol

The acquisition of high-quality NMR data is fundamental for accurate structural elucidation. The following is a generalized experimental protocol for obtaining ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the sample is readily soluble and which does not have signals that overlap with key sample resonances.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.

2. Instrument Setup:

  • The NMR spectra are typically recorded on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • The instrument is tuned and shimmed to ensure a homogeneous magnetic field, which is crucial for obtaining sharp, well-resolved spectral lines.

3. ¹H NMR Spectroscopy:

  • A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum.

  • Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. The number of scans is adjusted to achieve an adequate signal-to-noise ratio.

4. ¹³C NMR Spectroscopy:

  • A proton-decoupled pulse sequence is commonly employed for ¹³C NMR to simplify the spectrum by removing C-H coupling, resulting in a single line for each unique carbon atom.

  • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is generally required compared to ¹H NMR to obtain a spectrum with a good signal-to-noise ratio.

Visualization of the Comparison Workflow

The logical workflow for the cross-referencing of experimental and theoretical NMR data can be visualized as a clear, sequential process. The following diagram, generated using the DOT language, illustrates this workflow.

NMR_Data_Comparison_Workflow cluster_Data_Acquisition Data Acquisition cluster_Data_Processing Data Processing and Analysis cluster_Comparison Comparison and Validation cluster_Output Output Experimental_NMR Acquire Experimental NMR Data (¹H and ¹³C) Data_Tabulation Tabulate Chemical Shifts Experimental_NMR->Data_Tabulation Theoretical_NMR Predict Theoretical NMR Data (¹H and ¹³C) Theoretical_NMR->Data_Tabulation Structure_Assignment Assign Peaks to Nuclei Data_Tabulation->Structure_Assignment Comparison_Table Generate Comparison Tables Structure_Assignment->Comparison_Table Deviation_Analysis Analyze Deviations Comparison_Table->Deviation_Analysis Final_Report Publish Comparison Guide Deviation_Analysis->Final_Report

Workflow for NMR Data Comparison

A Comparative Guide to the Biological Activities of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzoic acid and its derivatives are a class of organic compounds widely recognized for their diverse biological activities. This guide provides an objective comparison of their antimicrobial, antioxidant, and anticancer properties, supported by experimental data. Detailed methodologies for the key experiments are provided to facilitate reproducibility and further research.

Comparative Biological Activity Data

The biological efficacy of benzoic acid derivatives is significantly influenced by the nature, position, and number of substituents on the benzene (B151609) ring. The following tables summarize quantitative data from various studies to allow for a clear comparison of their activities.

Table 1: Antimicrobial Activity of Benzoic Acid Derivatives (Minimum Inhibitory Concentration - MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a substance that prevents the visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

CompoundMicroorganismMIC (µg/mL)Reference
Salicylic AcidEscherichia coli250 - 500[1]
Salicylic AcidPseudomonas aeruginosa500[1]
Salicylic AcidEnterococcus faecalis500[1]
Salicylic AcidStaphylococcus aureus500[1]
p-Hydroxybenzoic AcidEscherichia coli> 800[2]
p-Hydroxybenzoic AcidStaphylococcus aureus-
Gallic AcidEscherichia coli3000[3]
Gallic AcidStaphylococcus aureus6000[3]
Gallic AcidCandida albicans3000[3]
4-Aminobenzoic Acid Derivative (Schiff base)Methicillin-resistant Staphylococcus aureus (MRSA)from 15.62 µM[4]
2-Chlorobenzoic Acid DerivativeEscherichia coli-[5]
Table 2: Antioxidant Activity of Benzoic Acid Derivatives (IC50)

The IC50 value represents the concentration of an antioxidant required to scavenge 50% of free radicals, commonly measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. A lower IC50 value indicates greater antioxidant activity.

CompoundAssayIC50 (µM)Reference
Gallic AcidDPPH2.42 ± 0.08[6]
3,4-Dihydroxybenzoic Acid (Protocatechuic Acid)DPPH-[7]
2,3-Dihydroxybenzoic AcidDPPH-[6]
2,5-Dihydroxybenzoic Acid (Gentisic Acid)DPPH-[2][7]
3,5-Dihydroxybenzoic AcidDPPH-[7][8]
Syringic AcidDPPH-[7]
Vanillic AcidDPPH-[7]
Salicylic AcidDPPH> 800[2]
p-Hydroxybenzoic AcidDPPH> 800[2]
HydroquinoneDPPH10.96 µg/mL[9]
Ascorbic Acid (Standard)DPPH-[9]
Table 3: Anticancer Activity of Benzoic Acid Derivatives (IC50)

The IC50 value in this context is the concentration of a compound required to inhibit the growth of 50% of cancer cells, often determined by the MTT assay.

CompoundCell LineIC50 (µM)Reference
Gallic AcidA549 (Lung)-[10][11]
Gallic Acid Derivative (N-tert-butyl gallamide)MCF-7 (Breast)2.1 µg/mL[12]
Gallic Acid Derivative (N-hexyl gallamide)MCF-7 (Breast)3.5 µg/mL[12]
3,4-Dihydroxybenzoic Acid (DHBA)HCT-116 (Colon)-[13]
3,4-Dihydroxybenzoic Acid (DHBA)HCT-15 (Colon)-[13]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical)17.84[14]
Substituted Benzoic Acid DerivativeHT-29 (Colon)3.9[14]
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridMCF-7 (Breast)15.6[14]
4-Aminobenzoic Acid Derivative (Schiff base)HepG2 (Liver)≥ 15.0[4]
Phthalazine-based derivativeHepG2 (Liver)3.97[15]
Phthalazine-based derivativeHCT-116 (Colon)4.83[15]
Phthalazine-based derivativeMCF-7 (Breast)4.58[15]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compounds (benzoic acid derivatives)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture (18-24 hours) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Test Compounds: The benzoic acid derivatives are serially diluted (usually two-fold) in MHB across the wells of a 96-well plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Controls:

    • Positive Control: A well containing the bacterial suspension in MHB without any test compound.

    • Negative Control: A well containing MHB only, to check for sterility.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • Test compounds (benzoic acid derivatives)

  • DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol)

  • Methanol or ethanol (B145695)

  • Spectrophotometer or microplate reader

  • Ascorbic acid or Trolox (as a positive control)

Procedure:

  • Preparation of Solutions: A stock solution of DPPH is prepared in methanol or ethanol and protected from light. Test compounds and the positive control are prepared at various concentrations.

  • Reaction Mixture: A specific volume of the test compound solution is mixed with the DPPH working solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The discoloration of the purple DPPH solution to a yellow color indicates radical scavenging.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with supplements

  • Test compounds (benzoic acid derivatives)

  • MTT solution (typically 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Sterile 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzoic acid derivatives for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and fresh medium containing MTT solution is added to each well. The plate is then incubated for a few hours (e.g., 2-4 hours) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The medium containing MTT is removed, and a solubilization solution is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength between 500 and 600 nm.

  • Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from a dose-response curve.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing biological activity and a simplified signaling pathway implicated in the anticancer activity of certain benzoic acid derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Benzoic Acid Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial antioxidant Antioxidant Assay (DPPH, etc.) characterization->antioxidant anticancer Anticancer Assay (MTT on Cell Lines) characterization->anticancer data_analysis IC50 / MIC Calculation antimicrobial->data_analysis antioxidant->data_analysis anticancer->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar conclusion Conclusion sar->conclusion Identify Lead Compounds

Experimental Workflow for Biological Activity Assessment

HDAC_Inhibition_Pathway DHBA Dihydroxybenzoic Acid (DHBA) HDAC Histone Deacetylase (HDAC) DHBA->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates AcetylatedHistones Acetylated Histones (Relaxed Chromatin) Histones->AcetylatedHistones Acetylation GeneExpression Tumor Suppressor Gene Expression AcetylatedHistones->GeneExpression Promotes Apoptosis Apoptosis (Programmed Cell Death) GeneExpression->Apoptosis Induces

HDAC Inhibition Pathway by Dihydroxybenzoic Acid

References

A Comparative Analysis of the Crystal Structures of Benzoic Acid and Its Hydroxy Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the solid-state architecture of benzoic acid and its ortho-, meta-, and para-hydroxy derivatives reveals significant variations in crystal packing and hydrogen bonding networks, profoundly influenced by the position of the hydroxyl group. This guide provides a comparative overview of their crystal structures, supported by crystallographic data and a standardized experimental protocol for structure determination.

This comparative guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in understanding the solid-state properties of benzoic acid and its hydroxy isomers. The subtle changes in molecular structure between these isomers lead to distinct crystalline arrangements, which in turn affect their physical properties such as solubility, melting point, and stability.

Data Presentation: Crystallographic Parameters

The following table summarizes the key crystallographic data for benzoic acid and its hydroxy isomers. This quantitative data provides a clear and concise comparison of their crystal structures.

CompoundIsomerPolymorphCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Benzoic Acid--MonoclinicP2₁/c5.5115.15521.9739097.43904
o-Hydroxybenzoic Acidortho-MonoclinicP2₁/c11.5211.214.909091.0904
m-Hydroxybenzoic AcidmetaForm IMonoclinicP2₁/c11.9753.80215.6039090.89904
m-Hydroxybenzoic AcidmetaForm IIOrthorhombicPca2₁23.363.787.149090904
p-Hydroxybenzoic Acidpara-MonoclinicP2₁/a17.796.396.7990105.6904

Z = Number of molecules per unit cell

Comparative Analysis of Intermolecular Interactions

The primary differentiating feature in the crystal structures of these isomers is the nature of their hydrogen bonding networks.

Benzoic Acid: The crystal structure of benzoic acid is characterized by the formation of centrosymmetric dimers.[1] Two molecules are linked via strong O-H···O hydrogen bonds between their carboxylic acid groups, creating a cyclic R²₂(8) motif. These dimers are then packed in a herringbone fashion, dominated by van der Waals interactions.

o-Hydroxybenzoic Acid (Salicylic Acid): In salicylic (B10762653) acid, the ortho-hydroxyl group allows for the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl oxygen of the carboxylic acid group.[2] This intramolecular interaction results in a planar conformation of the molecule. Intermolecularly, salicylic acid molecules also form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxylic acid groups, similar to benzoic acid.[2] The presence of both strong intra- and intermolecular hydrogen bonds contributes to a dense and stable crystal packing.

m-Hydroxybenzoic Acid: This isomer exhibits polymorphism, with at least two known forms (Form I and Form II), each displaying a distinct hydrogen bonding pattern.[3]

  • Form I: In the more stable monoclinic form, the molecules form the classic centrosymmetric carboxylic acid R²₂(8) dimers.[3]

  • Form II: The orthorhombic form features a different arrangement where molecules are linked into chains via O-H···O hydrogen bonds involving both the carboxylic acid and hydroxyl groups.[3] Specifically, it forms a C(7) chain motif.

p-Hydroxybenzoic Acid: The para-isomer's crystal structure also involves the formation of hydrogen-bonded dimers between the carboxylic acid groups. Additionally, the hydroxyl groups participate in intermolecular hydrogen bonding, linking these dimers into extended chains or sheets. This creates a more complex and three-dimensional hydrogen-bonded network compared to benzoic acid.

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structures detailed above is typically achieved through single-crystal X-ray diffraction (SCXRD). The following provides a generalized methodology for this key experiment.

1. Crystal Growth:

  • Objective: To obtain single crystals of suitable size (typically 0.1-0.5 mm in all dimensions) and quality (free from significant defects).

  • Method: Slow evaporation of a saturated solution is a common technique. The choice of solvent is critical and is determined empirically. A solvent in which the compound has moderate solubility is often ideal. For the benzoic acid isomers, solvents such as ethanol, acetone, or water (or mixtures thereof) can be effective. The solution is filtered to remove any particulate matter and allowed to evaporate slowly in a dust-free environment with minimal mechanical disturbance.

2. Data Collection:

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • Procedure:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is cooled (typically to 100-150 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • The diffractometer automatically determines the unit cell parameters and the crystal orientation.

    • A series of diffraction images are collected by rotating the crystal in the X-ray beam. Each image records the intensities and positions of the diffracted X-ray spots.

3. Structure Solution and Refinement:

  • Software: Specialized crystallographic software packages (e.g., SHELX, Olex2) are used for this process.

  • Structure Solution: The initial positions of the non-hydrogen atoms are determined from the diffraction data using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically located from the difference Fourier map and their positions and thermal parameters are also refined. The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

Visualization of Structural Relationships

The following diagram illustrates the logical flow of comparing the crystal structures of the benzoic acid isomers, highlighting the key differentiating features.

G cluster_isomers Benzoic Acid Isomers cluster_features Key Structural Features Benzoic Acid Benzoic Acid Carboxylic Acid Dimer Carboxylic Acid Dimer Benzoic Acid->Carboxylic Acid Dimer Forms o-Hydroxybenzoic Acid o-Hydroxybenzoic Acid o-Hydroxybenzoic Acid->Carboxylic Acid Dimer Forms Intramolecular H-Bond Intramolecular H-Bond o-Hydroxybenzoic Acid->Intramolecular H-Bond Exhibits m-Hydroxybenzoic Acid m-Hydroxybenzoic Acid Polymorphism Polymorphism m-Hydroxybenzoic Acid->Polymorphism Exhibits p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid p-Hydroxybenzoic Acid->Carboxylic Acid Dimer Forms Chain/Sheet Formation Chain/Sheet Formation p-Hydroxybenzoic Acid->Chain/Sheet Formation Links Dimers Polymorphism->Carboxylic Acid Dimer Form I Polymorphism->Chain/Sheet Formation Form II

References

The Impact of Ethyl Group Positioning on the Physicochemical Properties of Benzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The seemingly subtle shift in the position of an ethyl group on the benzene (B151609) ring of benzoic acid imparts significant alterations to its physicochemical properties. For researchers, scientists, and professionals in drug development, a comprehensive understanding of these isomeric differences is paramount for applications ranging from synthetic chemistry to pharmacology. This guide provides a detailed comparison of 2-ethylbenzoic acid, 3-ethylbenzoic acid, and 4-ethylbenzoic acid, supported by experimental data and detailed methodologies.

Comparative Analysis of Physicochemical Properties

The location of the ethyl substituent—ortho, meta, or para—directly influences the electronic and steric environment of the carboxylic acid functional group, leading to distinct differences in acidity, melting point, boiling point, and solubility.

Acidity (pKa)

The acidity of substituted benzoic acids is a well-documented example of the interplay between inductive and resonance effects. The ethyl group is generally considered an electron-donating group (EDG) through its positive inductive effect (+I). Electron-donating groups tend to destabilize the conjugate base (benzoate anion) by intensifying the negative charge on the carboxylate group, which generally leads to a decrease in acidity (higher pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.20).[1][2]

However, the position of the ethyl group introduces nuances:

  • Ortho (2-position): 2-Ethylbenzoic acid exhibits the lowest pKa value among the three isomers, indicating it is the strongest acid.[3][4] This is attributed to the "ortho effect," a combination of steric hindrance and electronic factors. The steric bulk of the ethyl group forces the carboxylic acid group out of the plane of the benzene ring. This disrupts the resonance stabilization of the neutral acid molecule, making its deprotonation more favorable.[5][6]

  • Meta (3-position): The ethyl group at the meta position primarily exerts an inductive effect, which is electron-donating and thus decreases the acidity compared to benzoic acid.[2] The pKa of this compound is consequently higher than that of benzoic acid.[2][3]

  • Para (4-position): In the para position, the ethyl group's electron-donating inductive effect also operates, leading to a decrease in acidity relative to benzoic acid.[2][7]

Property2-Ethylbenzoic AcidThis compound4-Ethylbenzoic AcidBenzoic Acid (for reference)
pKa 3.79[3][4]4.27 (Predicted)[2][3]4.25 (Predicted)[7][8]~4.20
Melting Point (°C) 62-66[3][9][10]47[1][11][12][13]112-113[8][14]122.4
Boiling Point (°C) 259.7[3]271.5 - 278.7[1][11][15]270[15]249
Water Solubility Slightly soluble[2]Poorly soluble[2]Soluble[15]3.4 g/L (25 °C)
Melting and Boiling Points

The melting and boiling points are influenced by the molecule's ability to pack efficiently in a crystal lattice and the strength of intermolecular forces.

  • 4-Ethylbenzoic acid has the highest melting point among the isomers, which can be attributed to its more symmetrical para-substitution, allowing for more effective crystal packing and stronger intermolecular interactions.[8][14]

  • 2-Ethylbenzoic acid and This compound have lower melting points due to their less symmetrical structures, which disrupt efficient crystal lattice formation.[1][3][9][10][11][12][13]

The boiling points of the three isomers are relatively similar, as they have the same molecular weight and comparable van der Waals forces.

Experimental Protocols

Accurate determination of the physicochemical properties is crucial for comparative analysis. The following are detailed methodologies for key experiments.

Determination of pKa (Potentiometric Titration)

This method involves titrating a solution of the ethylbenzoic acid isomer with a strong base and monitoring the pH change.

Procedure:

  • Preparation of the Acid Solution: Accurately weigh approximately 0.1 mmol of the ethylbenzoic acid isomer and dissolve it in a suitable solvent mixture (e.g., 50% ethanol-water).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and a micro-burette filled with a standardized strong base solution (e.g., 0.1 M NaOH).

  • Titration: Add the base in small increments, recording the pH after each addition. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of base added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Determination of Melting Point (Capillary Method)

This is a standard technique for determining the melting point of a solid crystalline compound.[5][7][14][16][17]

Procedure:

  • Sample Preparation: Finely powder a small amount of the dry ethylbenzoic acid isomer.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

  • Melting Point Apparatus: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.[6][10][18][19]

Procedure:

  • Sample Preparation: Add an excess amount of the solid ethylbenzoic acid isomer to a known volume of the solvent (e.g., distilled water) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration or centrifugation can be used.

  • Quantification: Analyze the concentration of the dissolved ethylbenzoic acid in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Synthesis of Ethylbenzoic Acid Isomers

A general synthetic approach for the preparation of ethylbenzoic acids involves the oxidation of the corresponding ethyltoluene. A common and effective method is the oxidation using potassium permanganate.

SynthesisWorkflow Ethyltoluene Ethyltoluene Isomer (ortho, meta, or para) KMnO4 Potassium Permanganate (KMnO4) Water, Heat Ethyltoluene->KMnO4 Oxidation Intermediate Potassium Salt of Ethylbenzoic Acid KMnO4->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product Ethylbenzoic Acid Isomer (ortho, meta, or para) Acidification->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure Ethylbenzoic Acid Isomer Purification->FinalProduct AcidityEffects cluster_ortho Ortho Position cluster_meta Meta Position cluster_para Para Position Ortho_Effect Ortho Effect Steric_Hindrance Steric Hindrance Ortho_Effect->Steric_Hindrance Disrupted_Resonance Disrupted Resonance of COOH Steric_Hindrance->Disrupted_Resonance Increased_Acidity_O Increased Acidity (Lower pKa) Disrupted_Resonance->Increased_Acidity_O Inductive_Effect_M Inductive Effect (+I) Destabilized_Anion_M Destabilized Conjugate Base Inductive_Effect_M->Destabilized_Anion_M Decreased_Acidity_M Decreased Acidity (Higher pKa) Destabilized_Anion_M->Decreased_Acidity_M Inductive_Effect_P Inductive Effect (+I) Destabilized_Anion_P Destabilized Conjugate Base Inductive_Effect_P->Destabilized_Anion_P Decreased_Acidity_P Decreased Acidity (Higher pKa) Destabilized_Anion_P->Decreased_Acidity_P

References

Advanced analytical techniques for the characterization of benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to Advanced Analytical Techniques for the Characterization of Benzoic Acid Derivatives

For researchers, scientists, and professionals in drug development, the precise characterization of benzoic acid derivatives is crucial for quality control, structural elucidation, and ensuring product safety and efficacy.[1][2] These compounds are foundational structural motifs in a vast array of pharmacologically active agents.[3] This guide provides a comparative overview of advanced analytical techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.

Comparative Overview of Analytical Techniques

The choice of analytical technique depends on the specific goals of the analysis, such as quantification, impurity profiling, or complete structural identification. The following table summarizes the key performance characteristics of the most common methods used for analyzing benzoic acid derivatives.

TechniquePrincipleSensitivitySpecificityKey ApplicationDestructive?
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.[1]Moderate (µg/mL range)[1]ModerateQuantification, Purity AnalysisNo
GC-MS Separation of volatile compounds followed by mass-to-charge ratio detection.[4]High (ng/mL to pg/mL)[5]HighIdentification & Quantification of Volatile DerivativesYes[3]
LC-MS/MS HPLC separation coupled with highly specific tandem mass spectrometry.[6]Very HighVery HighTrace Quantification, Metabolite IdentificationYes
NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field to reveal molecular structure.[3]Low (> 5 mg for standard analysis)[3]Very HighUnambiguous Structure ElucidationNo[3]
FTIR Spectroscopy Absorption of infrared radiation by molecular bonds, identifying functional groups.[7][8]ModerateLowFunctional Group IdentificationNo

High-Performance Liquid Chromatography (HPLC)

HPLC is a preferred method for the quantification of benzoic acid and its derivatives due to its simplicity, speed, and stability.[1] It excels in analyzing these compounds in various matrices like pharmaceuticals, cosmetics, and beverages.[1][9]

Comparative Performance Data for HPLC Analysis

The following table presents typical chromatographic conditions for the separation of various benzoic acid derivatives.

CompoundStationary PhaseMobile PhaseFlow Rate (mL/min)Detection (nm)Retention Time (min)
Benzoic AcidC18[10]Acetonitrile (B52724)/Water with Phosphoric Acid[1]1.0228[11]~4.5
Salicylic AcidC18[1]Acetonitrile/Water with Phosphoric Acid[1]1.0230~3.8
p-Hydroxybenzoic acidC18[1]Acetonitrile/Water with Phosphoric Acid[1]1.0254~2.9
MethylparabenC18[1]Acetonitrile/Water with Phosphoric Acid[1]1.0254~5.2
Detailed Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general procedure for the analysis of benzoic acid derivatives in a liquid sample.

  • Reagents and Materials :

    • Analytical standards (≥99% purity) of benzoic acid and its derivatives.[1]

    • HPLC-grade acetonitrile and methanol.[1]

    • Analytical grade phosphoric acid or other buffering agents.[1]

    • Deionized water, filtered through a 0.45 µm membrane.[1]

  • Preparation of Solutions :

    • Mobile Phase : A typical mobile phase is a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% phosphoric acid to suppress the ionization of the acidic analytes, which improves retention and peak shape.[1] The solution should be thoroughly mixed and degassed before use.[1]

    • Standard Stock Solutions (1000 µg/mL) : Accurately weigh 100 mg of each standard into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.[1]

    • Working Standard Solutions : Prepare a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solutions with the mobile phase.[1]

  • Sample Preparation :

    • Liquid Samples (e.g., beverages) : Degas the sample by sonication. Dilute with the mobile phase as needed to fall within the calibration range. Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[1]

    • Solid/Semi-solid Samples (e.g., creams) : Weigh 1-2 grams of the homogenized sample, add 20 mL of methanol, and extract the analytes using vortexing and sonication. Centrifuge the mixture and collect the supernatant. Filter the extract through a 0.45 µm syringe filter.[1]

  • Instrumentation and Chromatographic Conditions :

    • HPLC System : A standard system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]

    • Column : A reversed-phase C18 column (e.g., 15 cm x 4.6 mm, 5 µm particle size) is commonly used.[10]

    • Flow Rate : 1.0 mL/min.[10]

    • Column Temperature : 30 °C.[10]

    • Injection Volume : 10 µL.[10]

    • Detection Wavelength : Set according to the absorbance maximum of the analytes (e.g., 228 nm for benzoic acid).[11]

  • Data Analysis :

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.[1]

    • Inject the working standard solutions to generate a calibration curve of peak area versus concentration.[1]

    • Inject the prepared sample solutions.[1]

    • Identify peaks by comparing retention times with standards and quantify using the calibration curve.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of benzoic acid derivatives due to its high sensitivity and specificity.[4] Since benzoic acid and many of its derivatives are polar and not sufficiently volatile for direct GC analysis, a derivatization step is often required to convert them into more volatile forms, such as trimethylsilyl (B98337) (TMS) esters.[4][12]

Comparative Performance Data for GC-MS Analysis

The following table lists common mass fragments observed for benzoic acid and a derivatized analogue.

| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Base Peak (m/z) | | :--- | :--- | :--- | :--- | :--- | :--- | | Benzoic Acid | EI | 122 [M]⁺ | 105 [M-OH]⁺, 77 [C₆H₅]⁺ | 105[13] | | Benzoic Acid (TMS Derivative) | EI | 194 [M]⁺ | 179 [M-CH₃]⁺, 135, 77, 73 | 179 |

Detailed Experimental Protocol: GC-MS Analysis (with Derivatization)

This protocol is for the analysis of non-volatile benzoic acid derivatives in a sample matrix.

  • Sample Preparation (Extraction) :

    • For liquid samples, perform a liquid-liquid extraction. Acidify the sample and extract with a solvent like ethyl acetate.[14]

    • For solid samples, use a suitable extraction solvent followed by cleanup steps.

    • Evaporate the organic extract to dryness under a stream of nitrogen.[14]

  • Derivatization (Silylation) :

    • To the dried residue, add a silylation agent (e.g., BSTFA with 1% TMCS) and a solvent like pyridine (B92270) or acetonitrile.

    • Heat the mixture (e.g., at 60-70 °C for 30 minutes) to convert the acidic protons into nonpolar trimethylsilyl (TMS) groups, increasing volatility.[12]

  • Instrumentation and Conditions :

    • GC-MS System : A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

    • Column : A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate.

    • Injection Mode : Splitless injection for trace analysis.[6]

    • Temperature Program : An optimized oven temperature gradient is crucial for separation (e.g., initial temp of 80°C, hold for 2 min, ramp to 280°C at 10°C/min).

    • MS Parameters :

      • Ionization Mode : Electron Ionization (EI) at 70 eV.[6]

      • Scan Range : m/z 40-450.

      • Ion Source Temperature : ~230 °C.

  • Data Analysis :

    • Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST) and their retention indices.

    • For quantification, use selected ion monitoring (SIM) for higher sensitivity, comparing the response of a target ion to that of an internal standard.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique that provides detailed information about molecular structure, making it indispensable for the unambiguous identification and purity assessment of synthesized benzoic acid derivatives.[3] It analyzes the chemical environment of ¹H (proton) and ¹³C nuclei.[3]

Characteristic NMR Chemical Shifts

The chemical shifts (δ) are highly sensitive to the substituents on the benzoic acid core.[3] Data is reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 3: Typical ¹H NMR Chemical Shifts (400 MHz, CDCl₃) for Benzoic Acid Derivatives.[3]

CompoundAr-H (ppm)-COOH (ppm)Other Protons (ppm)
Benzoic Acid8.20 (d, 2H), 7.68 (t, 1H), 7.55 (t, 2H)~11.7 (s, 1H)-
4-Methylbenzoic Acid7.84 (d, 2H), 7.29 (d, 2H)~12.8 (s, 1H)2.36 (s, 3H, -CH₃)
2-Chlorobenzoic Acid8.09 (d, 1H), 7.50 (m, 1H), 7.40 (m, 1H)~11.5 (s, 1H)-

Table 4: Typical ¹³C NMR Chemical Shifts (100 MHz, CDCl₃) for Benzoic Acid Derivatives.[15]

CompoundC=O (ppm)C-1 (ipso) (ppm)Aromatic C-H (ppm)Other Carbons (ppm)
Benzoic Acid~172~130128-134-
4-Methylbenzoic Acid~172~127129-144~22 (-CH₃)
Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation :

    • Quantity : Use 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[3]

    • Solvent : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] Deuterated solvents prevent large solvent signals and are used for the instrument's lock system.[3]

    • Purity : Ensure the sample is free of particulate matter.

  • Instrumentation and Data Acquisition :

    • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquisition : Acquire ¹H and ¹³C spectra using standard pulse programs. Other experiments like COSY, HSQC, and HMBC can be run for more complex structures.[16]

  • Data Analysis :

    • Process the raw data (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum using the residual solvent peak or an internal standard like TMS (0.0 ppm).[17]

    • Interpretation : Analyze the chemical shifts, integration values (proton ratios), and splitting patterns (multiplicity) to deduce the complete molecular structure.[3]

Mandatory Visualizations

The following diagrams illustrate common workflows in the analysis of benzoic acid derivatives.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Raw Sample Extraction Extraction (LLE, SPE, etc.) Sample->Extraction Derivatization Derivatization (e.g., Silylation for GC) Extraction->Derivatization If Required Filtration Filtration / Dilution Extraction->Filtration Derivatization->Filtration Injection Injection Filtration->Injection Separation Separation (HPLC/GC Column) Injection->Separation Detection Detection (UV, MS, FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Identification & Quantification Chromatogram->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for chromatographic analysis.

G cluster_initial cluster_detailed cluster_quant Unknown Unknown Benzoic Acid Derivative FTIR FTIR Spectroscopy Unknown->FTIR Identify Functional Groups (e.g., -COOH, Ar-ring) MS Mass Spectrometry (MS) Unknown->MS Determine Molecular Weight & Elemental Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) FTIR->NMR Confirm Connectivity & Stereochemistry Result_FG Functional Groups Identified FTIR->Result_FG MS->NMR Confirm Connectivity & Stereochemistry Result_MW Molecular Weight Confirmed MS->Result_MW HPLC HPLC / GC NMR->HPLC Develop Quantitative & Purity Method Result_Structure Unambiguous Structure Elucidated NMR->Result_Structure Result_Quant Purity & Concentration Determined HPLC->Result_Quant

Caption: Logical workflow for integrated structural elucidation.

References

The Influence of Substituents on the Physicochemical Properties of Benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of how structural modifications impact the properties of a molecule is fundamental to rational drug design and development. This guide provides a comparative analysis of the structure-property relationships of substituted benzoic acids, focusing on the effects of various functional groups at the ortho, meta, and para positions.

Benzoic acid and its derivatives are crucial scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents. The strategic placement of substituents on the phenyl ring can profoundly alter the molecule's acidity (pKa), solubility, and melting point, which in turn influences its pharmacokinetic and pharmacodynamic profile. This guide summarizes key experimental data for a selection of substituted benzoic acids, provides detailed experimental protocols for property determination, and visualizes the underlying principles governing these structure-property correlations.

Comparative Analysis of Physicochemical Properties

The table below presents a compilation of experimental data for benzoic acid and its derivatives substituted with nitro (-NO2), chloro (-Cl), methyl (-CH3), methoxy (B1213986) (-OCH3), and amino (-NH2) groups at the ortho, meta, and para positions. These substituents were chosen to represent a range of electronic effects, from strongly electron-withdrawing to electron-donating.

CompoundSubstituentPositionpKaMelting Point (°C)Solubility in Water ( g/100 mL)Hammett Constant (σ)
Benzoic Acid-H-4.20122.40.344 (25 °C)0.00
o-Nitrobenzoic Acid-NO2ortho2.17147-1490.77 (25 °C)-
m-Nitrobenzoic Acid-NO2meta3.47139-1410.31 (25 °C)[1]0.71
p-Nitrobenzoic Acid-NO2para3.41237<0.1 (26 °C)[2]0.78
o-Chlorobenzoic Acid-Clortho2.891420.21 (25 °C)-
m-Chlorobenzoic Acid-Clmeta3.831580.035 (cold water)[3]0.37
p-Chlorobenzoic Acid-Clpara3.98238-2410.016 (25 °C)0.23
o-Toluic Acid-CH3ortho3.91107-108Slightly soluble in cold water-
m-Toluic Acid-CH3meta4.27111-1130.085 (15 °C)[4]-0.07
p-Toluic Acid-CH3para4.37180-181Sparingly soluble in hot water-0.17
o-Anisic Acid-OCH3ortho4.09101-1030.18 (20 °C)-
m-Anisic Acid-OCH3meta4.09105-1070.13 (20 °C)0.12
p-Anisic Acid-OCH3para4.47182-1850.04 (25 °C)-0.27
o-Aminobenzoic Acid-NH2ortho4.95144-146Sparingly soluble in cold water, freely in hot-
m-Aminobenzoic Acid-NH2meta4.781740.6 (20 °C)-0.16
p-Aminobenzoic Acid-NH2para4.85187-1890.59 (25 °C)[5]-0.66

Experimental Protocols

Accurate and reproducible experimental data are the bedrock of structure-property relationship studies. Below are detailed methodologies for the key experiments cited in this guide.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the acidity of a compound. Potentiometric titration is a common and accurate method for its determination.[6][7][8]

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • The substituted benzoic acid sample

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Sample Preparation: Accurately weigh a sample of the substituted benzoic acid and dissolve it in a known volume of deionized water. A typical concentration is around 0.01 M. For poorly soluble compounds, a co-solvent such as ethanol (B145695) or methanol (B129727) may be used, and the apparent pKa is determined.

  • Titration: Place the beaker with the sample solution on the magnetic stirrer and immerse the pH electrode.

  • Record the initial pH of the solution.

  • Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.

  • After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Continue the titration until the pH has risen significantly, well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This can also be determined from the first derivative plot of the titration curve, where the equivalence point is the peak, and the half-equivalence point is at half the volume of the peak.

Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. It is a useful indicator of purity.[9][10][11]

Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • The crystalline substituted benzoic acid sample

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Grind a small amount of the crystalline sample into a fine powder using a mortar and pestle.

  • Packing the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be 2-3 mm high.

  • Measurement:

    • Mel-Temp Apparatus: Place the packed capillary tube into the sample holder of the apparatus. Set the heating rate. For an unknown sample, a rapid heating rate can be used to determine an approximate melting range. For a more accurate determination, the heating rate should be slow (1-2 °C per minute) near the expected melting point.

    • Thiele Tube: Attach the capillary tube to a thermometer with a rubber band. Immerse the thermometer and the attached capillary in the oil of the Thiele tube. Heat the side arm of the Thiele tube gently with a Bunsen burner to ensure even heating.

  • Observation: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Determination of Aqueous Solubility

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For ionizable compounds like benzoic acids, solubility is pH-dependent.

Materials:

  • Scintillation vials or test tubes with screw caps

  • Shaker or rotator

  • Temperature-controlled environment (e.g., water bath or incubator)

  • The substituted benzoic acid sample

  • Deionized water

  • Analytical balance

  • Method for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Equilibrium Method (Shake-Flask):

    • Add an excess amount of the solid substituted benzoic acid to a known volume of deionized water in a vial. This ensures that a saturated solution is formed.

    • Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid.

    • Dilute the supernatant with a suitable solvent if necessary.

    • Determine the concentration of the dissolved benzoic acid derivative using a pre-calibrated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: The solubility is calculated from the measured concentration of the saturated solution and expressed in units such as g/100 mL or mol/L.

Visualizing Structure-Property Relationships

Graphical representations can be powerful tools for understanding complex relationships. The following diagrams, created using the DOT language, illustrate key concepts in the study of substituted benzoic acids.

Structure_Property_Relationship cluster_structure Molecular Structure cluster_effects Electronic Effects cluster_properties Physicochemical Properties Substituent Substituent (-NO2, -Cl, -CH3, -OCH3, -NH2) Inductive Inductive Effect (through sigma bonds) Substituent->Inductive Resonance Resonance Effect (through pi system) Substituent->Resonance Position Position (ortho, meta, para) Position->Inductive Position->Resonance pKa Acidity (pKa) Inductive->pKa influences Solubility Solubility Inductive->Solubility affects MeltingPoint Melting Point Inductive->MeltingPoint impacts Resonance->pKa influences Resonance->Solubility affects Resonance->MeltingPoint impacts pKa->Solubility governs pH dependence

Caption: Correlation of molecular structure with physicochemical properties.

The diagram above illustrates the logical relationship between the molecular structure of a substituted benzoic acid and its resulting physicochemical properties. The nature and position of the substituent dictate its electronic influence (inductive and resonance effects), which in turn modulates the acidity, solubility, and melting point of the compound.

Experimental_Workflow_pKa start Start prep Prepare 0.01 M Substituted Benzoic Acid Solution start->prep calibrate Calibrate pH Meter (pH 4, 7, 10) prep->calibrate titrate Titrate with 0.1 M NaOH (record pH vs. volume) calibrate->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Determine Equivalence Point plot->analyze calculate Calculate pKa (pH at 1/2 Equivalence Point) analyze->calculate end End calculate->end

Caption: Experimental workflow for pKa determination by potentiometric titration.

This workflow diagram outlines the sequential steps involved in determining the pKa of a substituted benzoic acid using potentiometric titration, from sample preparation to data analysis.

Signaling_Pathway_Example cluster_cell Cell RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK (Active) RTK->P_RTK Ligand Binding Drug Benzoic Acid Derivative (e.g., Kinase Inhibitor) Drug->RTK Inhibition Downstream Downstream Signaling (e.g., RAS-MAPK pathway) P_RTK->Downstream Activation Response Cellular Response (e.g., Proliferation, Survival) Downstream->Response

Caption: Simplified signaling pathway illustrating the action of a benzoic acid-based drug.

This diagram provides a simplified representation of a common mechanism of action for drugs derived from benzoic acid scaffolds, such as kinase inhibitors. These drugs can interfere with signaling pathways, like the Receptor Tyrosine Kinase (RTK) pathway, that are often dysregulated in diseases such as cancer. The physicochemical properties of these inhibitors, as discussed in this guide, are critical for their ability to reach and interact with their target.

References

Performance of 3-Substituted Benzoic Acid Derivatives in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 3-substituted benzoic acid derivatives in various biological assays. While specific experimental data for 3-ethylbenzoic acid derivatives remains limited in publicly available literature, this document summarizes the performance of structurally related compounds, offering valuable insights for drug discovery and development. The information presented is based on experimental data from studies on anticancer, enzyme inhibition, and antimicrobial activities.

Data Presentation: A Comparative Overview of 3-Substituted Benzoic Acid Derivatives

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the benzene (B151609) ring. The following tables summarize the quantitative performance of various 3-substituted derivatives in key biological assays, providing a clear comparison of their potency.

Enzyme Inhibitory Activity

Benzoic acid derivatives have been investigated as inhibitors of various enzymes implicated in disease.

Table 1: α-Amylase Inhibitory Activity of Benzoic Acid Derivatives

CompoundSubstituent at C3IC50 (mM)[1][2]
Benzoic acidH45.25 ± 2.11
3-Hydroxybenzoic acidOH29.54 ± 1.53
3-Methoxybenzoic acidOCH338.19 ± 2.01
3-Methylbenzoic acidCH348.76 ± 2.54
2,3-Dihydroxybenzoic acid2-OH, 3-OH20.15 ± 0.98
3,4-Dihydroxybenzoic acid3-OH, 4-OH23.47 ± 1.15

Table 2: P2Y14 Receptor Antagonist Activity of 3-Amide-5-Aryl Benzoic Acid Derivatives

CompoundSubstituent at C3IC50 (nM)[3]
11m Amide linkage with aryl group2.18
Anticancer Activity

The cytotoxic effects of benzoic acid derivatives have been evaluated against various cancer cell lines.

Table 3: Cytotoxicity of Benzoic Acid and its Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Benzoic AcidMG63 (bone cancer)85.54 (48h)[4]
Benzoic AcidCRM612 (lung cancer)Not specified[4]
Benzoic AcidA673 (Ewing's sarcoma)Not specified[4]
3,4-Dihydroxybenzoic acid (DHBA)HCT-116 (colon cancer)~200 (48h)[5]
3,4-Dihydroxybenzoic acid (DHBA)HCT-15 (colon cancer)~250 (48h)[5]
3a (1H-benzimidazole derivative)HeLa (cervical cancer)Not specified[6]
3a (1H-benzimidazole derivative)MCF7 (breast cancer)Not specified[6]
3a (1H-benzimidazole derivative)A431 (skin cancer)Not specified[6]
Antimicrobial Activity

The antimicrobial efficacy of benzoic acid derivatives is often determined by their Minimum Inhibitory Concentration (MIC).

Table 4: Antibacterial Activity of 3-Substituted Benzoic Acid Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
3-Hydroxy methyl benzoateGram-positive & Gram-negativeActive[7]
3-alkoxy benzoic acid derivativesGram-positive & Gram-negativeActive[7]
4-bromo and 3-methyl substituted pyrazole (B372694) derivativeBacillus subtilis ATCC 66231[8]
3,4-Dichloro substituted pyrazole derivativeStaphylococci strains0.5[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

α-Amylase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate digestion.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (substrate)

  • Dinitrosalicylic acid (DNS) reagent

  • Test compounds (benzoic acid derivatives)

  • Sodium phosphate (B84403) buffer (pH 6.9)

Procedure:

  • A solution of α-amylase is pre-incubated with various concentrations of the test compound for a specified time.

  • The enzymatic reaction is initiated by adding the starch solution.

  • The reaction is incubated at a controlled temperature (e.g., 37°C).

  • The reaction is stopped by adding DNS reagent.

  • The mixture is heated to develop color, and the absorbance is measured at 540 nm.

  • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.[2]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

Procedure:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours).

  • After the treatment period, the medium is replaced with fresh medium containing MTT solution.

  • The plate is incubated to allow the formazan (B1609692) crystals to form.

  • The formazan crystals are dissolved by adding a solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[4]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains

  • Nutrient broth or agar

  • Test compounds

  • 96-well microplates

Procedure (Broth Microdilution Method):

  • A serial dilution of the test compound is prepared in a 96-well microplate containing nutrient broth.

  • Each well is inoculated with a standardized suspension of the target bacterium.

  • The microplate is incubated under appropriate conditions for the specific bacterium.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacterium is observed.[8]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these derivatives often involves elucidating their effects on cellular signaling pathways.

HDAC_Inhibition_Pathway HDAC Histone Deacetylases (HDACs) Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation Gene_Expression Tumor Suppressor Gene Expression Acetylation->Gene_Expression Promotes Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Benzoic_Acid_Derivative 3,4-Dihydroxybenzoic Acid (DHBA) Benzoic_Acid_Derivative->HDAC Inhibits

Caption: Inhibition of HDAC by a benzoic acid derivative, leading to anticancer effects.

Experimental_Workflow_Cytotoxicity cluster_0 In Vitro Screening Compound_Synthesis Synthesis of 3-Substituted Benzoic Acid Derivatives Treatment Treatment with Derivatives Compound_Synthesis->Treatment Cell_Culture Seeding of Cancer Cell Lines Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: A typical experimental workflow for evaluating the cytotoxicity of novel compounds.

References

Safety Operating Guide

Proper Disposal of 3-Ethylbenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3-Ethylbenzoic acid is a critical aspect of laboratory safety and environmental responsibility. As a solid carboxylic acid, this compound requires disposal as hazardous chemical waste through an approved waste disposal plant.[1] Under no circumstances should it be disposed of down the drain or in regular solid waste. This guide provides detailed procedures for the proper handling and disposal of this compound in a research and drug development setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or vapors.[1]

In Case of a Spill:

  • Evacuate personnel from the immediate area.

  • Ventilate the area of the spill.

  • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled, and closed container for disposal.[1]

  • Avoid generating dust during cleanup.[2]

  • Do not wash the spilled material into any sewer or drain.[3]

Disposal Procedures

The primary and mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1]

Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other waste streams, particularly incompatible materials such as strong oxidizing agents.[1]

  • Containerization: Place the this compound waste in a clearly labeled, sealed, and appropriate container. The container should be in good condition and compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Include any other relevant hazard information.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.

Quantitative Disposal Data

Waste TypeDisposal MethodQuantity Limit (General Guidance)Required Treatment
This compound Incineration/Landfill via Hazardous Waste Contractor Not Applicable None by user; handled by licensed facility
Dilute Aqueous Solutions of Simple Carboxylic Acids (e.g., acetic acid)Drain DisposalUp to 100 g or 100 mL per day[4]Neutralization to pH 5.5 - 9.0[4]

Experimental Protocol: Neutralization of Acidic Waste (For Illustrative Purposes)

The following is a general protocol for neutralizing acidic waste. This is not recommended for the disposal of this compound but is provided for informational purposes regarding the handling of other acidic waste streams that are permissible for drain disposal.

  • Preparation: Work in a fume hood and wear appropriate PPE. Prepare a dilute solution of a base, such as sodium carbonate or sodium hydroxide, in a large container with ice water to manage any exothermic reactions.

  • Neutralization: Slowly and with constant stirring, add the acidic waste to the basic solution.[4]

  • pH Monitoring: Periodically check the pH of the solution using a pH meter or pH strips.

  • Completion: Continue adding the acid until the pH of the solution is between 5.5 and 9.0.[4]

  • Disposal: Once neutralized, the solution can be flushed down the sanitary sewer with a large excess of water (at least a 20-fold excess).[4]

Disposal Decision Workflow

The logical flow for making decisions regarding the disposal of this compound is outlined in the diagram below. This workflow emphasizes safety and regulatory compliance.

start Start: this compound Waste is_solid Is the waste solid? start->is_solid package Package in a labeled, sealed, compatible container. is_solid->package Yes no_drain Do NOT dispose down the drain. is_solid->no_drain No (Aqueous Solution) Still hazardous store Store in designated hazardous waste area. package->store contact_ehs Contact EHS or licensed waste disposal contractor. store->contact_ehs end End: Proper Disposal contact_ehs->end no_drain->package

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.